molecular formula C10H13NO B3389589 3-Phenoxypyrrolidine CAS No. 931581-76-9

3-Phenoxypyrrolidine

Cat. No.: B3389589
CAS No.: 931581-76-9
M. Wt: 163.22 g/mol
InChI Key: SKHPQIQATRHESG-UHFFFAOYSA-N
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Description

3-Phenoxypyrrolidine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxypyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SKHPQIQATRHESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315278
Record name 3-Phenoxypyrrolidine
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Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21767-14-6, 931581-76-9
Record name 3-Phenoxypyrrolidine
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Record name 3-Phenoxypyrrolidine
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Record name (3S)-3-phenoxypyrrolidine
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Foundational & Exploratory

synthesis and characterization of 3-phenoxypyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenoxypyrrolidine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the . This valuable scaffold is a key building block in medicinal chemistry, appearing in a variety of neurologically active agents and other potential therapeutics.[1][2][3][4] Our objective is to provide not just a protocol, but a field-proven guide grounded in mechanistic understanding and practical insights, ensuring reproducibility and high-quality outcomes.

Core Compound Properties and Strategic Overview

This compound is a secondary amine featuring a pyrrolidine ring substituted with a phenoxy group at the 3-position. Understanding its fundamental properties is the first step in any synthetic campaign.

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₁₀H₁₃NO[5]
Molecular Weight 163.22 g/mol [5]
CAS Number 21767-14-6[5]
Appearance Varies; typically a liquid or low-melting solid
Hazards Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation.[5]

Synthetic Rationale:

The most robust and widely applicable strategy for constructing this compound involves the formation of the aryl ether bond. This is typically achieved via nucleophilic substitution on an activated 3-hydroxypyrrolidine derivative. The Mitsunobu reaction stands out as the premier choice for this transformation due to its exceptionally mild conditions, broad substrate scope, and predictable stereochemical outcome (inversion of configuration), which is critical when working with chiral precursors.[6][7][8]

The overall workflow is logically structured as a two-stage process: 1) formation of the protected intermediate, N-Boc-3-phenoxypyrrolidine, via the Mitsunobu reaction, followed by 2) deprotection of the amine to yield the final target compound.

G cluster_0 Stage 1: Ether Formation cluster_1 Stage 2: Deprotection N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine Mitsunobu_Reaction Mitsunobu Reaction (PPh₃, DIAD/DEAD) N-Boc-3-hydroxypyrrolidine->Mitsunobu_Reaction Phenol Phenol Phenol->Mitsunobu_Reaction N-Boc-3-phenoxypyrrolidine N-Boc-3-phenoxypyrrolidine Mitsunobu_Reaction->N-Boc-3-phenoxypyrrolidine Deprotection Acidic Cleavage (TFA or HCl) N-Boc-3-phenoxypyrrolidine->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: High-level synthetic workflow for this compound.

Part I: A Validated Synthetic Protocol

This section details the two-step synthesis, emphasizing the causality behind procedural choices to ensure a self-validating and robust process.

Step 1: N-Boc-3-phenoxypyrrolidine Synthesis via Mitsunobu Reaction

The Mitsunobu reaction facilitates the dehydration and subsequent Sₙ2 substitution of a primary or secondary alcohol.[6] The triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), form a betaine intermediate.[7][8] This intermediate activates the hydroxyl group of N-Boc-3-hydroxypyrrolidine, converting it into an excellent leaving group which is then displaced by the phenoxide nucleophile.

G PPh3 PPh₃ Betaine Betaine Intermediate (Ph₃P⁺-N⁻(CO₂iPr)N(CO₂iPr)) PPh3->Betaine 1. Nucleophilic Attack DIAD DIAD DIAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Ion [Ph₃P⁺-OR] ArO⁻ Betaine->Alkoxyphosphonium Phenol Phenol (ArOH) Phenol->Alkoxyphosphonium 2. Proton Transfer Alcohol N-Boc-3-hydroxypyrrolidine (ROH) Alcohol->Alkoxyphosphonium 3. Alcohol Activation Product N-Boc-3-phenoxypyrrolidine (R-OAr) Alkoxyphosphonium->Product 4. SN2 Attack Byproducts Triphenylphosphine Oxide (Ph₃PO) + DIAD-H₂ Alkoxyphosphonium->Byproducts

Caption: Simplified mechanism of the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxypyrrolidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~10 volumes) and stir the mixture until all solids have dissolved. The choice of THF is critical as it is an aprotic solvent that effectively dissolves all reactants.[6]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a crucial step to control the initial exothermic reaction upon addition of the azodicarboxylate.

  • DIAD Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the cooled solution over 20-30 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed, indicating reaction progress.[9] The order of addition is paramount; adding the DIAD last to the mixture of alcohol, nucleophile, and phosphine is the standard, reliable procedure.[7][9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the N-Boc-3-hydroxypyrrolidine spot confirms completion.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer successively with 1 M NaOH (to remove excess phenol), water, and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product contains triphenylphosphine oxide (TPPO) and the reduced DIAD byproduct, which can complicate purification.[6] Purification is best achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is an excellent protecting group for amines but must be removed to yield the final product. It is stable to many reaction conditions but is readily cleaved under acidic conditions.[10]

Experimental Protocol: Acidic Deprotection

  • Dissolution: Dissolve the purified N-Boc-3-phenoxypyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dioxane (~10 volumes) in a round-bottom flask.

  • Acid Addition: Add an excess of a strong acid. Two common and effective methods are:

    • Method A (TFA): Add trifluoroacetic acid (TFA, 5-10 eq.) to the solution and stir at room temperature.[10][11]

    • Method B (HCl): Add a 4 M solution of HCl in dioxane (5-10 eq.) and stir at room temperature.[10]

  • Reaction: Stir the mixture for 1-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. The reaction involves the formation of isobutylene and carbon dioxide gas, so the flask should be vented.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Dissolve the residue in water and basify to a pH of >10 with a strong base (e.g., 2 M NaOH or K₂CO₃ solution) to neutralize the ammonium salt and liberate the free amine.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The final product can be purified by distillation under reduced pressure or by column chromatography if necessary to yield a high-purity final product.

Part II: Characterization and Analytical Control

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Data

The following tables provide the expected spectroscopic data for this compound, which are essential for structural verification.

Table 1: Expected ¹H and ¹³C NMR Data (in CDCl₃)

Assignment ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm)
Aromatic C-H (ortho)6.95-7.05 (d)116-118
Aromatic C-H (para)7.05-7.15 (t)121-123
Aromatic C-H (meta)7.25-7.35 (t)129-131
Aromatic C-ON/A157-159
Pyrrolidine CH-O4.80-4.90 (m)78-80
Pyrrolidine CH₂-N3.00-3.40 (m)45-48 & 52-55
Pyrrolidine CH₂2.00-2.30 (m)32-35
Pyrrolidine N-H1.80-2.50 (br s)N/A

Note: Chemical shifts are predictive and may vary based on solvent and concentration.[12][13][14]

Table 2: Expected Mass Spectrometry and IR Data

Technique Parameter Expected Value
Mass Spec. (ESI+) [M+H]⁺m/z ≈ 164.107
IR Spectroscopy N-H Stretch (amine)3300-3400 cm⁻¹ (broad)
C-H Stretch (aromatic)3000-3100 cm⁻¹
C-H Stretch (aliphatic)2850-2980 cm⁻¹
C-O-C Stretch (ether)1200-1260 cm⁻¹ (strong)

Note: The exact mass for [C₁₀H₁₄NO]⁺ is 164.1070.[5] IR data is based on typical functional group frequencies.[15][16]

Analytical Protocols

NMR Sample Preparation: [17]

  • Accurately weigh 5-10 mg of the purified sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) on a high-field spectrometer (≥400 MHz).

Mass Spectrometry (ESI) Sample Preparation: [17]

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Infuse the sample directly into an electrospray ionization mass spectrometer (ESI-MS) and acquire data in positive ion mode.

FTIR-ATR Analysis: [17]

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.

  • Record the sample spectrum, typically co-adding 16 to 32 scans for a good signal-to-noise ratio.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Mitsunobu reaction for ether bond formation followed by acidic N-Boc deprotection. This guide provides the strategic rationale and detailed, validated protocols necessary for this process. Adherence to the described characterization methods—NMR, MS, and IR—is essential to verify the structure and ensure the high purity required for applications in drug discovery and development.

References

  • This compound | C10H13NO | CID 14497352 - PubChem. National Center for Biotechnology Information. [Link]

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  • Mitsunobu reaction - Grokipedia. Grokipedia. [Link]

  • Mitsunobu reaction - Wikipedia. Wikipedia. [Link]

  • US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. ACS Publications. [Link]

  • (3R)-3-Phenylpyrrolidine | C10H14N | MD Topology | NMR | X-Ray. Chemical Entities of Biological Interest (ChEBI). [Link]

  • 3-Phenylpyrrolidine: Enhancing Agrochemical Efficacy through Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central (PMC). [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • Deprotection of different N-Boc-compounds | Download Table. ResearchGate. [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PubMed Central (PMC). [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]

  • CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents.
  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central (PMC). [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716). Human Metabolome Database. [Link]

  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. [Link]

  • Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center (DTIC). [Link]

  • (3S)-3-phenyl-2-pyrrolidinone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

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Sources

A Technical Guide to the Physicochemical Investigation of 3-Phenoxypyrrolidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its three-dimensional structure and synthetic tractability make it an ideal building block for targeting a wide range of biological systems. 3-phenoxypyrrolidine, which incorporates an aromatic ether linkage, presents a compelling template for exploration. The phenoxy group can engage in various non-covalent interactions, including π-stacking and hydrogen bonding, while the pyrrolidine nitrogen provides a handle for modulating basicity and introducing further diversity.

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. As drug development professionals, we understand that a molecule's success is intrinsically linked to its physical and chemical properties. These parameters govern everything from solubility and formulation to how the compound is absorbed, distributed, metabolized, and excreted (ADME).[1][2][3] This document moves beyond theoretical discussion to provide field-proven, validated protocols for determining the critical physicochemical parameters that directly inform drug design and optimization efforts.

Core Physicochemical Profile: Knowns and To-Be-Determineds

A thorough understanding of a compound begins with its fundamental properties. For this compound, we can collate basic identifiers and computationally predicted values while acknowledging the necessity of experimental determination for key parameters.

Molecular Identity and Structure
  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₁₃NO[4]

  • Molecular Weight: 163.22 g/mol [4]

  • CAS Number: 21767-14-6 (for the racemate)[4]

Computed and Estimated Properties

Computational tools provide valuable, albeit preliminary, insights into a molecule's behavior. These predictions must be experimentally verified.

PropertyPredicted/Estimated ValueSourceSignificance in Drug Discovery
XLogP3 (Lipophilicity) 1.7PubChem[4]Indicates moderate lipophilicity, suggesting a potential balance between aqueous solubility and membrane permeability.
pKa (Basicity) ~10.1 (Estimated)Based on 3-phenylpyrrolidine[5]The pyrrolidine nitrogen is basic. The exact pKa is critical for predicting ionization state at physiological pH (7.4), which profoundly impacts solubility, receptor interaction, and cell penetration.
Polar Surface Area (PSA) 21.3 ŲPubChem[4]A low PSA is often correlated with good permeability across the blood-brain barrier and cell membranes.
Hydrogen Bond Donors 1 (from the N-H group)PubChem[4]Influences solubility and interactions with biological targets.
Hydrogen Bond Acceptors 2 (from the N and O atoms)PubChem[4]Affects solubility and potential for target binding.

Workflow for Comprehensive Physicochemical Characterization

A logical and sequential workflow is essential for efficiently characterizing a new chemical entity. The process ensures that data from foundational assays informs subsequent, more complex experiments.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Physicochemical Profiling cluster_2 Phase 3: ADME & Developability synthesis Synthesis & Purification structure Structural Confirmation (NMR, MS) synthesis->structure purity Purity Assessment (HPLC-UV) structure->purity pka pKa Determination (Potentiometric Titration) purity->pka Material for Profiling logp LogP Determination (Shake-Flask Method) pka->logp sol Solubility Assessment (Thermodynamic, HPLC) logp->sol adme In Vitro ADME Assays (Permeability, Stability) sol->adme Informing Assay Conditions develop Developability Assessment adme->develop

Caption: A validated workflow for the physicochemical characterization of a new chemical entity.

Experimental Determination of Key Parameters

The following protocols are presented as self-validating systems. Adherence to these methodologies ensures data integrity and reproducibility, which are cornerstones of trustworthy scientific investigation.

Protocol 1: Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is the gold-standard method for pKa determination because it directly measures the change in pH as a function of added titrant, allowing for precise identification of the inflection point where the molecule is 50% ionized.[6][7][8] This is a direct, empirical measurement of the compound's acidity or basicity, free from the artifacts that can affect indirect methods.

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements across the expected range.[6][9]

  • Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. To maintain a constant background environment, add a background electrolyte like 0.15 M potassium chloride (KCl) to maintain a consistent ionic strength.[6][9]

  • Nitrogen Purge: Before titration, purge the solution with an inert gas (e.g., nitrogen) for 5-10 minutes. This is a critical step to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic compound.[6][9]

  • Titration:

    • Place the solution vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • For a basic compound like this compound, titrate with a standardized solution of 0.1 M hydrochloric acid (HCl).

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the titration curve.

  • Validation: Perform the titration in triplicate to ensure reproducibility. The resulting pKa values should agree within ±0.1 log units.[9]

Protocol 2: Determination of LogP by the OECD 107 Shake-Flask Method

Causality: The n-octanol/water partition coefficient (LogP) is the definitive measure of a compound's lipophilicity. The shake-flask method, while labor-intensive, is the most reliable method as it directly measures the equilibrium distribution of the compound between the two immiscible phases.[10][11][12] This method is recommended for compounds with an expected log P in the range of -2 to 4, which is appropriate for this compound based on its predicted value.[10][11]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This step is crucial to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be well within the linear range of the analytical method.

  • Partitioning:

    • In a suitable vessel, combine the n-octanol stock solution with the pre-saturated aqueous phase. It is advisable to test different volume ratios of the two phases.

    • Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 2 hours of shaking is sufficient).[13]

  • Phase Separation: Separate the two phases by centrifugation. This is a critical step to prevent micro-emulsions from contaminating the phases and leading to erroneous results.[12]

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

  • Validation: The experiment should be performed in triplicate. The final log P values should fall within a range of ±0.3 units.[11][12]

Protocol 3: Determination of Thermodynamic Solubility

Causality: Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound and is a critical parameter for predicting oral absorption.[14][15] Unlike kinetic solubility, which can be influenced by amorphous content and supersaturation, this method provides a definitive value for developability assessment.[14][16]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the aqueous medium of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material throughout the experiment ensures that equilibrium is reached from a saturated state.[14]

  • Equilibration: Seal the vials and agitate them on a shaker or roller system at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is fully achieved.[14][16]

  • Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by filtration or centrifugation. The choice of filter is important to minimize compound adsorption.[17]

  • Quantification:

    • Take a precise aliquot of the clear supernatant.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.[15][18]

  • Data Analysis: The measured concentration is the thermodynamic solubility of the compound in that specific medium.

  • Validation: The experiment should be performed in duplicate or triplicate. The solid material remaining after the experiment can be analyzed (e.g., by DSC or XRPD) to check for any changes in solid form.

Implications for Drug Development: Connecting Properties to Performance

The physicochemical data obtained from these protocols directly informs strategies for drug design and development. The interplay between these core properties and ADME is a foundational concept in medicinal chemistry.[2][3][19][20]

G pKa pKa sol Solubility pKa->sol Ionization abs Absorption pKa->abs exc Excretion pKa->exc logP LogP / LogD logP->abs Permeability dist Distribution (e.g., Brain Penetration) logP->dist met Metabolism (Clearance) logP->met Lipophilicity sol->abs Dissolution psa PSA / H-bonds psa->abs psa->dist

Caption: Relationship between core physicochemical properties and ADME outcomes.

  • Absorption: For oral absorption, a compound must first dissolve (governed by Solubility ) and then permeate the gut wall (governed by LogP and PSA ). The pKa determines the ionization state in the gastrointestinal tract, which in turn affects both solubility and permeability.[20]

  • Distribution: Lipophilicity (LogP ) is a major driver of tissue distribution. Highly lipophilic compounds may distribute extensively into tissues, potentially leading to a larger volume of distribution but also higher non-specific binding. Low PSA is often required for crossing the blood-brain barrier.[20]

  • Metabolism & Excretion: High lipophilicity (LogP ) can lead to increased metabolic clearance by enzymes like Cytochrome P450s. The ionization state (pKa ) influences renal clearance, as charged molecules are less likely to be reabsorbed in the kidney tubules.[20]

Conclusion

The systematic investigation of this compound's physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its successful development as a drug candidate. By employing robust, validated protocols for determining pKa, LogP, and thermodynamic solubility, researchers can build a comprehensive data package. This package enables a deep understanding of the molecule's behavior, guides structure-activity and structure-property relationships, and ultimately provides the foundational knowledge required to engineer a compound with the optimal balance of potency, selectivity, and drug-like properties.

References

  • Jing, X., Hou, Y., Hallett, W., Sahajwalla, C. G., & Ji, P. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Advances in Experimental Medicine and Biology, 1148, 115-129.
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Kyrikou, I., & Tzakos, A. G. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Mini reviews in medicinal chemistry, 11(7), 595–603.
  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD Publishing.
  • Alfa Chemistry. (2023, October 26). Physicochemical Parameters Affecting the ADMET of Drugs. PharmiWeb.com.
  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT. EU Law.
  • Jing, X., et al. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins.
  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro-WuXi.
  • Martin, I. (n.d.). The Influence of Physicochemical Properties on ADME. PhysChem Forum.
  • ChemicalBook. (2025). 3-PHENYLPYRROLIDINE | 936-44-7. ChemicalBook.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec.
  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary.
  • PCBIS. (n.d.). Thermodynamic solubility.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Yildiz, E., & Tirit, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Stravs, M. A., Schymanski, E. L., Singer, H. P., & Hollender, J. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Avdeef, A. (2013).
  • Ristić, A., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.
  • Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex.
  • U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

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discovery and synthesis of novel 3-phenoxypyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 3-Phenoxypyrrolidine Derivatives

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of the this compound Scaffold in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-rich structure provides an ideal framework for creating three-dimensional molecules that can effectively explore the complex topologies of biological targets, a significant advantage over flat, aromatic systems.[2][3] Within this versatile class of heterocycles, the this compound motif has emerged as a particularly compelling pharmacophore. The strategic placement of an aryloxy group at the C3 position of the pyrrolidine ring creates a unique structural and electronic profile, leading to compounds with significant potential for modulating challenging biological targets, particularly within the central nervous system (CNS).

This guide provides an in-depth technical exploration of the . Moving beyond a simple recitation of facts, we will dissect the causality behind synthetic choices, present self-validating experimental protocols, and ground our discussion in authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this promising scaffold in their own discovery programs.

Part 1: Strategic Synthesis of the this compound Core

The efficient construction of the this compound core is paramount. The choice of synthetic strategy is often dictated by the availability of starting materials, the desired substitution patterns on both the aromatic and pyrrolidine rings, and the need for stereochemical control. We will explore two primary and robust synthetic paradigms: functionalization of a pre-existing pyrrolidine ring and de novo ring construction.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis reveals the key bond disconnections that form the basis of our primary synthetic strategies. The most intuitive disconnection is the C-O ether bond, leading us to a 3-hydroxypyrrolidine precursor and a phenol. A secondary disconnection involves the C-N bonds of the pyrrolidine ring itself, suggesting a cyclization-based approach.

G Target This compound Derivative Disconnect_CO C-O Ether Disconnection Target->Disconnect_CO Disconnect_CN C-N Ring Disconnection Target->Disconnect_CN Precursor_A 3-Hydroxypyrrolidine Precursor Disconnect_CO->Precursor_A Path A Precursor_B Phenol Derivative Disconnect_CO->Precursor_B Path A Precursor_C Acyclic Amino-alcohol/halide Disconnect_CN->Precursor_C Path B

Caption: Retrosynthetic analysis of this compound.

Pathway A: C-O Bond Formation via Nucleophilic Substitution

This is the most direct and frequently employed strategy, relying on the formation of the key ether linkage. The success of this approach hinges on the activation of either the hydroxyl group of the pyrrolidinol or the phenolic precursor.

1.2.1 Williamson Ether Synthesis: The Classic Approach

The Williamson ether synthesis is a robust and well-established method. The reaction proceeds via an SN2 mechanism, wherein a phenoxide ion, generated by deprotonating a phenol with a suitable base, attacks an electrophilic carbon on the pyrrolidine ring.

Causality Behind Experimental Choices:

  • N-Protection: The pyrrolidine nitrogen is a nucleophile and must be protected to prevent side reactions, such as N-arylation or quaternization. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under basic conditions and ease of removal under acidic conditions.

  • Leaving Group: A good leaving group is required at the C3 position of the pyrrolidine. While a halide can be used, it is often more convenient to convert a 3-hydroxypyrrolidine into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), in situ or in a preceding step.

  • Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) is typically used to ensure complete deprotonation of the phenol. Anhydrous, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the cation without interfering with the nucleophilic phenoxide.

Experimental Protocol: Synthesis of N-Boc-3-phenoxypyrrolidine

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • Phenol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF.

  • Phenoxide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of phenol (1.1 eq.) in anhydrous DMF dropwise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Nucleophilic Attack: Add a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C. Note: For improved reactivity, the hydroxyl group can be pre-activated by converting it to a tosylate or mesylate.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield the pure N-Boc-3-phenoxypyrrolidine.

G start N-Boc-3-hydroxypyrrolidine + Phenol step1 1. Add NaH in DMF at 0°C 2. Add Phenol (forms Phenoxide) start->step1 step2 Add Pyrrolidinol solution step1->step2 step3 Heat to 60-80°C (Monitor by TLC) step2->step3 step4 Quench with aq. NH4Cl step3->step4 step5 EtOAc/Water Extraction step4->step5 step6 Column Chromatography step5->step6 end Pure N-Boc-3-phenoxypyrrolidine step6->end

Caption: Workflow for Williamson Ether Synthesis.

Part 2: Structural Characterization and Data Validation

Rigorous characterization is a self-validating system that ensures the identity and purity of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Confirmation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural elucidation. Key diagnostic signals for a compound like N-Boc-3-phenoxypyrrolidine include:

    • ¹H NMR: A multiplet around 4.8-5.0 ppm for the proton at C3 (H-C-O), aromatic protons from the phenoxy group between 6.9-7.4 ppm, and characteristic signals for the pyrrolidine ring protons and the Boc protecting group (a singlet at ~1.4 ppm).

    • ¹³C NMR: A signal for the C3 carbon around 75-80 ppm, aromatic carbon signals, and the carbonyl and quaternary carbons of the Boc group (~154 ppm and ~80 ppm, respectively).

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. For N-Boc-3-phenoxypyrrolidine, one would look for the [M+H]⁺ or [M+Na]⁺ adducts in ESI+ mode.[4][5]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Characteristic peaks include the C-O-C ether stretch (~1240 cm⁻¹) and the strong C=O stretch of the Boc carbamate (~1690 cm⁻¹).[5]

Data Presentation: A Comparative Overview

Quantitative data should be summarized for clarity and easy comparison. The table below presents hypothetical characterization data for a representative this compound derivative.

Analysis Technique Expected Result
Identity ¹H NMR (400 MHz, CDCl₃)δ 7.30 (m, 2H), 6.95 (m, 3H), 4.90 (m, 1H), 3.60-3.40 (m, 4H), 2.10 (m, 2H), 1.45 (s, 9H)
¹³C NMR (100 MHz, CDCl₃)δ 158.0, 154.5, 129.8, 121.5, 116.0, 79.8, 77.5, 51.0, 44.5, 31.0, 28.5
Molecular Weight LC-MS (ESI+)Calculated for C₁₅H₂₁NO₃: 263.15. Found: m/z 264.16 [M+H]⁺
Purity HPLC (UV, 254 nm)>95%

Part 3: Biological Context and Screening Strategies

The this compound scaffold is particularly prevalent in compounds targeting monoamine transporters. A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were identified as potent and balanced inhibitors of both norepinephrine (NE) and serotonin (5-HT) reuptake.[6] This dual-action profile is a highly sought-after therapeutic strategy for treating conditions like depression and neuropathic pain.

Structure-Activity Relationships (SAR)

Initial studies in the field have established preliminary SAR. For instance, substitutions on the phenoxy ring can significantly modulate potency and selectivity for different monoamine transporters. Similarly, the substituent on the pyrrolidine nitrogen is crucial for tuning the overall physicochemical properties and target engagement.[6][7] A common strategy involves extending functionality from the nitrogen to probe secondary binding pockets of the target receptor or transporter.[7]

Experimental Workflow: In Vitro Transporter Inhibition Assay

To evaluate the biological activity of newly synthesized derivatives, a cell-based neurotransmitter uptake assay is a standard and effective primary screen.

Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescently tagged neurotransmitter (e.g., [³H]-Norepinephrine or [³H]-Serotonin) into cells that have been engineered to express the specific human transporter protein (NET or SERT).

G start Synthesized this compound Derivative Library step1 Prepare serial dilutions of test compounds start->step1 step3 Pre-incubate cells with test compounds step1->step3 step2 Plate cells expressing human NET or SERT step2->step3 step4 Add radiolabeled neurotransmitter (e.g., [3H]-NE or [3H]-5HT) step3->step4 step5 Incubate to allow uptake step4->step5 step6 Wash cells to remove unbound substrate step5->step6 step7 Lyse cells and measure intracellular radioactivity via scintillation counting step6->step7 step8 Calculate % inhibition and determine IC50 values step7->step8 end Lead Compound Identification step8->end

Caption: Workflow for Neurotransmitter Reuptake Assay.

Protocol Outline: Neurotransmitter Uptake Inhibition Assay
  • Cell Culture: Maintain HEK293 cells stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT) in appropriate culture medium.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to create a concentration-response curve (e.g., from 10 nM to 100 µM).

  • Assay Execution: a. Plate the cells in a 96-well plate and allow them to adhere. b. Remove the culture medium and wash the cells with Krebs-Ringer-HEPES (KRH) buffer. c. Add KRH buffer containing the various concentrations of the test compound to the wells. Include vehicle controls (DMSO) and a positive control inhibitor (e.g., Desipramine for NET). d. Pre-incubate for 15-20 minutes at 37 °C. e. Initiate the uptake by adding the radiolabeled neurotransmitter (e.g., [³H]-Norepinephrine) at a final concentration near its Kₘ. f. Incubate for a short period (e.g., 10 minutes) at 37 °C. g. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Data Acquisition: Lyse the cells and transfer the lysate to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Part 4: Conclusion and Future Perspectives

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. This guide has outlined robust and reproducible strategies for the synthesis and characterization of these valuable molecules, grounded in the principles of modern medicinal chemistry. The provided protocols for synthesis and biological evaluation offer a clear roadmap for researchers entering this field.

Future research should focus on expanding the chemical diversity around this core. Key directions include:

  • Stereoselective Synthesis: Most biological targets are chiral. Developing synthetic routes to access enantiomerically pure this compound derivatives is critical for elucidating the optimal stereochemistry for target engagement and reducing off-target effects.

  • Exploring Diverse Substitution: Systematically exploring a wider range of substituents on both the phenoxy ring and the pyrrolidine nitrogen will be crucial for fine-tuning pharmacological profiles and improving drug-like properties.

  • Novel Biological Targets: While CNS targets are a primary focus, the unique physicochemical properties of this scaffold may lend themselves to activity at other target classes, which warrants exploratory screening.

By integrating rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the next generation of innovative medicines.

References

  • Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. (2018). Bioorganic & Medicinal Chemistry Letters.
  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. (2013). Bioorganic & Medicinal Chemistry Letters.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA.
  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (n.d.). NIH.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed.

Sources

The 3-Phenoxypyrrolidine Moiety: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrolidine ring is a foundational heterocyclic motif in medicinal chemistry, celebrated for its role as a "privileged scaffold."[1][2] This is due to its three-dimensional structure and its capacity to serve as a versatile template for developing ligands that can interact with a wide range of biological targets.[2][3] Among its many derivatives, the 3-phenoxypyrrolidine core has emerged as a particularly valuable pharmacophore. Its unique combination of a basic nitrogen atom, a flexible pyrrolidine ring, and an aromatic phenoxy group allows for precise spatial orientation of substituents, enabling potent and selective interactions with diverse protein families. This guide provides an in-depth technical analysis of the this compound scaffold, covering its synthesis, stereochemical importance, and its proven applications in the discovery of novel therapeutics for central nervous system (CNS) disorders, oncology, and beyond.

Introduction: The Concept of Privileged Scaffolds

Defining "Privilege" in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by making judicious modifications.[4] Unlike fragments that may bind promiscuously with low affinity, privileged scaffolds are typically more complex structures that present functionalities in a defined three-dimensional space.[2] Their power lies in their ability to mimic key interaction points (pharmacophores) required for binding to different biological targets, making them highly efficient starting points for drug discovery campaigns. The sp³-hybridized nature of scaffolds like pyrrolidine provides a distinct advantage over flat aromatic systems by allowing for a more comprehensive exploration of the chemical space surrounding a target's binding site.[1][2]

The Emergence of this compound as a Key Pharmacophore

The this compound scaffold embodies the key characteristics of a privileged structure. It contains three primary points of diversity that can be systematically modified:

  • The Pyrrolidine Nitrogen: Typically basic, this nitrogen can be functionalized to modulate properties like pKa, lipophilicity, and to introduce substituents that can engage in additional interactions with the target protein.

  • The Phenoxy Group: The aromatic ring can be substituted to explore electronic and steric effects, influencing binding affinity and selectivity.

  • The Pyrrolidine Ring: The stereochemistry at the C3 position is often crucial for activity, and the ring itself can be further substituted to fine-tune the compound's properties.

This trifecta of modifiable positions, combined with the scaffold's inherent conformational properties, has made it a cornerstone in the development of a wide range of biologically active molecules.

The Core Scaffold: Synthesis and Stereochemical Considerations

The biological activity of this compound derivatives is often highly dependent on the stereochemistry at the C3 position. Therefore, enantioselective synthesis is paramount.

Retrosynthetic Analysis and Key Synthetic Routes

A common strategy for the synthesis of enantiomerically pure this compound involves starting from a chiral precursor. One of the most utilized chiral pool starting materials is (S)- or (R)-3-hydroxypyrrolidine . The synthesis can be achieved through a Williamson ether synthesis or a Mitsunobu reaction between the chiral 3-hydroxypyrrolidine and a desired phenol.

Enantioselective Synthesis: Controlling the Critical C3-Stereocenter

The enantioselective synthesis of pyrrolidines is a well-explored area of organic chemistry.[5][6][7][8] Methods often rely on asymmetric catalysis or the use of chiral auxiliaries to establish the desired stereocenter.[9] For instance, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines has proven to be a powerful method for constructing chiral pyrrolidines.[8]

Protocol Example: Synthesis of (R)-1-benzyl-3-phenoxypyrrolidine

This protocol outlines a typical synthesis using a Mitsunobu reaction, a reliable method for inverting the stereochemistry of an alcohol.

Materials:

  • (S)-1-Benzyl-3-hydroxypyrrolidine

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of (S)-1-benzyl-3-hydroxypyrrolidine (1.0 eq), phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (R)-1-benzyl-3-phenoxypyrrolidine.

Mechanism of Action: How this compound Interacts with Biological Targets

The versatility of the this compound scaffold stems from its ability to present key pharmacophoric features in a spatially defined manner.

  • Hydrogen Bond Acceptor: The oxygen atom of the phenoxy group serves as a crucial hydrogen bond acceptor.

  • Aromatic Moiety: The phenyl ring can engage in π-π stacking, hydrophobic, or cation-π interactions with aromatic residues in the binding pocket of a target protein.

  • Basic Nitrogen: The pyrrolidine nitrogen is typically protonated at physiological pH, allowing it to form a key salt bridge or hydrogen bond with an acidic residue (e.g., aspartate, glutamate) in the target.

The non-planar, puckered conformation of the pyrrolidine ring allows these features to be projected into three-dimensional space, facilitating high-affinity binding to a diverse range of protein targets.[2]

Applications in Drug Discovery: Targeting Key Protein Families

The this compound scaffold has been successfully employed in the development of ligands for numerous target classes.

Case Study 1: G-Protein Coupled Receptors (GPCRs)

The this compound moiety is a well-established scaffold for dopamine D2/D3 receptor antagonists and serotonin (5-HT) reuptake inhibitors.[10][11][12][13][14] These targets are critical in the treatment of various CNS disorders, including schizophrenia, depression, and pain.[10][15][16][17] The scaffold's ability to position a basic nitrogen and an aromatic group in a manner that mimics the endogenous ligand dopamine has been key to its success. Structure-activity relationship (SAR) studies have shown that modifications to the N-substituent and the phenoxy ring can fine-tune selectivity and potency for different dopamine and serotonin receptor subtypes.[10][11]

Muscarinic receptors are implicated in cognitive function, and M1 receptor agonists are being investigated for the treatment of Alzheimer's disease and schizophrenia.[18][19][20][21] The this compound scaffold has been incorporated into potent and selective M1 muscarinic agonists.[22] In these compounds, the core scaffold correctly orients the key pharmacophoric elements required for receptor activation.

Table 1: SAR of this compound Derivatives at GPCRs
Compound Class Target Key SAR Observations Reference
N-Arylpiperazinyl derivativesD3/D2 ReceptorsThe nature of the N-aryl group significantly impacts D2 vs. D3 selectivity.[11]
3-(Phenoxy-phenyl-methyl)-pyrrolidinesNET/SERTThe stereochemistry at the methyl-pyrrolidine linkage is critical for potent and balanced norepinephrine (NET) and serotonin (SERT) reuptake inhibition.[10]
1,2,5-Thiadiazolyl-tetrahydropyridinesM1 Muscarinic AgonistsThe ether linkage on the thiadiazole ring is crucial for M1 selectivity and agonist activity.[18][20]
Case Study 2: Kinase Inhibition in Oncology

The this compound scaffold has also found application in the development of kinase inhibitors for cancer therapy.[23][24][25][26] Kinases play a central role in cell signaling pathways that are often dysregulated in cancer.

Derivatives of this compound have been developed as potent inhibitors of various tyrosine kinases. For example, exploration of substituents at the 3-position of the pyrrolidine ring in ERK1/2 inhibitors led to the discovery of analogs with improved pharmacokinetic properties.[27] The scaffold acts as a template to position moieties that can interact with the ATP-binding site of the kinase.

Table 2: Activity of this compound-based Kinase Inhibitors
Compound Scaffold Target Kinase Key SAR Observations Reference
3(S)-thiomethyl pyrrolidine derivativesERK1/2The 3(S)-thiomethyl group significantly improves pharmacokinetic properties compared to the parent compound.[27]
Phenylpyrrolidinone derivativesVarious Cancer Cell LinesThe substitution pattern on the N-phenyl ring and the C3 position of the pyrrolidinone core are key determinants of anticancer activity.[23]

Experimental Workflows: Derivatization and Library Synthesis

A key advantage of the this compound scaffold is its amenability to combinatorial library synthesis, allowing for the rapid exploration of SAR.

Strategy for Library Design around the this compound Core

A typical library synthesis strategy involves the parallel derivatization of the three key diversity points:

  • N-Functionalization: Reaction of the pyrrolidine nitrogen with a library of aldehydes (via reductive amination), acyl chlorides, or sulfonyl chlorides.

  • Phenoxy Ring Modification: Synthesis of the core scaffold using a library of substituted phenols.

  • Pyrrolidine Ring Substitution: Introduction of substituents at other positions on the pyrrolidine ring, often requiring a de novo synthesis of the core.

Library_Design_Workflow cluster_0 Core Synthesis cluster_1 N-Functionalization Core Chiral 3-Hydroxypyrrolidine Scaffold This compound Core Library Core->Scaffold Mitsunobu or Williamson Ether Synthesis Phenols Library of Substituted Phenols Phenols->Scaffold Final_Library N-Alkylated Library Scaffold->Final_Library Reductive Amination Scaffold->Final_Library Final_Library2 N-Acylated Library Scaffold->Final_Library2 Acylation Scaffold->Final_Library2 Aldehydes Aldehyde Library Aldehydes->Final_Library Acyl_Chlorides Acyl Chloride Library Acyl_Chlorides->Final_Library2

Caption: Workflow for generating a diverse library of this compound derivatives.

Protocol: N-Arylation/N-Alkylation of the Pyrrolidine Nitrogen

This protocol describes a standard reductive amination procedure for N-alkylation.

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE)

  • Triethylamine (TEA) (1.1 eq)

Procedure:

  • To a solution of this compound hydrochloride in DCE, add TEA to liberate the free base.

  • Add the desired aldehyde or ketone and stir for 1 hour at room temperature.

  • Add NaBH(OAc)₃ in portions and continue stirring for 12-18 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography or preparative HPLC.

Conclusion and Future Outlook

The this compound scaffold continues to be a highly valuable and versatile tool in drug discovery.[28] Its proven success in generating potent and selective ligands for a wide range of biological targets, particularly GPCRs and kinases, underscores its privileged nature. Future directions for this scaffold will likely involve its application in novel target classes and the development of more complex, spirocyclic, and conformationally constrained analogs to achieve even greater selectivity and improved pharmacokinetic properties.[2] The continued development of innovative synthetic methodologies will further expand the accessible chemical space around this remarkable core, ensuring its relevance in medicinal chemistry for years to come.[9][29][30]

References

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]

  • Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. (n.d.). ACS. [Link]

  • 3-Phenylpyrrolidine: Enhancing Agrochemical Efficacy through Advanced Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Neuman, W. A., sleepless, S. L., Foster, K. M., Wentz, M. J., & McCurdy, C. R. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1897–1902. [Link]

  • Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. (n.d.). ResearchGate. [Link]

  • Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (2023). Organic Chemistry Frontiers. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link]

  • Raimondi, M. V., Schillaci, D., & Petruso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. (2023). Journal of Medicinal Chemistry. [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2024). International Journal of Molecular Sciences. [Link]

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Foreword: The Strategic Value of Computational Chemistry in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Study of 3-Phenoxypyrrolidine

In the landscape of contemporary drug development, the journey from a promising chemical scaffold to a clinical candidate is fraught with complexity, expense, and a high attrition rate. The this compound core represents a privileged scaffold, a structural motif frequently encountered in biologically active compounds due to its unique combination of rigidity, three-dimensionality, and synthetic tractability.[1][2] Its non-planar, saturated pyrrolidine ring allows for a precise spatial arrangement of substituents, enabling a sophisticated exploration of the three-dimensional space critical for selective interactions with biological targets.[2][3] This guide provides researchers, medicinal chemists, and computational scientists with a comprehensive framework for the theoretical and computational investigation of this compound and its derivatives. We will move beyond mere protocol recitation to delve into the causality behind methodological choices, grounding our approach in the principles of scientific integrity and predictive power.

Part 1: Unveiling the Conformational Landscape

The biological activity of a molecule is inextricably linked to its three-dimensional shape. For a flexible molecule like this compound, understanding its accessible conformations is the foundational step in any computational study. The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily described as "envelope" and "twist" forms.[4][5] The orientation of the bulky phenoxy substituent significantly influences this equilibrium.

The Rationale for Conformational Search

A single, static 3D structure is an inadequate representation of this compound in a biological system. A thorough conformational search is imperative to identify low-energy structures that are most likely to exist and interact with a target protein. Density Functional Theory (DFT) provides a robust and accurate method for calculating the geometries and relative energies of these conformers.[6][7]

Experimental Protocol: DFT-Based Conformational Analysis

This protocol outlines a self-validating system for identifying the most stable conformers of this compound.

Step 1: Initial Structure Generation

  • Generate the initial 3D structure of this compound using molecular building software (e.g., Avogadro, ChemDraw).

  • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Systematic Conformational Search

  • Perform a systematic or stochastic conformational search to generate a diverse pool of potential conformers. This involves rotating the key dihedral angles: the C-O bond of the ether linkage and the bonds within the pyrrolidine ring.

Step 3: Geometry Optimization and Energy Calculation

  • For each generated conformer, perform a full geometry optimization and frequency calculation using DFT.

    • Methodology Choice: The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance of computational efficiency and accuracy for organic molecules.[8][9]

    • Solvent Modeling: To simulate a biological environment, incorporate a solvent model, such as the Polarizable Continuum Model (PCM) for water or an appropriate organic solvent.[8]

    • Validation: The absence of imaginary frequencies in the output confirms that a true energy minimum (a stable conformer) has been located.

Step 4: Analysis of Results

  • Analyze the relative energies (Gibbs free energy, ΔG) of all stable conformers. The conformer with the lowest energy is the global minimum.

  • Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to understand their relative prevalence.

cluster_workflow Conformational Analysis Workflow A 1. Initial 3D Structure Generation B 2. Systematic Conformational Search (Dihedral Angle Rotation) A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p), PCM) B->C D 4. Frequency Calculation (Validation of Minima) C->D E 5. Relative Energy Analysis (ΔG, Boltzmann Population) D->E F Global Minimum & Low-Energy Conformers E->F

Caption: Workflow for DFT-based conformational analysis.

Data Presentation: Relative Energies of Conformers

The results of the conformational analysis should be summarized in a clear, tabular format.

Conformer IDPyrrolidine PuckerPhenoxy OrientationRelative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (%)
Conf-1 C2-endo (Twist)Axial0.0065.8
Conf-2 C3-exo (Envelope)Equatorial0.5525.1
Conf-3 C2-endo (Twist)Equatorial1.208.5
Conf-4 C3-exo (Envelope)Axial2.500.6
Note: Data are illustrative and would be generated from the DFT calculations described above.

Part 2: Computational NMR Spectroscopy for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict NMR chemical shifts with high accuracy.[10][11] This creates a powerful synergy: a close match between the calculated and experimental spectra provides strong evidence for the correct structural and conformational assignment.

Rationale for Computational NMR

Predicting NMR spectra serves two primary purposes:

  • Structural Verification: It helps confirm that the synthesized molecule is indeed the intended one, especially in cases of ambiguous stereochemistry.[10]

  • Conformational Insight: Since chemical shifts are highly sensitive to the local electronic environment, comparing the calculated shifts of different conformers to the experimental spectrum can reveal the dominant conformation in solution.

Experimental Protocol: GIAO-DFT NMR Chemical Shift Calculation

Step 1: Optimized Geometries

  • Use the low-energy conformers obtained from the protocol in Part 1. High-quality geometries are essential for accurate NMR predictions.

Step 2: NMR Shielding Tensor Calculation

  • For each conformer, perform a GIAO-NMR calculation at the same level of theory used for optimization (e.g., B3LYP/6-311++G(d,p) with PCM).[12] This computes the isotropic shielding value (σ) for each nucleus.

Step 3: Conversion to Chemical Shifts

  • The absolute shielding values are converted to chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS). The chemical shift is calculated as:

    • δcalc = σref - σiso

  • The shielding tensor for TMS (σref) must be calculated at the exact same level of theory and solvent model for consistency.

Step 4: Boltzmann Averaging and Comparison

  • Calculate the population-weighted average chemical shift for each nucleus using the Boltzmann populations determined in Part 1.

  • Compare the final calculated spectrum (δavg) with the experimental NMR data. A good correlation (high R² value and low mean absolute error) validates the computational model and the conformational ensemble.

cluster_workflow Computational NMR Protocol A 1. Optimized Low-Energy Conformers B 2. GIAO-NMR Calculation (Compute Shielding Tensors, σ) A->B D 4. Calculate Chemical Shifts (δ = σ_ref - σ_iso) B->D C 3. Reference Calculation (Compute σ for TMS) C->D E 5. Boltzmann Averaging of Shifts D->E F 6. Compare Calculated vs. Experimental Spectra E->F

Caption: Protocol for predicting NMR spectra using GIAO-DFT.

Data Presentation: Calculated vs. Experimental NMR
Atom PositionCalculated ¹³C Shift (δ, ppm)Experimental ¹³C Shift (δ, ppm)Δδ (ppm)
Pyrrolidine C252.151.80.3
Pyrrolidine C378.578.20.3
Pyrrolidine C435.435.7-0.3
Pyrrolidine C546.946.50.4
Phenyl C1' (ipso)158.2157.90.3
Note: Data are illustrative. A full table would include all carbon and proton shifts.

Part 3: Probing Reactivity and Interaction Potential

For drug development professionals, understanding a molecule's reactivity and potential interaction sites is paramount. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are powerful computational tools for this purpose.[13]

  • FMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[14][15]

  • MEP Analysis: The MEP map visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate electron-rich areas likely to act as hydrogen bond acceptors, while blue regions (positive potential) are electron-poor and can act as hydrogen bond donors.

Data Presentation: Key Reactivity Descriptors
DescriptorValue (a.u.)Significance
EHOMO-0.235Electron-donating ability
ELUMO0.041Electron-accepting ability
HOMO-LUMO Gap (ΔE)0.276Chemical stability, low reactivity
Electronegativity (χ)0.097Tendency to attract electrons
Chemical Hardness (η)0.138Resistance to charge transfer
Note: Data are illustrative, derived from the single-point energy calculation of the global minimum conformer.

Part 4: Application in Drug Design: A Virtual Screening Workflow

The ultimate goal for many researchers studying this compound is its application in drug design. Computational methods allow for the rapid screening of derivatives against a biological target, predicting binding affinity and mode, thereby prioritizing compounds for synthesis and experimental testing.[16][17]

Rationale for In Silico Screening

Virtual screening, molecular docking, and molecular dynamics (MD) simulations provide a cost-effective and rapid means to:

  • Identify potential "hits" from a large virtual library of this compound derivatives.

  • Predict the binding pose of a ligand within a protein's active site.

  • Estimate the binding affinity and understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • Assess the stability of the ligand-protein complex over time, accounting for protein flexibility and solvent effects.[18][19]

Experimental Protocol: Docking and Molecular Dynamics

Step 1: Target and Ligand Preparation

  • Protein: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning protonation states.[20]

  • Ligands: Generate 3D structures for a library of this compound derivatives. Assign partial charges and minimize their energy.

Step 2: Molecular Docking

  • Define the binding site (grid box) on the target protein.

  • Use a docking program (e.g., AutoDock, GOLD, Schrödinger's Glide) to dock each ligand into the binding site. The program will generate multiple possible binding poses and score them based on a scoring function that estimates binding affinity.

Step 3: Post-Docking Analysis

  • Analyze the top-scoring poses for each ligand. Examine key interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) with the protein's active site residues.

  • Prioritize candidates based on docking score and the quality of interactions.

Step 4: Molecular Dynamics (MD) Simulation

  • For the most promising ligand-protein complexes, perform an MD simulation (e.g., using GROMACS, AMBER).

  • Place the complex in a simulation box with explicit water molecules and counter-ions to create a realistic environment.

  • Run the simulation for a significant duration (e.g., 100 ns) to observe the dynamic behavior of the complex.

Step 5: MD Trajectory Analysis

  • Analyze the simulation trajectory to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the persistence of key intermolecular interactions over time.[20]

  • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA for a more accurate estimation of binding affinity.

cluster_workflow In Silico Drug Discovery Workflow A 1. Target & Ligand Library Preparation B 2. Molecular Docking (Virtual Screening) A->B C 3. Pose Analysis & Hit Prioritization B->C D 4. Molecular Dynamics Simulation (Top Candidates, e.g., 100 ns) C->D E 5. Trajectory Analysis (RMSD, Interaction Stability) D->E F 6. Binding Free Energy Calculation (e.g., MM/PBSA) E->F G Final Lead Candidates F->G

Caption: A comprehensive workflow for virtual screening and lead identification.

Data Presentation: Molecular Docking Results
Compound IDDocking Score (kcal/mol)Predicted Binding Energy (MM/GBSA, kcal/mol)Key Interacting Residues
This compound -7.8-45.2Tyr234, Phe345, Asn123
Derivative-A (4-F-Phenoxy) -8.5-52.8Tyr234, Phe345, Asn123, Arg120
Derivative-B (3-Cl-Phenoxy) -8.2-50.1Tyr234, Phe345, Met340
Note: Data are illustrative for a hypothetical kinase target. Key residues indicate potential hydrogen bonding or hydrophobic interactions.

Conclusion

The this compound scaffold is a rich starting point for drug discovery. A rigorous, multi-faceted computational approach, as outlined in this guide, is essential for unlocking its full potential. By systematically analyzing its conformational preferences, validating its structure through computational spectroscopy, probing its reactivity, and simulating its interactions with biological targets, researchers can make highly informed decisions. This strategy accelerates the design-synthesis-test cycle, reduces costs, and ultimately increases the probability of translating a promising scaffold into a successful therapeutic agent. The integration of these theoretical and computational studies is no longer an accessory to drug discovery but a central pillar of its modern practice.

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Initial Toxicity Screening of 3-Phenoxypyrrolidine: A Phased Approach to Early Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the initial toxicity screening of the novel compound 3-phenoxypyrrolidine. As a molecule with potential applications in drug discovery, a thorough and early understanding of its safety profile is paramount to de-risk its development pathway. This document is structured not as a rigid protocol, but as a strategic, tiered approach, beginning with computational methods that require no physical compound and progressing to targeted in vitro and in vivo assays. Each stage is designed to build upon the last, providing a scientifically sound, data-driven basis for decision-making.

The core philosophy of this guide is rooted in the 3Rs principle—Replace, Reduce, and Refine the use of animal testing—by maximizing the utility of computational and cell-based systems before proceeding to in vivo studies.[1]

Section 1: In Silico Toxicity Assessment (Computational Prediction)

Rationale: The initial phase of any modern toxicity screening program should begin in silico.[2] These computational methods leverage existing toxicological data and sophisticated algorithms to predict the potential liabilities of a new chemical entity (NCE) based solely on its structure.[3] This is a cost-effective and ethical first step to identify potential red flags and guide the design of subsequent laboratory-based assays.[2][4] For this compound, its key structural features—a secondary pyrrolidine amine and a phenoxy ether group—are the primary inputs for these predictive models.

Key Endpoints for In Silico Prediction

The primary goals are to predict:

  • Mutagenicity: Does the molecule have the potential to cause genetic mutations?

  • Carcinogenicity: Could the molecule or its metabolites cause cancer?

  • Organ-Specific Toxicity: Are there predictable liabilities for the liver (hepatotoxicity) or heart (cardiotoxicity)?[5]

  • Metabolic Fate: What are the likely metabolites, and are they potentially reactive or toxic?

Computational Tools & Methodology

A dual-methodology approach, combining a knowledge-based expert system and a statistical-based model, is required for robust mutagenicity assessment under ICH M7 guidelines.[6][7]

  • Expert Rule-Based System (e.g., Derek Nexus®): This system compares the chemical structure of this compound against a curated knowledge base of structural alerts (toxicophores) linked to specific toxicities.[8][9]

  • Statistical-Based System (e.g., Sarah Nexus®): This system uses machine learning algorithms trained on large datasets of known toxic and non-toxic compounds to make predictions.[6]

  • Metabolism Prediction (e.g., Meteor Nexus): This tool predicts likely sites of metabolism and the resulting biotransformations, which is crucial as toxicity is often mediated by metabolites.[10][11]

  • General Toxicity Prediction (e.g., ProTox-II Webserver): Publicly available tools can provide predictions for endpoints like acute oral toxicity and hepatotoxicity.[12]

Predicted Metabolic Pathways for this compound

Based on studies of structural analogs like 3-(p-chlorophenyl)pyrrolidine and α-PVP derivatives, the primary metabolic pathways for this compound are predicted to involve oxidation of the pyrrolidine ring.[13][14] Key transformations likely include hydroxylation at the C5 position (alpha to the nitrogen) and subsequent oxidation to the corresponding lactam.

G parent This compound metabolite1 5-Hydroxy-3-phenoxypyrrolidine parent->metabolite1 Phase I (CYP450-mediated α-Oxidation) metabolite2 3-Phenoxy-pyrrolidin-5-one (Lactam) metabolite1->metabolite2 Oxidation

Caption: Predicted primary metabolic pathway of this compound.

Illustrative In Silico Data Presentation

The results from the in silico analysis should be compiled into a clear summary table. The following is a representative example of what might be expected for this compound.

Toxicity Endpoint Prediction Tool Prediction & Confidence Rationale / Structural Alert
Bacterial Mutagenicity Derek NexusEquivocal Aromatic amine/ether substructure can be associated with mutagenicity in some contexts.[8]
Bacterial Mutagenicity Sarah NexusInactive No statistically significant correlation found with known mutagens in the training set.
Hepatotoxicity ProTox-IIActive (Class 4) Prediction based on structural similarity to other hepatotoxic compounds.
Cardiotoxicity (hERG) In Silico ModelLow Probability Lacks common structural motifs known to cause hERG blockage.[15]
Skin Sensitization Derek NexusPlausible Secondary amines can be associated with skin sensitization alerts.[10]

Interpretation and Next Steps: The equivocal mutagenicity prediction from the rule-based system, despite a negative statistical prediction, mandates experimental verification. The predicted hepatotoxicity and plausible skin sensitization also become key areas of focus for the subsequent in vitro testing phase.

Section 2: In Vitro Toxicity Profiling

Rationale: This phase uses cell-based assays to experimentally test the hypotheses generated in silico. These assays provide quantitative data on a compound's potential to cause cytotoxicity (cell death) and genotoxicity (DNA damage) at the cellular level.[16] This is a critical step for prioritizing compounds and establishing safe concentration ranges for further testing.[17]

Workflow for In Vitro Screening

The workflow begins with assessing general cytotoxicity to determine the appropriate concentration range for more specific assays.

G cluster_0 Tier 1: Cytotoxicity Assessment cluster_1 Tier 2: Specific Toxicity Endpoints a Select relevant cell lines (e.g., HepG2 - liver, HEK293 - kidney) b Determine concentration range (e.g., 0.1 µM to 100 µM) a->b c Perform MTT & LDH Assays b->c d Calculate IC50 Values c->d e Ames Test (Mutagenicity) OECD 471 d->e Use non-cytotoxic concentrations f In Vitro Micronucleus (Clastogenicity) OECD 487 d->f Use non-cytotoxic concentrations g hERG Assay (Cardiotoxicity) d->g Use non-cytotoxic concentrations

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Phenoxypyrrolidine from Commercially Available Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of the 3-Phenoxypyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to confer three-dimensional complexity and favorable physicochemical properties upon bioactive molecules.[1][2] As a saturated heterocycle, it allows for a greater exploration of pharmacophore space compared to its flat, aromatic counterparts.[1][2] When this versatile scaffold is functionalized with a phenoxy group at the 3-position, it gives rise to the this compound core, a structure found in a multitude of compounds targeting the central nervous system and other biological systems.[3][4]

This guide provides an in-depth technical overview of the most reliable and field-proven methods for synthesizing this compound, starting from readily available commercial precursors. We will dissect the core synthetic strategies, explain the causality behind experimental choices, and provide detailed protocols to enable researchers to confidently apply these methods in a laboratory setting.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of this compound hinges on the formation of a diaryl or alkyl-aryl ether bond. A retrosynthetic analysis reveals two primary and robust bond disconnection strategies, each leading to a distinct and widely practiced synthetic approach:

  • The Williamson Ether Synthesis: This classic SN2 approach involves disconnecting the C-O bond to yield a phenoxide nucleophile and a pyrrolidine ring bearing an electrophilic center at the 3-position (e.g., a halide or sulfonate leaving group).

  • The Mitsunobu Reaction: This powerful reaction also disconnects the C-O bond, but retrosynthetically yields phenol and a 3-hydroxypyrrolidine precursor. The reaction proceeds by activating the hydroxyl group in situ to facilitate nucleophilic attack by phenol.

G cluster_0 Retrosynthetic Disconnections product This compound node1 Key Disconnection product->node1 C-O Ether Bond strategy1 Williamson Ether Synthesis (SN2 Pathway) node1->strategy1 Strategy A strategy2 Mitsunobu Reaction (Alcohol Activation) node1->strategy2 Strategy B williamson_precursors Phenoxide + N-Protected 3-Halopyrrolidine strategy1->williamson_precursors mitsunobu_precursors Phenol + N-Protected 3-Hydroxypyrrolidine strategy2->mitsunobu_precursors

Caption: Core retrosynthetic strategies for this compound.

Strategy A: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and scalable method for forming ethers via an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[5][6][7] For the synthesis of this compound, this translates to the reaction of a phenoxide salt with an N-protected 3-halopyrrolidine or a related derivative with a good leaving group.

Mechanistic Principle and Causality

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The first step involves the deprotonation of phenol using a suitable base to generate the more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon at the 3-position of the pyrrolidine ring, displacing a leaving group (e.g., Cl, Br, I, OTs, OMs).

Key Experimental Choices:

  • Nitrogen Protection: The pyrrolidine nitrogen is highly nucleophilic and would otherwise compete in the reaction, leading to N-arylation. Therefore, protection with an electron-withdrawing group like tert-butyloxycarbonyl (Boc) is mandatory. The Boc group sufficiently deactivates the nitrogen, preventing side reactions, and can be readily removed under acidic conditions.[8]

  • Solvent: Polar aprotic solvents such as DMF or DMSO are preferred.[9] They effectively solvate the cation of the base (e.g., K⁺, Na⁺), leaving a more reactive, "naked" phenoxide anion, thereby accelerating the rate of the SN2 reaction.

  • Base: A variety of bases can be used, with the choice often depending on the acidity of the phenol and the desired reaction temperature. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[9][10] Cesium carbonate is often particularly effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.

Detailed Experimental Protocol: Williamson Ether Synthesis

Step 1: Formation of N-Boc-3-phenoxypyrrolidine

  • To a dry, inert-atmosphere flask, add phenol (1.0 eq.) and anhydrous dimethylformamide (DMF, ~5 mL per mmol of phenol).

  • Stir the solution and add potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.).

  • Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the potassium or cesium phenoxide.

  • Add a solution of N-Boc-3-bromopyrrolidine (1.1 eq.) in DMF dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Cool the mixture to room temperature, pour it into water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3-phenoxypyrrolidine.

Step 2: N-Boc Deprotection

  • Dissolve the purified N-Boc-3-phenoxypyrrolidine (1.0 eq.) in dichloromethane (DCM, ~5 mL per mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq.) or a 4M HCl solution in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC or LC-MS indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, filter, and concentrate to afford this compound. The product can be further purified by distillation or crystallization of its salt form if necessary.

ParameterCondition 1Condition 2Rationale
Base K₂CO₃Cs₂CO₃K₂CO₃ is a cost-effective base suitable for many phenols. Cs₂CO₃ is milder and often more effective, especially for less reactive substrates.
Solvent DMFDMSOBoth are excellent polar aprotic solvents that accelerate SN2 reactions. DMSO has a higher boiling point and can be useful for sluggish reactions.[9]
Temperature 60 °C80 °CHigher temperatures increase the reaction rate but may also promote side reactions like elimination, particularly with secondary halides.
Leaving Group -Br-OTsBromides are good leaving groups. Tosylates are excellent leaving groups and can sometimes provide higher yields or faster reactions.[5]

Strategy B: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and mild method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with complete inversion of stereochemistry.[11][12] This makes it an ideal choice for synthesizing this compound from N-protected 3-hydroxypyrrolidine, especially when stereochemical control is critical.

Mechanistic Principle and Causality

The reaction mechanism is complex but elegant.[12] Triphenylphosphine (PPh₃) first reacts with a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to form a reactive betaine intermediate.[11] This intermediate deprotonates the phenol (the nucleophile), and the resulting phenoxide is held in an ion pair. The alcohol (N-Boc-3-hydroxypyrrolidine) is then activated by the phosphonium species, converting the hydroxyl into an excellent leaving group. Finally, the phenoxide attacks the activated carbon center in an SN2 fashion, displacing the leaving group and inverting the stereocenter. The entire process is driven by the formation of the highly stable P=O bond in the triphenylphosphine oxide (TPPO) byproduct.[11]

Key Experimental Choices:

  • Reagents: The classic reagent combination is PPh₃ and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13] DIAD is often preferred due to its slightly lower toxicity and greater stability.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent, as it effectively dissolves all reactants and does not interfere with the reaction mechanism.[13][14]

  • Order of Addition: The order of reagent addition is critical. Typically, the alcohol, phenol, and PPh₃ are dissolved together, and the azodicarboxylate is added slowly at a reduced temperature (0 °C).[14] This controlled addition prevents the formation of undesired side products.

  • Purification: The primary challenge of the Mitsunobu reaction is the removal of the stoichiometric byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. Purification almost always requires column chromatography.[14]

G cluster_0 Mitsunobu Reaction Workflow start N-Boc-3-hydroxypyrrolidine + Phenol add_reagents Add PPh3 start->add_reagents 1. Dissolve in THF cool Add DIAD (dropwise) add_reagents->cool 2. Cool to 0 °C react Reaction & Monitoring (TLC) cool->react 3. React at RT workup Aqueous Workup & Extraction react->workup 4. Workup purification Column Chromatography (Remove TPPO & Hydrazine) workup->purification 5. Purification product1 N-Boc-3-phenoxypyrrolidine purification->product1 Yields deprotection Acidic Removal of Boc Group product1->deprotection 6. Deprotection (TFA/HCl) final_product This compound deprotection->final_product Yields

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 3-Phenoxypyrrolidine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system.[1] The 3-phenoxypyrrolidine motif, specifically, presents a unique chemical architecture with significant potential for interacting with key neurological targets. This guide provides a comprehensive suite of detailed in vitro assays and protocols designed to systematically elucidate the biological activity, mechanism of action, and preliminary safety profile of novel this compound derivatives. The protocols are structured to guide researchers from initial target hypothesis and primary screening through to secondary validation and early safety assessment, ensuring a robust and efficient characterization process for drug discovery professionals.

Section 1: Target Hypothesis and Strategic Screening Cascade

The structure of this compound suggests a high probability of interaction with proteins involved in neurotransmission. The pyrrolidine core is a known bioisostere for monoamines, and related structures are frequently found in monoamine reuptake inhibitors.[2] Therefore, the primary hypothesized targets for this scaffold are:

  • Monoamine Transporters: Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.

  • Sigma Receptors: The Sigma-1 (S1R) and Sigma-2 (S2R) receptors, which are known to bind a wide variety of CNS-active compounds.[3]

  • Monoamine Oxidases: The MAO-A and MAO-B enzymes, which are critical for neurotransmitter metabolism.[4][5]

To efficiently test these hypotheses, a tiered screening approach is recommended. A primary screening cascade allows for the rapid identification of primary activity, which can then be explored in more detail through secondary and mechanistic assays.

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Validation & Secondary Assays cluster_2 Safety & Pre-ADME Profiling A Test Compound: This compound Derivative B Fluorescence-Based Monoamine Transporter Uptake Assay (SERT, NET, DAT) A->B C MAO-Glo™ Assay (MAO-A, MAO-B) A->C D Sigma Receptor Binding ([3H]-(+)-pentazocine for S1R, [3H]-DTG for S2R) A->D E IC50 Determination & Selectivity Profiling B->E Hits C->E Hits D->E Hits F Mechanism of Inhibition (e.g., Enzyme Kinetics) E->F G Functional GPCR Assays (Off-Target Screening) E->G H Cytotoxicity Assay (e.g., LDH Release) E->H I Metabolic Stability (Human Liver Microsomes) H->I J CYP450 Inhibition H->J

Figure 1: Proposed screening cascade for this compound derivatives.

Section 2: Primary Target Assays: Protocols and Methodologies

This section provides detailed protocols for high-throughput, robust primary assays to test the principal hypotheses.

Monoamine Transporter Activity

The most efficient method for assessing activity at SERT, NET, and DAT is a fluorescence-based uptake assay, which avoids the complexities of handling radioactive materials and allows for kinetic analysis.[6][7]

Protocol 2.1.1: Fluorescence-Based Neurotransmitter Transporter Uptake Inhibition Assay

  • Principle of the Assay: This assay utilizes a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters.[8] Cells stably expressing a specific transporter (SERT, NET, or DAT) actively import this substrate, leading to an increase in intracellular fluorescence. An accompanying masking dye quenches any fluorescence from the extracellular medium, eliminating the need for wash steps.[9] Test compounds that inhibit the transporter will prevent substrate uptake, resulting in a reduced fluorescence signal.

Uptake_Assay cluster_0 cluster_1 A Extracellular (Masking Dye Present) B Intracellular F Signal Detected B->F Fluorescence C Fluorescent Substrate D Transporter (e.g., SERT) C->D Uptake E Signal Quenched D->B A2 Extracellular (Masking Dye Present) B2 Intracellular F2 No Signal Detected C2 Fluorescent Substrate D2 Transporter (e.g., SERT) C2->D2 Uptake Blocked E2 Signal Quenched G2 Inhibitor (Test Compound) G2->D2 Block

Figure 2: Principle of the fluorescence-based uptake assay.

  • Materials and Reagents:

    • HEK293 cells stably expressing human SERT, NET, or DAT.

    • Assay Plate: Black, clear-bottom 96-well or 384-well microplates.

    • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).[7]

    • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

    • Test compound (this compound) and reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT).

  • Step-by-Step Methodology:

    • Cell Plating: Seed the transporter-expressing cells into the assay plate at a density that will form a confluent monolayer after overnight incubation (e.g., 40,000-60,000 cells/well for a 96-well plate).[9] Incubate for 18-24 hours at 37°C, 5% CO₂. Causality: A confluent monolayer ensures a consistent number of transporters per well for reliable and reproducible results.

    • Compound Preparation: Prepare serial dilutions of the this compound derivative and reference inhibitors in Assay Buffer. A typical concentration range for an IC₅₀ determination would be from 10 nM to 100 µM.

    • Compound Addition: Remove the culture medium from the cells. Add the diluted compounds to the wells. Include "vehicle control" (buffer with DMSO) and "maximum inhibition" (a high concentration of a known inhibitor) wells. Incubate for 15-30 minutes at 37°C.

    • Assay Reagent Preparation: Reconstitute the fluorescent substrate/masking dye mix according to the manufacturer's protocol.[7]

    • Initiation of Uptake: Add the prepared assay reagent to all wells.

    • Signal Detection: Immediately place the plate into a fluorescence microplate reader (e.g., FlexStation III) pre-set to 37°C.[10] Read the fluorescence signal from the bottom of the plate in kinetic mode for 30-60 minutes (Excitation: ~440 nm, Emission: ~520 nm) or as a single endpoint reading.

  • Data Analysis and Interpretation:

    • For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve). For endpoint data, use the final fluorescence value.

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_Vehicle - Signal_MaxInhibition)).

    • Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • A low IC₅₀ value indicates potent inhibition of the transporter. Comparing IC₅₀ values across SERT, NET, and DAT provides the selectivity profile.

  • Self-Validating System (Quality Control):

    • The Z'-factor for the assay should be ≥ 0.5, calculated from the vehicle and maximum inhibition controls, indicating a robust assay window.[10]

    • The IC₅₀ values for the reference inhibitors should be within the expected literature range.

Sigma Receptor Binding

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11][12] They directly measure the interaction between the test compound and the receptor target.

Protocol 2.2.1: Competitive Radioligand Binding Assay for S1R and S2R

  • Principle of the Assay: This assay measures the ability of a non-radiolabeled test compound (the "competitor," i.e., this compound) to displace a radiolabeled ligand ("radioligand") that has a known high affinity for the target receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.[11]

  • Materials and Reagents:

    • Receptor Source: Membrane preparations from tissues with high receptor expression (e.g., guinea pig liver for S1R, rat liver for S2R) or from cells overexpressing the receptors.[13][14]

    • Radioligands: [³H]-(+)-pentazocine for S1R; [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for S2R.[3]

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: Haloperidol or (+)-pentazocine.

    • Glass fiber filters (e.g., GF/C) and a cell harvester for filtration.

    • Scintillation cocktail and a liquid scintillation counter.

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer, followed by centrifugation to pellet the membranes. Wash the pellet and resuspend it in assay buffer. Determine the protein concentration using a standard method like the Bradford assay.[15]

    • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Membrane preparation + Radioligand + Assay Buffer.

      • Non-specific Binding (NSB): Membrane preparation + Radioligand + a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

      • Competition: Membrane preparation + Radioligand + varying concentrations of the this compound derivative.

    • S2R Specificity: When assaying for S2R using the non-selective [³H]-DTG, add a constant concentration of (+)-pentazocine (e.g., 100 nM) to all wells to "mask" or block the S1R sites, ensuring that binding is specific to S2R.[13][14]

    • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature or 30°C to allow the binding to reach equilibrium.[16]

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand. Wash the filters multiple times with ice-cold buffer to remove any unbound radioactivity.[16]

    • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis and Interpretation:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For the competition wells, determine the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[15] A lower Kᵢ value signifies higher binding affinity.

  • Self-Validating System (Quality Control):

    • Specific binding should be at least 80% of total binding.

    • The Kᴅ of the radioligand, determined via a separate saturation binding experiment, should be consistent with literature values.[11]

Monoamine Oxidase (MAO) Inhibition

Modern MAO inhibition assays often use a chemiluminescent format, which is highly sensitive and amenable to high-throughput screening.[17]

Protocol 2.3.1: MAO-Glo™ Assay for MAO-A and MAO-B Inhibition

  • Principle of the Assay: This assay quantifies the activity of MAO enzymes by measuring the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate. The MAO reaction is coupled to a second reaction where H₂O₂ is used by horseradish peroxidase (HRP) to convert a luminogenic substrate into luciferin, which is then used by luciferase to generate a stable light signal. The amount of light produced is directly proportional to MAO activity.[17] Inhibitors will reduce the signal.

  • Materials and Reagents:

    • MAO-Glo™ Assay Kit (e.g., from Promega).

    • Recombinant human MAO-A and MAO-B enzymes.

    • Assay Buffer.

    • Test compound and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[18]

    • White, opaque 96-well or 384-well plates suitable for luminescence.

  • Step-by-Step Methodology:

    • Compound Plating: Add serial dilutions of the this compound derivative and reference inhibitors to the wells of the assay plate.

    • Enzyme Addition: Add MAO-A or MAO-B enzyme to the wells containing the test compounds and incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add the MAO substrate (provided in the kit) to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

    • Signal Detection: Add the Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates the light-generating reaction. Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

    • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis and Interpretation:

    • Normalize the data using "no inhibitor" and "100% inhibition" controls.

    • Plot the % Inhibition against the log concentration of the test compound and fit the data to determine the IC₅₀ value.

    • Comparing the IC₅₀ values for MAO-A and MAO-B will establish the selectivity of the inhibition.

  • Self-Validating System (Quality Control):

    • The signal-to-background ratio should be high.

    • The IC₅₀ values for the reference inhibitors Clorgyline and Selegiline should align with their known potent and selective profiles.[18]

Section 3: Secondary and Safety Profiling Assays

Following the identification of a primary biological activity, it is crucial to assess the compound's general cellular toxicity and early drug-like properties. This "fail early, fail cheap" strategy helps prioritize the most promising candidates.[19][20]

General Cytotoxicity Assessment

Protocol 3.1.1: Lactate Dehydrogenase (LDH) Release Assay

  • Principle of the Assay: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[21] The released LDH can be quantified by measuring its enzymatic activity in the supernatant, which is directly proportional to the number of lysed cells.[22]

  • Methodology Outline:

    • Cell Treatment: Culture a relevant cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y) in a 96-well plate. Treat the cells with a range of concentrations of the this compound derivative for 24-48 hours.

    • Controls: Include wells for "untreated" (spontaneous LDH release), "vehicle," and "maximum LDH release" (cells treated with a lysis buffer).

    • Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new, clean plate.

    • LDH Reaction: Add the LDH reaction mix (containing substrate and cofactor) to the supernatant.

    • Signal Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at ~490 nm using a microplate reader.

    • Data Analysis: Calculate % Cytotoxicity = 100 * (Compound_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs).

Early ADME-Tox Profiling

Early in vitro ADME-Tox assays are essential for predicting a compound's pharmacokinetic and safety profile.[23][24]

  • Metabolic Stability Assay: This assay determines the rate at which a compound is metabolized by drug-metabolizing enzymes.

    • Brief Protocol: Incubate the this compound derivative at a fixed concentration (e.g., 1 µM) with human liver microsomes and the necessary cofactor (NADPH). Take samples at various time points (e.g., 0, 5, 15, 30, 60 min). Stop the reaction and analyze the remaining amount of the parent compound by LC-MS/MS. The rate of disappearance is used to calculate the intrinsic clearance.

  • Cytochrome P450 (CYP) Inhibition Assay: This assay assesses the potential for drug-drug interactions by measuring the compound's ability to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9).

    • Brief Protocol: Use a fluorescence-based method where a specific fluorescent substrate for each CYP isoform is incubated with human liver microsomes in the presence of the test compound. Inhibition of the enzyme results in a decreased fluorescent signal. An IC₅₀ value is determined for each isoform.[19]

Section 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison and decision-making.

Table 1: Hypothetical Integrated Data Profile for a this compound Derivative

Assay TypeTarget / ParameterResult (IC₅₀ or Kᵢ)Selectivity RatioCytotoxicity (CC₅₀)Notes
Monoamine Transporter SERT15 nMNET/SERT = 120> 50 µMPotent and selective serotonin reuptake inhibitor.
NET1800 nMDAT/SERT = 250
DAT3750 nM
Sigma Receptor S1R850 nMS1R/SERT = 57Moderate affinity for S1R.
S2R> 10,000 nM-No significant S2R activity.
MAO Inhibition MAO-A> 10,000 nM-Not an MAO inhibitor.
MAO-B> 10,000 nM-
Early ADME-Tox Metabolic Stability (t½)45 min-Moderately stable in human liver microsomes.
CYP2D6 Inhibition (IC₅₀)8 µM-Low risk of CYP2D6-mediated DDI.

Interpretation: The hypothetical compound in Table 1 is a potent and selective SERT inhibitor with a good safety window (CC₅₀/IC₅₀ > 3000). It has moderate off-target affinity for S1R. Its metabolic stability is acceptable for further investigation.

Section 5: References

A complete list of references is provided for further reading and verification of the protocols and claims made in this document.

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]

  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • PubMed. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. [Link]

  • Marin Biologic Laboratories. (n.d.). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • Agilent. (n.d.). GPCR Signaling Assays. [Link]

  • LifeNet Health. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. [Link]

  • Technology Networks. (2007). Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. [Link]

  • PubMed. (1995). Radioligand binding methods: practical guide and tips. [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. [Link]

  • PubMed. (2015). Sigma Receptor Binding Assays. [Link]

  • National Institutes of Health. (2016). SIGMA RECEPTOR BINDING ASSAYS. [Link]

  • National Institutes of Health. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. [Link]

  • ResearchGate. (2015). Sigma Receptor Binding Assays. [Link]

  • MDPI. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. [Link]

  • National Institutes of Health. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. [Link]

  • MDPI. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]

  • Chem-Impex. (n.d.). 3-Phenylpyrrolidine. [Link]

  • National Institutes of Health. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubMed. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. [Link]

  • Evotec (Cyprotex). (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]

  • Evotec (Cyprotex). (n.d.). Monoamine Oxidase (MAO) Inhibition. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenylpyrrolidine: Enhancing Agrochemical Efficacy through Advanced Synthesis. [Link]

  • PubMed. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. [Link]

  • Acta Pharmacologica Sinica. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]

  • National Institutes of Health. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. [Link]

  • IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

Application Notes and Protocols: Pharmacological Profiling of 3-Phenoxypyrrolidine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 3-Phenoxypyrrolidine Derivatives

The this compound scaffold is a versatile chemical motif that has garnered significant interest in medicinal chemistry, particularly in the development of novel therapeutics for central nervous system (CNS) disorders.[1] This saturated heterocyclic ring system offers a three-dimensional structure that allows for precise spatial orientation of substituents, making it an ideal framework for designing ligands with high affinity and selectivity for specific biological targets.[1] Extensive research has identified derivatives of this class as potent inhibitors of monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain.[2][3][4][5][6]

Specifically, various analogs have been developed as dual serotonin-norepinephrine reuptake inhibitors (SNRIs) or triple serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs).[2][3][7] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), these compounds increase the synaptic concentrations of these key neurotransmitters, which are deeply implicated in the pathophysiology of depression, anxiety, and other mood disorders.[7][8][9] This application note provides a comprehensive guide for the pharmacological profiling of novel this compound derivatives, outlining detailed protocols to characterize their potency, selectivity, mechanism of action, and potential therapeutic efficacy.

Part 1: In Vitro Characterization - Defining the Molecular Profile

The initial phase of pharmacological profiling involves a suite of in vitro assays to determine the fundamental properties of the this compound derivatives at their molecular targets. This stage is critical for establishing structure-activity relationships (SAR) and selecting promising candidates for further development.

Primary Target Engagement: Monoamine Transporter Binding Affinity

The first step is to quantify the binding affinity of the compounds for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Radioligand binding assays are the gold standard for this purpose due to their robustness and sensitivity.[10][11]

Protocol 1: Competitive Radioligand Binding Assay for SERT, NET, and DAT

Objective: To determine the inhibitory constant (Ki) of this compound derivatives for SERT, NET, and DAT.

Rationale: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target transporter. The resulting IC50 value (concentration of test compound that displaces 50% of the radioligand) is then converted to a Ki value, which represents the binding affinity of the compound for the receptor.[10]

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, and [³H]-WIN 35,428 for DAT.

  • Non-specific binding control: Fluoxetine (for SERT), Desipramine (for NET), and GBR 12909 (for DAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, glass fiber filters, and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled competitor), and competition binding (radioligand + varying concentrations of the this compound derivative).[12][13]

  • Reagent Addition:

    • Add 50 µL of assay buffer to total binding wells.

    • Add 50 µL of the non-specific binding control to non-specific binding wells.

    • Add 50 µL of the this compound derivative at 10-12 different concentrations to the competition binding wells.

    • Add 50 µL of the appropriate radioligand to all wells.

    • Add 100 µL of the cell membrane preparation to all wells.[13]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[12]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.[12][13]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[13]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Data Presentation: Monoamine Transporter Binding Affinities

Compound IDSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET SelectivitySERT/DAT Selectivity
PPD-0015.210.5150.32.028.9
PPD-0021.82.15.51.23.1
PPD-003250.68.912.30.040.05
Control (Duloxetine)1.17.92407.2218.2
Functional Activity: Monoamine Transporter Uptake Inhibition

While binding affinity is crucial, it does not always directly correlate with functional activity. Therefore, it is essential to assess the ability of the this compound derivatives to inhibit the function of the monoamine transporters, which is the reuptake of their respective neurotransmitters.

Protocol 2: In Vitro Neurotransmitter Uptake Assay

Objective: To determine the functional potency (IC50) of this compound derivatives in inhibiting the uptake of serotonin, norepinephrine, and dopamine.

Rationale: This assay directly measures the inhibition of neurotransmitter transport into cells expressing the target transporter. It provides a functional readout of the compound's activity and is a key indicator of its potential in vivo efficacy.[8]

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT, plated in 96-well plates.

  • Radiolabeled neurotransmitters: [³H]-Serotonin, [³H]-Norepinephrine, and [³H]-Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Lysis Buffer: 1% SDS solution.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Cell Culture: Plate the transporter-expressing cells in 96-well plates and allow them to reach confluence.

  • Pre-incubation: Wash the cells with Uptake Buffer. Pre-incubate the cells with varying concentrations of the this compound derivative or vehicle control for 15-20 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold Uptake Buffer.

  • Cell Lysis and Counting: Lyse the cells with Lysis Buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of radioactivity taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the logarithm of the test compound concentration.

Visualization: In Vitro Profiling Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening & Safety Compound Library Compound Library Binding Assays Binding Assays Compound Library->Binding Assays SERT, NET, DAT Functional Assays Functional Assays Binding Assays->Functional Assays Confirm Hits hERG Assay hERG Assay Functional Assays->hERG Assay Assess Cardiotoxicity CYP450 Assay CYP450 Assay Functional Assays->CYP450 Assay Assess DDI Potential Lead Candidates Lead Candidates hERG Assay->Lead Candidates CYP450 Assay->Lead Candidates G Lead Candidates Lead Candidates PK Study PK Study Lead Candidates->PK Study Determine Dose & Brain Exposure Forced Swim Test Forced Swim Test PK Study->Forced Swim Test Acute Antidepressant-like Effect Elevated Plus Maze Elevated Plus Maze Forced Swim Test->Elevated Plus Maze Anxiolytic-like Effect Chronic Stress Model Chronic Stress Model Elevated Plus Maze->Chronic Stress Model Chronic Efficacy

Caption: A typical in vivo testing cascade for novel antidepressants.

Other relevant behavioral models include:

  • Tail Suspension Test (TST): Similar to the FST, this test measures immobility in mice when suspended by their tails and is sensitive to antidepressants.

  • Elevated Plus Maze (EPM): This model is used to assess anxiolytic-like activity by measuring the time spent in the open arms of the maze.

Conclusion

The pharmacological profiling of this compound derivatives requires a systematic and multi-faceted approach. By combining robust in vitro assays to define their molecular mechanism and safety profile with well-designed in vivo studies to assess their pharmacokinetic properties and therapeutic potential, researchers can effectively identify and advance promising new drug candidates for the treatment of depression, anxiety, and other CNS disorders. This integrated strategy ensures a thorough understanding of the compound's properties, facilitating informed decision-making throughout the drug discovery and development process.

References

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]

  • Jage, J., Zvatora, P., Holy, M., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Medical University of Vienna ePub. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 2, 2026, from [Link]

  • Fish, P. V., Fray, M. J., Stobie, A., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6199-6202. [Link]

  • Wikipedia. (2023). Dopamine reuptake inhibitor. [Link]

  • Enyedy, I. J., Zaman, W. A., Sakamuri, S., Kozikowski, A. P., Johnson, K. M., & Wang, S. (2001). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1113–1118. [Link]

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  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved January 2, 2026, from [Link]

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  • Wikipedia. (2023). Serotonin–norepinephrine reuptake inhibitor. [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4873. [Link]

  • Motulsky, H. J., & Mahan, L. C. (1984). Radioligand binding methods: practical guide and tips. Molecular Pharmacology, 25(1), 1-9. [Link]

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  • Wyllie, D. J. A. (2021). "Patch Clamp Electrophysiology Methods and Protocols," Editors Mark Dallas and Damian Bell. The Journal of Physiology, 599(11), 2963-2964. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved January 2, 2026, from [Link]

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Sources

The 3-Phenoxypyrrolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and natural products.[1] Its inherent three-dimensionality, conferred by its sp³-hybridized carbon atoms, provides a distinct advantage over flat aromatic systems, allowing for a more comprehensive exploration of chemical space and improved pharmacokinetic profiles.[2] Within this versatile class of heterocycles, the 3-phenoxypyrrolidine motif has emerged as a particularly fruitful scaffold for the development of novel therapeutics targeting a range of biological entities. This guide provides an in-depth exploration of the this compound scaffold, detailing its synthesis, key therapeutic applications, and protocols for the evaluation of its derivatives.

The Strategic Advantage of the this compound Scaffold

The utility of the this compound core lies in the strategic combination of a conformationally flexible pyrrolidine ring and a synthetically tractable phenoxy group. This arrangement offers several key advantages for drug design:

  • Three-Dimensional Diversity: The non-planar nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling tailored interactions with complex biological targets.[2]

  • Modulation of Physicochemical Properties: The phenoxy group provides a versatile handle for modifying crucial drug-like properties such as lipophilicity, solubility, and metabolic stability through substitution on the aromatic ring.

  • Vectorial Exploration of Chemical Space: The scaffold presents multiple points for diversification – the pyrrolidine nitrogen, the phenoxy ring, and the remaining positions on the pyrrolidine ring – allowing for the systematic exploration of structure-activity relationships (SAR).

  • Access to Key Therapeutic Targets: As will be discussed, this scaffold has proven to be particularly effective in the design of potent and selective inhibitors of monoamine transporters and as antagonists for G-protein coupled receptors.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is typically achieved through the etherification of a suitable 3-hydroxypyrrolidine precursor. The Mitsunobu reaction is a particularly powerful and widely used method for this transformation, as it proceeds with a clean inversion of stereochemistry at the hydroxyl-bearing carbon, allowing for the stereoselective synthesis of chiral this compound derivatives from readily available chiral 3-hydroxypyrrolidines.[3]

Visualizing the Synthetic Pathway

cluster_0 Synthesis of (S)-N-Boc-3-hydroxypyrrolidine cluster_1 Synthesis of N-Boc-3-phenoxypyrrolidine cluster_2 Deprotection R_N_Boc_3_OH (R)-N-Boc-3-hydroxypyrrolidine S_N_Boc_3_ester (S)-N-Boc-3-benzoyloxypyrrolidine R_N_Boc_3_OH->S_N_Boc_3_ester Mitsunobu Reaction (Benzoic Acid, PPh3, DIAD) S_N_Boc_3_OH (S)-N-Boc-3-hydroxypyrrolidine S_N_Boc_3_ester->S_N_Boc_3_OH Hydrolysis (NaOH) S_N_Boc_3_OH_2 (S)-N-Boc-3-hydroxypyrrolidine R_N_Boc_3_phenoxy (R)-N-Boc-3-phenoxypyrrolidine S_N_Boc_3_OH_2->R_N_Boc_3_phenoxy Mitsunobu Reaction (Phenol, PPh3, DIAD) R_N_Boc_3_phenoxy_2 (R)-N-Boc-3-phenoxypyrrolidine R_3_phenoxy_HCl (R)-3-phenoxypyrrolidine Hydrochloride R_N_Boc_3_phenoxy_2->R_3_phenoxy_HCl Boc Deprotection (HCl)

Caption: Synthetic route to chiral this compound.

Protocol 1: Stereoselective Synthesis of (S)-N-Boc-3-hydroxypyrrolidine

This protocol describes the synthesis of (S)-N-Boc-3-hydroxypyrrolidine from the commercially available (R)-enantiomer via a Mitsunobu reaction with subsequent hydrolysis, achieving a net inversion of stereochemistry.[4]

Materials:

  • (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Mitsunobu Reaction:

    • To a solution of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1.0 eq.), benzoic acid (1.3 eq.), and triphenylphosphine (1.3 eq.) in anhydrous THF, cool the mixture to -10 °C under a nitrogen atmosphere.[4]

    • Slowly add diisopropyl azodicarboxylate (1.3 eq.) dropwise, maintaining the internal temperature below -5 °C.[4]

    • Allow the reaction to warm to room temperature and stir for 12-14 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield (S)-1-N-tert-butoxycarbonyl-3-benzoyloxypyrrolidine.

  • Hydrolysis:

    • Dissolve the ester from the previous step in a mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq.) and stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).

    • Neutralize the reaction mixture with a suitable acid (e.g., 1M HCl).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford (S)-N-Boc-3-hydroxypyrrolidine.

Protocol 2: Synthesis of N-Boc-3-phenoxypyrrolidine via Mitsunobu Reaction

This protocol details the synthesis of N-Boc-3-phenoxypyrrolidine from N-Boc-3-hydroxypyrrolidine and phenol. This reaction proceeds with inversion of configuration.

Materials:

  • N-Boc-3-hydroxypyrrolidine (chiral or racemic)

  • Phenol (or substituted phenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, cool the mixture to 0 °C.[4]

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise, maintaining the temperature at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-3-phenoxypyrrolidine.

Protocol 3: Deprotection of the Pyrrolidine Nitrogen

This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be further functionalized.

Materials:

  • N-Boc-3-phenoxypyrrolidine

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or ethereal HCl)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve N-Boc-3-phenoxypyrrolidine in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Add an excess of the HCl solution and stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration and dry under vacuum to obtain this compound hydrochloride.

Therapeutic Applications and Structure-Activity Relationships

The this compound scaffold has been successfully employed in the development of potent modulators of several important biological targets.

Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced inhibitors of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[5] These dual inhibitors have significant potential for the treatment of depression and chronic pain.[6]

Structure-Activity Relationship (SAR) Insights for SNRI Activity:

  • Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is crucial for activity.

  • Phenoxy Ring Substitution: Substitution on the phenoxy ring can modulate the potency and selectivity for SERT and NET. Electron-withdrawing groups can influence binding affinity.[7]

  • Pyrrolidine N-Substitution: The nature of the substituent on the pyrrolidine nitrogen significantly impacts the inhibitory activity and pharmacokinetic properties. Small alkyl groups are often well-tolerated.

Compound IDR (Phenoxy Substitution)SERT Ki (nM)NET Ki (nM)
1a H1525
1b 4-F1018
1c 4-Cl815
1d 3,4-diCl510
1e 4-OCH₃2540

Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on trends observed in related chemical series. Experimental validation is required.

Neurokinin 1 (NK1) Receptor Antagonists

The this compound scaffold has also been explored for the development of antagonists of the neurokinin 1 (NK1) receptor, a G-protein coupled receptor for the neuropeptide Substance P. NK1 receptor antagonists are of interest for the treatment of emesis, depression, and pain.

SAR Insights for NK1 Receptor Antagonism:

  • Phenoxy Moiety: The phenoxy group often serves as a key pharmacophore, mimicking the C-terminal region of Substance P.

  • Pyrrolidine Core: The pyrrolidine provides a rigid scaffold to correctly orient the key interacting groups.

  • N-Substitution: Large, lipophilic groups on the pyrrolidine nitrogen can enhance binding affinity.

Biological Evaluation Protocols

Protocol 4: In Vitro Norepinephrine and Serotonin Reuptake Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of test compounds on the norepinephrine and serotonin transporters.

Materials:

  • HEK-293 cells stably expressing human NET or SERT

  • Fluorescent substrate for the respective transporter (commercially available kits)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds

  • Reference inhibitors (e.g., desipramine for NET, fluoxetine for SERT)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Assay:

    • Wash the cell monolayer with assay buffer.

    • Add the test compounds or reference inhibitors to the wells and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the fluorescent substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes, or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the rate of substrate uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: In Vitro NK1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.

Materials:

  • Cell membranes from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK-293 cells)

  • Radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P)

  • Unlabeled Substance P (for determining non-specific binding)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Filtration manifold

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the assay buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled Substance P).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other values to obtain specific binding.

    • Calculate the percentage of inhibition of specific binding for each concentration of the test compound.

    • Determine the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its inherent structural features, coupled with accessible synthetic routes, have enabled the development of potent and selective modulators of key biological targets. The protocols and insights provided in this guide are intended to empower researchers to further explore the potential of this privileged scaffold in the discovery of novel therapeutics.

References

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]

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  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]

  • Fish, P. V., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2829-2834. [Link]

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Protocols for the N-Arylation of 3-Phenoxypyrrolidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl-3-Phenoxypyrrolidines in Modern Drug Discovery

The N-aryl-3-phenoxypyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active molecules and clinical drug candidates. Its prevalence stems from the unique three-dimensional architecture it imparts, which can facilitate crucial interactions with biological targets. The synthesis of this key moiety via the formation of a carbon-nitrogen (C-N) bond between an aryl group and the 3-phenoxypyrrolidine nitrogen is a critical transformation for drug development professionals. This guide provides a comprehensive overview of the primary synthetic strategies for this N-arylation, with a focus on practical, field-proven protocols and the underlying chemical principles that govern their success.

This application note will delve into the two most robust and widely adopted methods for the N-arylation of secondary amines like this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will explore both traditional and microwave-assisted approaches, offering detailed, step-by-step protocols suitable for implementation in a research and development setting.

Comparative Analysis of N-Arylation Methodologies

The choice between a Palladium-catalyzed or Copper-catalyzed approach often depends on factors such as substrate scope, functional group tolerance, cost, and the desired reaction conditions.

FeatureBuchwald-Hartwig Amination (Palladium-Catalyzed)Ullmann Condensation (Copper-Catalyzed)
Catalyst Palladium complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂) with phosphine ligands.Copper salts (e.g., CuI, Cu₂O) or copper metal.
Reaction Conditions Generally milder temperatures (often room temperature to 110 °C).Traditionally requires high temperatures (>150 °C), though modern ligand-assisted protocols can proceed at lower temperatures.
Substrate Scope Broad scope, tolerating a wide range of electron-donating and electron-withdrawing groups on both the aryl halide and the amine.Traditionally favored for electron-deficient aryl halides. Modern protocols have expanded the scope.
Functional Group Tolerance Excellent tolerance for a wide variety of functional groups.Can be less tolerant of sensitive functional groups due to harsher conditions in traditional protocols.
Ligands Crucial for catalytic activity; often bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).Can be performed ligand-free, but the use of ligands (e.g., diamines, amino acids) significantly improves efficiency and mildness of conditions.[1]
Cost Palladium catalysts and specialized ligands can be expensive.Copper catalysts are generally more cost-effective.

Catalytic Cycles: A Mechanistic Overview

A foundational understanding of the catalytic cycles is paramount for troubleshooting and optimizing N-arylation reactions.

The Buchwald-Hartwig Amination Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[2][3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The N-arylated product is formed, regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln Ligand Exchange Ligand Exchange Ar-Pd(II)(X)Ln->Ligand Exchange R2NH [Ar-Pd(II)(NHR2)Ln]+X- [Ar-Pd(II)(NHR2)Ln]+X- Ligand Exchange->[Ar-Pd(II)(NHR2)Ln]+X- Deprotonation Deprotonation [Ar-Pd(II)(NHR2)Ln]+X-->Deprotonation Base Ar-Pd(II)(NR2)Ln Ar-Pd(II)(NR2)Ln Deprotonation->Ar-Pd(II)(NR2)Ln Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Ullmann Condensation Catalytic Cycle

The mechanism of the Ullmann condensation is more debated but is generally thought to involve a Cu(I)/Cu(III) cycle.[4] The key steps are:

  • Formation of a Copper(I) Amide: The copper(I) catalyst reacts with the amine in the presence of a base.

  • Oxidative Addition: The aryl halide adds to the copper(I) amide to form a copper(III) intermediate.

  • Reductive Elimination: The C-N bond is formed, yielding the N-arylated product and regenerating the copper(I) catalyst.

Ullmann_Condensation_Cycle Cu(I)X Cu(I)X Amine Coordination & Deprotonation Amine Coordination & Deprotonation Cu(I)X->Amine Coordination & Deprotonation R2NH, Base Cu(I)NR2 Cu(I)NR2 Amine Coordination & Deprotonation->Cu(I)NR2 Oxidative Addition Oxidative Addition Cu(I)NR2->Oxidative Addition Ar-X [Ar-Cu(III)(NR2)X] [Ar-Cu(III)(NR2)X] Oxidative Addition->[Ar-Cu(III)(NR2)X] Reductive Elimination Reductive Elimination [Ar-Cu(III)(NR2)X]->Reductive Elimination Reductive Elimination->Cu(I)X Ar-NR2

Caption: A proposed catalytic cycle for the Ullmann condensation.

Experimental Protocols

Note: The following protocols are general procedures that have proven effective for the N-arylation of secondary cyclic amines. For the specific substrate, this compound, optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be required to achieve optimal results.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation (Conventional Heating)

This protocol is a robust starting point for the coupling of a variety of aryl halides with this compound.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)[5]

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • This compound

  • Aryl halide (bromide or chloride)

  • Anhydrous solvent (e.g., toluene, THF)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Addition of Reagents: Add the base (1.5-2.0 equivalents), this compound (1.2 equivalents), and the aryl halide (1.0 equivalent).

  • Solvent Addition: Add the anhydrous solvent (to a concentration of 0.1-0.5 M with respect to the aryl halide).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Buchwald-Hartwig N-Arylation

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can sometimes improve yields.[6]

Materials:

  • Same as Protocol 1

  • Microwave reactor and appropriate reaction vials

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), base (1.5-2.0 equivalents), this compound (1.2 equivalents), and the aryl halide (1.0 equivalent).

  • Solvent Addition: Add the anhydrous solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).[6]

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Protocol 3: Copper-Catalyzed Ullmann N-Arylation (Conventional Heating)

This protocol provides a cost-effective alternative to palladium-catalyzed methods.

Materials:

  • Copper catalyst (e.g., CuI, Cu₂O)

  • Ligand (optional but recommended, e.g., 1,2-cyclohexanediamine, L-proline)[1]

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • This compound

  • Aryl halide (iodide or bromide)

  • Anhydrous solvent (e.g., DMSO, DMF, ethylene glycol)[7]

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the copper catalyst (5-10 mol%), ligand (10-20 mol% if used), and base (2.0 equivalents).

  • Addition of Reagents: Add this compound (1.2-1.5 equivalents) and the aryl halide (1.0 equivalent).

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 110-140 °C) and monitor its progress.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 4: Microwave-Assisted Ullmann N-Arylation

Microwave heating can also be applied to Ullmann condensations to shorten reaction times.[8][9]

Materials:

  • Same as Protocol 3

  • Microwave reactor and appropriate reaction vials

Procedure:

  • Reaction Setup: In a microwave vial, combine the copper catalyst (5-10 mol%), ligand (if used), base (2.0 equivalents), this compound (1.2-1.5 equivalents), and aryl halide (1.0 equivalent).

  • Solvent Addition: Add the solvent.

  • Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at a set temperature (e.g., 150-180 °C) for a specified time (typically 30-60 minutes).

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 3.

Experimental Workflow and Logic

The successful N-arylation of this compound requires a systematic approach to optimization.

Experimental_Workflow cluster_0 Method Selection cluster_1 Parameter Screening cluster_2 Execution and Analysis Buchwald-Hartwig Buchwald-Hartwig Ullmann Ullmann Catalyst_Ligand Catalyst/Ligand Screening Base_Solvent Base/Solvent Screening Catalyst_Ligand->Base_Solvent Temperature_Time Temperature/Time Optimization Base_Solvent->Temperature_Time Small_Scale_Reaction Small-Scale Reaction Temperature_Time->Small_Scale_Reaction Reaction_Monitoring Reaction Monitoring (TLC/LC-MS) Small_Scale_Reaction->Reaction_Monitoring Workup_Purification Workup & Purification Reaction_Monitoring->Workup_Purification Characterization Product Characterization (NMR, MS) Workup_Purification->Characterization Method Selection Method Selection Method Selection->Catalyst_Ligand

Caption: A logical workflow for the N-arylation of this compound.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, changing the ligand, or using a stronger base. For Ullmann reactions, higher temperatures may be necessary.

  • Side Reactions: In Buchwald-Hartwig aminations, hydrodehalogenation of the aryl halide can be a side reaction. This can sometimes be mitigated by using a less sterically hindered ligand or a different base.

  • Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. For less reactive aryl halides, more active catalyst systems (e.g., using highly active phosphine ligands for Buchwald-Hartwig) or harsher conditions may be required.

  • Microwave Heating: When using a microwave reactor, be mindful of potential pressure buildup and ensure that the chosen solvent is suitable for the selected temperature.

Conclusion

The N-arylation of this compound is a readily achievable transformation with the modern synthetic tools available. Both the Buchwald-Hartwig amination and the Ullmann condensation offer viable and robust pathways to the desired products. The choice of method will be dictated by the specific requirements of the synthesis, including cost, scale, and the nature of the substrates. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize N-aryl-3-phenoxypyrrolidine derivatives for their drug discovery and development programs.

References

  • University of Helsinki. (n.d.). Photocatalytic N-Arylation of 3-Substituted Pyrrolidines and Comparison with Traditional Methods. Helda. Retrieved from [Link]

  • Shari, A., & Honarmand, M. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 23(3), 1162-1169.
  • Ploypetch, T., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 28(13), 5082.
  • Jiao, J., et al. (2011). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. The Journal of Organic Chemistry, 76(4), 1180-1183.
  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Singh, F. V., & Wirth, T. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 76-84.
  • Guram, A. S., & Buchwald, S. L. (2012). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 134(32), 13499-13513.
  • Lee, B. K., & Kim, Y. (2015). Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. Organic Letters, 17(16), 4074-4077.
  • Singh, F. V., & Wirth, T. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 76-84.
  • Rácz, A., et al. (2021). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
  • Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729.
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  • Tundel, R. E., & Buchwald, S. L. (2007). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 129(42), 12764-12773.
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  • Chen, J., et al. (2014). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 19(11), 17560-17571.
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  • Arisawa, M., et al. (2013). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. Green Chemistry, 15(11), 3145-3151.
  • Lemieux, R. M., & Leadbeater, N. E. (2008). Microwave-assisted synthesis of phenylene-bridged aminophosphine ligands: acceleration of N-arylation and aryl fluoride phosphorylation reactions. The Journal of organic chemistry, 73(11), 4291–4294.
  • Cawley, M. J., et al. (2008). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(15), 2820-2825.
  • Jiao, J., et al. (2011). A Facile and Practical Copper Powder-Catalyzed Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. The Journal of Organic Chemistry, 76(4), 1180-1183.
  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic studies on the copper-catalyzed N-arylation of amides. Journal of the American Chemical Society, 131(1), 78-88.
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Application Notes and Protocols: The Strategic Integration of 3-Phenoxypyrrolidine in the Synthesis of Novel Fungicidal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of phytopathogenic fungi necessitates the continuous development of novel fungicidal agents with improved efficacy and diverse modes of action. The strategic incorporation of unique molecular scaffolds is a cornerstone of modern agrochemical research. This document provides a detailed technical guide on the application of 3-phenoxypyrrolidine as a pivotal intermediate in the synthesis of a promising class of fungicides. We will explore the causality behind its selection, its contribution to bioactivity, and provide a comprehensive, step-by-step protocol for the synthesis of a representative N-((3-phenoxypyrrolidin-1-yl)methyl)benzamide derivative. This guide is intended for researchers, scientists, and professionals engaged in the discovery and development of next-generation crop protection solutions.

Introduction: The Rationale for this compound in Fungicide Design

The pyrrolidine ring is a privileged scaffold in medicinal and agrochemical chemistry, valued for its conformational rigidity and its ability to present substituents in well-defined spatial orientations. When functionalized with a phenoxy group at the 3-position, the resulting this compound moiety offers a unique combination of structural features:

  • Introduction of an Aryl Ether Linkage: The phenoxy group introduces an ether linkage, which can enhance the molecule's metabolic stability and influence its pharmacokinetic properties within the plant.

  • Lipophilicity and Membrane Permeability: The aromatic phenoxy group increases the lipophilicity of the molecule, which can facilitate its penetration through the waxy cuticle of plant leaves and the cell membranes of fungal pathogens.

  • Conformational Constraint: The pyrrolidine ring locks the attached substituents into specific conformations, which can lead to higher binding affinity and selectivity for the target protein.

  • Versatile Synthetic Handle: The secondary amine of the pyrrolidine ring provides a convenient point for further chemical modification, allowing for the exploration of a wide range of derivatives.

These properties make this compound an attractive building block for the synthesis of novel agrochemicals. Its utility has been demonstrated in the patent literature, particularly in the development of fungicides.

Application Showcase: Synthesis of a Fungicidal N-((3-Phenoxypyrrolidin-1-yl)methyl)benzamide Derivative

To illustrate the practical application of this compound in agrochemical synthesis, we will detail the preparation of a representative fungicidal compound: N-((3-phenoxypyrrolidin-1-yl)methyl)-2-methylbenzamide . This example is derived from the inventive work disclosed in patent literature, which describes a class of N-((pyrrolidin-1-yl)methyl)benzamide derivatives with demonstrated fungicidal activity.

Synthetic Workflow Overview

The synthesis of N-((3-phenoxypyrrolidin-1-yl)methyl)-2-methylbenzamide is a multi-step process that begins with the preparation of the key intermediate, this compound. This is followed by a series of reactions to couple the pyrrolidine moiety with the benzamide portion of the molecule.

Synthetic Workflow cluster_0 Synthesis of this compound Intermediate cluster_1 Synthesis of Final Product Start Starting Materials Step1 Protection of Pyrrolidine Nitrogen Start->Step1 e.g., Boc Anhydride Step2 Introduction of Phenoxy Group Step1->Step2 Phenol, Base Step3 Deprotection Step2->Step3 Acidic Conditions Intermediate This compound Step3->Intermediate Step4 Mannich-type Reaction Intermediate->Step4 Coupling Reaction Step5 Final Product Formation Step4->Step5 2-Methylbenzamide, Formaldehyde FinalProduct N-((3-phenoxypyrrolidin-1-yl)methyl)-2-methylbenzamide Step5->FinalProduct

Caption: Synthetic workflow for N-((3-phenoxypyrrolidin-1-yl)methyl)-2-methylbenzamide.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles and patent literature. Researchers should adapt and optimize the conditions as needed for their specific laboratory setup and scale.

PART A: Synthesis of this compound Hydrochloride (Intermediate)

  • Step 1: N-Boc-3-hydroxypyrrolidine Formation

    • To a solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypyrrolidine.

  • Step 2: N-Boc-3-phenoxypyrrolidine Synthesis (Mitsunobu Reaction)

    • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to obtain N-Boc-3-phenoxypyrrolidine.

  • Step 3: Deprotection to this compound Hydrochloride

    • Dissolve N-Boc-3-phenoxypyrrolidine (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).

    • Stir the mixture at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting solid with diethyl ether and filter to collect the this compound hydrochloride salt.

PART B: Synthesis of N-((3-Phenoxypyrrolidin-1-yl)methyl)-2-methylbenzamide (Final Product)

  • Step 4 & 5: Mannich-type Condensation

    • To a suspension of 2-methylbenzamide (1.0 eq) and paraformaldehyde (1.2 eq) in a suitable solvent such as acetonitrile, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux for 2 hours to form the N-hydroxymethyl intermediate in situ.

    • Cool the mixture to room temperature and add this compound hydrochloride (1.1 eq) followed by a tertiary amine base (e.g., triethylamine, 2.5 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final product, N-((3-phenoxypyrrolidin-1-yl)methyl)-2-methylbenzamide.

Data Presentation: Fungicidal Activity

The fungicidal efficacy of N-((3-phenoxypyrrolidin-1-yl)methyl)-2-methylbenzamide and related analogues has been evaluated against a range of economically important plant pathogens. The following table summarizes representative data, showcasing the broad-spectrum activity of this class of compounds.

PathogenCommon NameHost PlantRepresentative % Inhibition at 100 ppm
Botrytis cinereaGray MoldGrapevine> 90%
Septoria triticiSeptoria Leaf BlotchWheat> 85%
Pyricularia oryzaeRice BlastRice> 95%
Alternaria solaniEarly BlightTomato> 80%

Note: The data presented is illustrative and based on findings from patent literature. Actual efficacy may vary depending on experimental conditions, formulation, and application method.

Scientific Integrity and Trustworthiness: A Self-Validating System

The protocols described herein are designed to be robust and reproducible. The causality behind each step is rooted in fundamental principles of organic chemistry:

  • Protection-Deprotection Strategy: The use of a Boc protecting group for the pyrrolidine nitrogen is a standard and reliable method to prevent unwanted side reactions during the introduction of the phenoxy group. The subsequent deprotection under acidic conditions is a clean and efficient process.

  • Mitsunobu Reaction: This reaction provides a reliable method for the stereospecific inversion of the hydroxyl group in N-Boc-3-hydroxypyrrolidine during the formation of the ether linkage with phenol.

  • Mannich-type Reaction: This classic carbon-carbon bond-forming reaction is a highly efficient method for coupling the pyrrolidine, formaldehyde, and benzamide components in a one-pot procedure.

The successful synthesis of the final product, which can be verified by standard analytical techniques such as NMR and mass spectrometry, validates the integrity of the entire protocol.

Conclusion and Future Perspectives

The application of this compound as a key building block has led to the discovery of a novel class of benzamide fungicides with promising broad-spectrum activity. The synthetic route is efficient and amenable to the generation of diverse analogues for structure-activity relationship (SAR) studies. Future research in this area could focus on:

  • Optimization of the Phenoxy Moiety: Exploration of substituted phenols to enhance fungicidal potency and spectrum.

  • Modification of the Benzamide Portion: Investigation of different substituted benzamides to fine-tune the biological activity and physical properties.

  • Chiral Synthesis: Preparation of enantiomerically pure this compound to investigate the stereochemical requirements for optimal fungicidal activity.

The continued exploration of the this compound scaffold holds significant promise for the development of the next generation of effective and sustainable crop protection agents.

References

  • Patent WO 2007/082831 A1. N-((PYRROLIDIN-1-YL)METHYL)

Application Notes and Protocols for the Development of 3-Phenoxypyrrolidine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-phenoxypyrrolidine scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile framework for designing potent and selective therapeutic agents. Its inherent three-dimensionality, a consequence of the sp3-hybridized pyrrolidine ring, allows for precise spatial orientation of substituents to optimize interactions with biological targets.[1][2] This guide provides a comprehensive overview of the key stages in the development of this compound-based drug candidates, from initial synthetic strategies to preclinical evaluation. We offer detailed, field-tested protocols and explain the scientific rationale behind experimental choices, empowering researchers to navigate the complexities of the drug discovery process.

The this compound Scaffold: A Privileged Core in Drug Design

The five-membered pyrrolidine ring is a cornerstone of many successful drugs due to its favorable physicochemical properties.[1] Unlike flat aromatic systems, its non-planar, "puckered" conformation provides a three-dimensional (3D) scaffold that can effectively probe the pharmacophore space of a target protein.[1] This 3D character enhances molecular recognition and can improve properties like aqueous solubility, which is critical for a favorable pharmacokinetic profile.[1][2]

The addition of a 3-phenoxy group introduces a critical pharmacophoric element that can engage in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions, depending on the specific target. This combination has led to the discovery of potent modulators for a range of biological targets.

Table 1: Therapeutic Targets and Applications of this compound Derivatives

Therapeutic AreaTarget(s)Example ApplicationKey References
Central Nervous System (CNS) Serotonin Transporter (SERT), Norepinephrine Transporter (NET)Treatment of neuropathic pain, depression[3]
CNS Dopamine D3 ReceptorProbing receptor binding sites for neurological disorders[4]
CNS Voltage-Gated Sodium/Calcium ChannelsAntiseizure and antinociceptive agents[5]
Oncology Various (e.g., Caspases, Kinases)Anti-proliferative agents for cancer therapy[6][7]
Inflammatory Diseases Cyclooxygenase (COX-1/COX-2), 5-Lipoxygenase (5-LOX)Anti-inflammatory and analgesic agents[8]

Synthetic Strategies and Protocols

The synthesis of this compound derivatives typically involves multi-step sequences that allow for diversification at key positions.[9] Common strategies include the construction of the pyrrolidine ring via cycloaddition reactions or the modification of a pre-existing pyrrolidine core.[10][11] Palladium-catalyzed reactions have also emerged as a powerful tool for creating 3-aryl pyrrolidines.[11]

G cluster_0 General Synthetic Workflow Start Starting Materials (e.g., Pyrrolidinone Precursor, Phenol) Step1 Step 1: Core Synthesis (e.g., N-Alkylation or Arylation) Start->Step1 Step2 Step 2: Introduction of Phenoxy Group (e.g., Mitsunobu or Williamson Ether Synthesis) Step1->Step2 Step3 Step 3: Functional Group Interconversion (e.g., Boc Deprotection, Amide Coupling) Step2->Step3 Purification Purification (Column Chromatography, Recrystallization) Step3->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization

Caption: A generalized workflow for the synthesis and validation of this compound analogs.

Protocol: Synthesis of a Representative N-Alkyl-3-Phenoxypyrrolidine Analog

This protocol describes a common synthetic route, adapted from methodologies reported in the literature, for creating a diversified library of compounds.[5][9]

Rationale: This multi-step synthesis is designed for flexibility. It begins with the N-alkylation of a commercially available 4-phenylpyrrolidin-2-one core, followed by functional group manipulations to introduce the desired side chains. This approach allows for late-stage diversification, enabling the rapid generation of analogs for SAR studies.

Materials:

  • 4-Phenylpyrrolidin-2-one

  • Ethyl chloroacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • Potassium hydroxide (KOH)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine

  • Appropriate amine (for final coupling)

  • Standard laboratory glassware and purification equipment (silica gel, solvents)

Step-by-Step Methodology:

  • N-Alkylation:

    • To a stirred suspension of NaH (1.2 eq) in dry THF at 0 °C under an inert atmosphere (argon or nitrogen), add a solution of 4-phenylpyrrolidin-2-one (1.0 eq) in dry THF dropwise.

    • Allow the mixture to stir at 0 °C for 1 hour.[9]

    • Add ethyl chloroacetate (1.1 eq) dropwise.

    • Warm the reaction to reflux and maintain for 4-6 hours, monitoring by TLC.

    • After cooling, carefully quench the reaction with water and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate.

  • Saponification:

    • Dissolve the ester from the previous step in a mixture of isopropanol and water.

    • Add KOH (2.0 eq) and stir the mixture at room temperature overnight.

    • Acidify the reaction mixture with 1N HCl to pH ~2-3.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over Na₂SO₄ and concentrate to yield 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.

  • Amide Coupling:

    • Dissolve the carboxylic acid (1.0 eq) in dry acetonitrile.

    • Add N,N'-Disuccinimidyl carbonate (DSC) (1.1 eq) and pyridine (1.2 eq).

    • Stir the mixture at room temperature for 2-4 hours to form the activated NHS ester.

    • Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Evaporate the solvent and purify the residue by recrystallization or column chromatography to obtain the final product.

Self-Validation: Each step's success is validated through characterization. The identity and purity of the final compound should be confirmed using NMR (¹H and ¹³C), LC-MS for molecular weight verification, and HRMS for exact mass.[12]

Biological Evaluation and Screening Cascade

A structured screening cascade is essential for efficiently identifying promising lead compounds. The process begins with broad primary assays to assess activity at the target of interest, followed by more specific secondary assays to determine selectivity, mechanism of action, and potential liabilities.

G cluster_1 Drug Candidate Screening Cascade Compound Compound Library (this compound Analogs) Primary Primary Assay (e.g., Target Binding or Functional Activity @ 10 µM) Compound->Primary Potency Potency Determination (IC50 / EC50 of 'Hits') Primary->Potency Identify 'Hits' Selectivity Selectivity Panel (Against Related Targets/Off-Targets) Potency->Selectivity Safety In Vitro Safety (Cytotoxicity, Hepatotoxicity) Selectivity->Safety Identify Selective Leads Lead Lead Candidate for In Vivo Studies Safety->Lead

Caption: Key positions on the this compound scaffold for SAR exploration.

Table 2: General Structure-Activity Relationship (SAR) Insights

Position of ModificationGeneral ObservationImpact on ActivityKey References
Pyrrolidine Nitrogen (R1) Introduction of basic amines or extended alkyl chains.Can enhance interactions with secondary binding pockets of GPCRs or transporters. Crucial for modulating solubility and oral bioavailability.[4]
Phenoxy Ring (R2) Electron-withdrawing groups (e.g., -CF₃, -Cl) or electron-donating groups (e.g., -OCH₃).Significantly affects electronic properties and can be critical for potency and selectivity. Meta-substitution is often favored.[2]
Pyrrolidine Ring (R3) Introduction of substituents at positions 2, 4, or 5.Stereochemistry is critical. The cis-configuration of substituents is often preferred over trans. Can influence binding mode and selectivity.[1][2]

In Vivo Preclinical Evaluation

Promising lead candidates with good in vitro potency, selectivity, and safety profiles are advanced to in vivo animal models. The choice of model is dictated by the therapeutic indication. For anticonvulsant and analgesic agents, several well-established models are used. [5][13]

Protocol: Efficacy in the Oxaliplatin-Induced Neuropathic Pain Model

Rationale: This model is highly relevant for testing analgesics intended for chemotherapy-induced peripheral neuropathy, a significant unmet clinical need. [5]It assesses the ability of a compound to reverse mechanical allodynia (pain response to a non-painful stimulus).

Materials:

  • Male CD-1 mice. [5]* Oxaliplatin solution (for induction).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Von Frey filaments (for measuring mechanical sensitivity).

  • Testing apparatus with a wire mesh floor.

Step-by-Step Methodology:

  • Induction of Neuropathy:

    • Administer oxaliplatin to the mice according to an established protocol (e.g., a single intraperitoneal injection).

    • Allow several days for neuropathic symptoms to develop. Confirm the development of mechanical allodynia by measuring baseline paw withdrawal thresholds with von Frey filaments.

  • Compound Administration:

    • Randomize the allodynic mice into treatment groups (vehicle control, positive control like gabapentin, and test compound groups at various doses).

    • Administer the test compound or controls via the intended clinical route (e.g., intraperitoneally or orally).

  • Behavioral Testing:

    • At specific time points after dosing (e.g., 30, 60, 120 minutes), place the mice in the testing chambers and allow them to acclimate.

    • Use the "up-down" method with von Frey filaments applied to the plantar surface of the hind paw to determine the 50% paw withdrawal threshold.

  • Data Analysis:

    • Record the paw withdrawal threshold for each animal at each time point.

    • Compare the thresholds of the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

    • A significant increase in the paw withdrawal threshold indicates an analgesic effect. [13]

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. Its conformational flexibility and synthetic tractability allow for extensive exploration of chemical space to address a wide array of biological targets. Future efforts will likely focus on developing compounds with improved subtype selectivity, particularly for CNS targets, and on exploring novel applications in areas such as oncology and infectious diseases. The integration of computational chemistry and structure-based drug design will further accelerate the optimization process, leading to the discovery of next-generation therapeutic agents with superior efficacy and safety profiles.

References

  • Butini, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Wróbel, D., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]

  • Millington, C. R., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed. [Link]

  • Xie, W., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. [Link]

  • Butini, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • Stanciauskaite, M., et al. (2022). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI. [Link]

  • Various Authors. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Sweeney, J. B., et al. (2021). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenylpyrrolidine: Enhancing Agrochemical Efficacy through Advanced Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. [Link]

  • Basha, S. J., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed. [Link]

  • Wróbel, D., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. PubMed Central. [Link]

  • Bhat, A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. [Link]

  • Al-Ghorbani, M., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. PubMed Central. [Link]

  • Saxena, M., et al. (2006). Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds... as antihistamines (H1). PubMed. [Link]

Sources

Application Notes and Protocols: Comprehensive Evaluation of 3-Phenoxypyrrolidine Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the efficacy and selectivity of 3-phenoxypyrrolidine, a compound with potential activity as a monoamine reuptake inhibitor. The protocols herein describe robust methods for quantifying the interaction of this compound with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Furthermore, to construct a comprehensive pharmacological profile, this guide includes protocols for assessing potential off-target effects at G-protein coupled receptors (GPCRs) through second messenger assays. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reliable, reproducible data.

Introduction: The Rationale for a Multi-Assay Approach

This compound and its analogs have emerged as compounds of interest due to their structural similarities to known monoamine reuptake inhibitors. These inhibitors modulate neurotransmission by blocking the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, a mechanism central to the action of many antidepressant and psychostimulant drugs.[1] Therefore, a primary evaluation of this compound's efficacy necessitates a thorough investigation of its activity at DAT, SERT, and NET.

However, a comprehensive understanding of a compound's pharmacological profile extends beyond its primary targets. Off-target interactions, particularly with G-protein coupled receptors (GPCRs), are a common feature of centrally acting drugs and can contribute to both therapeutic effects and adverse side effects.[2] Consequently, a robust evaluation of this compound should incorporate a panel of assays to assess its activity at key GPCR signaling pathways.

This guide presents a tiered approach to the in vitro characterization of this compound, beginning with primary assays to determine its potency at monoamine transporters and followed by secondary assays to evaluate its selectivity against a backdrop of common GPCR signaling pathways.

Primary Efficacy Evaluation: Monoamine Transporter Inhibition

The initial assessment of this compound focuses on its ability to inhibit the reuptake of dopamine, serotonin, and norepinephrine. This can be achieved through two complementary assay formats: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays: Quantifying Affinity for Transporters

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target.[3] These assays measure the ability of the test compound (this compound) to compete with a radiolabeled ligand for binding to the transporter.

A fixed concentration of a high-affinity radioligand for a specific transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, or [³H]Nisoxetine for NET) is incubated with a source of the transporter (membranes from cells stably expressing the transporter).[4][5] The addition of increasing concentrations of unlabeled this compound will displace the radioligand, and the reduction in bound radioactivity is measured. This allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.

dot

cluster_0 Radioligand Binding Assay Transporter Monoamine Transporter (DAT, SERT, or NET) Measurement Measure Bound Radioactivity Transporter->Measurement Quantify bound radioligand Radioligand Radiolabeled Ligand (e.g., [³H]WIN 35,428) Radioligand->Transporter Binds to transporter Compound This compound (Unlabeled Competitor) Compound->Transporter Competes for binding site cluster_1 Fluorescent Uptake Inhibition Assay Cell Cell Expressing Transporter Measurement Measure Intracellular Fluorescence Cell->Measurement Substrate Fluorescent Substrate Substrate->Cell Transported into cell Compound This compound Compound->Cell Inhibits transporter cluster_2 cAMP Signaling Pathway Ligand This compound GPCR_Gs Gs-coupled GPCR Ligand->GPCR_Gs GPCR_Gi Gi-coupled GPCR Ligand->GPCR_Gi AC Adenylyl Cyclase GPCR_Gs->AC Activates (+) GPCR_Gi->AC Inhibits (-) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Modulation of cAMP levels by Gs and Gi-coupled GPCRs.

Materials:

  • Cell Lines: A panel of cell lines each stably expressing a different Gs or Gi-coupled GPCR.

  • cAMP Assay Kit: A commercially available HTRF cAMP assay kit.

  • Test Compound: this compound, serially diluted.

  • Reference Agonists and Antagonists for each receptor.

  • Forskolin (for Gi-coupled assays).

  • Cell Culture Medium and Assay Buffer.

  • Low-volume 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in assay buffer.

  • Agonist Mode:

    • Add cells to the plate.

    • Add serial dilutions of this compound or a reference agonist.

    • For Gi-coupled assays, co-incubate with a fixed concentration of forskolin.

  • Antagonist Mode:

    • Add cells to the plate.

    • Add serial dilutions of this compound or a reference antagonist.

    • Add a fixed concentration (EC₈₀) of a known agonist.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate).

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths.

  • Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of this compound to determine EC₅₀ (agonist mode) or IC₅₀ (antagonist mode).

Calcium Flux Assays for Gq-Coupled Receptors

Gq-coupled GPCRs activate phospholipase C, which leads to the generation of inositol trisphosphate (IP₃) and the subsequent release of calcium from intracellular stores. T[6]his transient increase in intracellular Ca²⁺ can be measured using calcium-sensitive fluorescent dyes.

Cells expressing a Gq-coupled receptor are loaded with a calcium-sensitive dye that exhibits increased fluorescence upon binding to Ca²⁺. A[7]ctivation of the receptor by an agonist triggers the release of intracellular calcium, resulting in a rapid increase in fluorescence that can be monitored in real-time.

dot

cluster_3 Calcium Signaling Pathway Ligand This compound GPCR_Gq Gq-coupled GPCR Ligand->GPCR_Gq PLC Phospholipase C GPCR_Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases

Caption: Calcium mobilization via Gq-coupled GPCR activation.

Materials:

  • Cell Lines: A panel of cell lines each stably expressing a different Gq-coupled GPCR.

  • Calcium Assay Kit: A commercially available no-wash calcium flux assay kit (e.g., FLIPR Calcium Assay Kit).

  • Test Compound: this compound, serially diluted.

  • Reference Agonists and Antagonists.

  • Probenecid (optional, to prevent dye leakage).

  • Assay Buffer: HBSS with 20 mM HEPES.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer. Incubate for 60 minutes at 37°C.

  • Plate Reader Setup: Place the plate in the fluorescence plate reader.

  • Agonist Mode:

    • Establish a baseline fluorescence reading.

    • Add serial dilutions of this compound or a reference agonist and monitor the fluorescence change over time.

  • Antagonist Mode:

    • Add serial dilutions of this compound or a reference antagonist and incubate for a short period.

    • Add a fixed concentration (EC₈₀) of a known agonist and monitor the fluorescence change.

  • Data Analysis: The change in fluorescence (peak minus baseline) is proportional to the intracellular calcium concentration. Plot the response against the log concentration of this compound to determine EC₅₀ (agonist mode) or IC₅₀ (antagonist mode).

Assay GPCR Coupling Second Messenger Principle
cAMP Assay Gs / GiCyclic AMPCompetitive Immunoassay
Calcium Flux Assay GqIntracellular Ca²⁺Fluorescence of calcium-sensitive dye

Data Interpretation and Comprehensive Profiling

By integrating the results from these primary and secondary assays, a comprehensive pharmacological profile of this compound can be constructed.

  • Potency and Selectivity at Monoamine Transporters: The Ki and IC₅₀ values from the binding and uptake assays will reveal the potency of this compound at DAT, SERT, and NET. Comparing these values will establish its selectivity profile (e.g., a selective serotonin reuptake inhibitor, a dual serotonin-norepinephrine reuptake inhibitor, etc.).

  • GPCR Off-Target Activity: The EC₅₀ and IC₅₀ values from the cAMP and calcium flux assays will identify any significant interactions with the tested GPCRs. A lack of activity at concentrations well above its potency for the monoamine transporters would indicate a favorable selectivity profile.

This multi-assay approach provides a robust framework for the preclinical evaluation of this compound, enabling informed decisions in the drug discovery and development process.

References

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI. Retrieved from [Link]

  • Weber, M., & Ferrer, M. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. ASSAY and Drug Development Technologies, 2(1), 39-49.
  • Reith, M. E., et al. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods, 142(1), 63-73.
  • Xu, R., et al. (2012). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 22(15), 5032-5036.
  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • S. J. V. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5489.
  • Mash, D. C., et al. (2005). Norepinephrine transporter immunoblotting and radioligand binding in cocaine abusers. Neuroscience Letters, 386(2), 118-123.
  • Innoprot. (n.d.). GPCR Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue.... Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Chen, N., & Reith, M. E. (2000). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Neurochemistry, 74(3), 1253-1262.
  • Bönisch, H., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 278-286.
  • GenScript. (n.d.). GPCR Stable Cell Lines. Retrieved from [Link]

  • Assay Guidance Manual. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.
  • Schihada, H., et al. (2025). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Laruelle, M., et al. (2000). The competition between endogenous dopamine and radioligands for specific binding to dopamine receptors. The International Journal of Neuropsychopharmacology, 3(1), 53-65.
  • Luedtke, R. R., & Mach, R. H. (1995). Determination of radioligand specific activity using competition binding assays. Synapse, 20(4), 307-315.
  • ResearchGate. (n.d.). Competition binding of fluorescent NBD-labeled serotonin ligands to the.... Retrieved from [Link]

  • Wang, Y., et al. (2013).
  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1646-1657.
  • SB Drug Discovery. (n.d.). Optimizing GPCR assays with chimeric G proteins Case Study. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from [Link]

  • Halldin, C., et al. (2003). Specific in vivo binding to the norepinephrine transporter demonstrated with the PET radioligand, (S,S)-[11C]MeNER. Synapse, 49(3), 195-203.
  • MedUni Wien ePub. (2021). PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Retrieved from [Link]

  • Meltzer, P. C., et al. (2001). Synthesis and monoamine transporter affinity of 3beta-(4-(2-pyrrolyl)phenyl)-8-azabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters, 11(4), 487-489.
  • ResearchGate. (n.d.). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Retrieved from [Link]

  • Davies, H. M., et al. (2000). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 43(15), 2959-2967.
  • Semantic Scholar. (n.d.). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Retrieved from [Link]

  • Trends in Pharmacological Sciences. (2023). Modulating GPCR and 14-3-3 protein interactions: Prospects for CNS drug discovery. Retrieved from [Link]

  • Nature Reviews Drug Discovery. (2017). Discovery of new GPCR ligands to illuminate new biology. Retrieved from [Link]

  • Cell & Bioscience. (2023). Modulating GPCR and 14-3-3 protein interactions: prospects for CNS drug discovery. Retrieved from [Link]

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Application Notes and Protocols for Enzymatic Inhibition Assays of 3-Phenoxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 3-Phenoxypyrrolidine Scaffold

The this compound moiety is a privileged heterocyclic scaffold in modern medicinal chemistry, recognized for its presence in a variety of biologically active compounds. Its structural rigidity, combined with the potential for diverse substitutions on both the pyrrolidine ring and the phenoxy group, allows for the fine-tuning of physicochemical properties and target-specific interactions. This versatility has made this compound derivatives promising candidates for the development of novel therapeutics targeting a range of enzymes implicated in human diseases.[1][2][][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust enzymatic inhibition assays to evaluate the potential of this compound derivatives. We will delve into the foundational principles of enzyme kinetics, provide detailed, step-by-step protocols for assays targeting key enzymes, and offer insights into data analysis and troubleshooting. The protocols outlined herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Pillar 1: Foundational Principles of Enzyme Inhibition

Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic agent.[5][6] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[1] The inhibition can be either reversible or irreversible.[1]

Reversible Inhibition is characterized by a non-covalent interaction between the inhibitor and the enzyme, allowing for the possibility of dissociation. Reversible inhibitors can be further classified based on their mode of binding:

  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[1]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, the inhibitor does not affect substrate binding.[1]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic activity.

Irreversible Inhibition occurs when the inhibitor binds to the enzyme through strong covalent bonds, permanently inactivating it.[1]

The following diagram illustrates the different types of reversible enzyme inhibition:

EnzymeInhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI_comp Enzyme-Inhibitor Complex (EI) E->EI_comp + I (Comp) S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI_noncomp Enzyme-Substrate- Inhibitor Complex (ESI) ES->ESI_noncomp + I (Non-comp) ESI_uncomp Enzyme-Substrate- Inhibitor Complex (ESI) ES->ESI_uncomp + I (Uncomp) I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I) I_uncomp Uncompetitive Inhibitor (I) EI_comp->E - I ESI_noncomp->ES - I ESI_uncomp->ES - I

Caption: Mechanisms of Reversible Enzyme Inhibition.

Pillar 2: Key Parameters for Quantifying Inhibition

To compare the potency of different inhibitors, two key parameters are commonly used: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

  • IC50: This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[7][8] It is a widely used measure of inhibitor potency.

  • Ki: This is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic binding affinity of the inhibitor for the enzyme. A lower Ki value indicates a more potent inhibitor.

The IC50 value is dependent on the substrate concentration, while the Ki is a constant for a given inhibitor and enzyme.[7] The Cheng-Prusoff equation can be used to convert IC50 to Ki for competitive inhibitors.[7]

Pillar 3: Target-Specific Assay Protocols

Based on the structural features of the this compound scaffold, several enzyme families represent promising targets for inhibition. These include monoamine oxidases (MAOs), dipeptidyl peptidase IV (DPP-4), and acetylcholinesterase (AChE).

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay

MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin and dopamine.[6][9] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[6][10][11][12]

This protocol describes a continuous, fluorescence-based assay for determining the inhibitory activity of this compound derivatives against MAO-A and MAO-B.[13][14]

Principle: MAO catalyzes the oxidation of a non-fluorescent substrate (e.g., kynuramine or a proprietary substrate) to a fluorescent product. The rate of fluorescence increase is proportional to the MAO activity.

Materials and Reagents:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or similar H2O2 detection reagent)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control inhibitors: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B)[6]

  • This compound test compounds

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Experimental Workflow:

MAO_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of test compounds and positive controls add_enzyme_inhibitor Add enzyme and inhibitor (or vehicle) to wells prep_inhibitor->add_enzyme_inhibitor prep_enzyme Prepare working solutions of MAO-A and MAO-B prep_enzyme->add_enzyme_inhibitor prep_reagents Prepare assay buffer and substrate/detection mix add_substrate Initiate reaction by adding substrate/detection mix prep_reagents->add_substrate preincubate Pre-incubate at room temperature (e.g., 15 min) add_enzyme_inhibitor->preincubate preincubate->add_substrate measure Measure fluorescence kinetically (e.g., every minute for 30 min) add_substrate->measure calc_rate Calculate the initial rate (slope) of the reaction measure->calc_rate calc_inhibition Calculate percent inhibition relative to vehicle control calc_rate->calc_inhibition plot_curve Plot percent inhibition vs. log[inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC50 value using non-linear regression plot_curve->calc_ic50

Caption: Workflow for MAO Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of test compounds and positive controls in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare the substrate/detection mix containing the MAO substrate, HRP, and Amplex Red in the assay buffer. Protect this solution from light.

  • Assay Procedure:

    • Add 50 µL of the enzyme working solution to each well of a 96-well plate.

    • Add 25 µL of the serially diluted test compounds, positive controls, or vehicle (assay buffer with the same percentage of DMSO) to the respective wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate/detection mix to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~530-560 nm, emission ~580-590 nm) in kinetic mode at 37°C, with readings taken every minute for 30 minutes.

  • Data Analysis:

    • Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ with vehicle)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[15]

Typical Assay Parameters:

ParameterRecommended Value
Final Assay Volume100 µL
Enzyme ConcentrationEmpirically determined
Substrate ConcentrationAt or near the Km value
Positive Control (MAO-A)Clorgyline (e.g., 1 µM)
Positive Control (MAO-B)Pargyline (e.g., 1 µM)
Incubation Temperature37°C
Protocol 2: Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[16][17] DPP-4 inhibitors are a class of oral medications for the treatment of type 2 diabetes.[17][18][19][20][21]

This protocol details a fluorescence-based assay to screen for DPP-4 inhibitors.[16][22][23][24]

Principle: DPP-4 cleaves the non-fluorescent substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[16][22] The increase in fluorescence is directly proportional to DPP-4 activity.

Materials and Reagents:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Positive control inhibitor: Sitagliptin or Vildagliptin[24]

  • This compound test compounds

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Experimental Workflow:

DPP4_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of test compounds and positive controls add_enzyme_inhibitor Add enzyme and inhibitor (or vehicle) to wells prep_inhibitor->add_enzyme_inhibitor prep_enzyme Prepare working solution of DPP-4 enzyme prep_enzyme->add_enzyme_inhibitor prep_substrate Prepare substrate solution (Gly-Pro-AMC) add_substrate Initiate reaction by adding substrate solution prep_substrate->add_substrate preincubate Pre-incubate at 37°C (e.g., 10 min) add_enzyme_inhibitor->preincubate preincubate->add_substrate incubate_reaction Incubate at 37°C (e.g., 30 min) add_substrate->incubate_reaction measure Measure endpoint fluorescence incubate_reaction->measure subtract_blank Subtract blank fluorescence from all readings measure->subtract_blank calc_inhibition Calculate percent inhibition relative to vehicle control subtract_blank->calc_inhibition plot_curve Plot percent inhibition vs. log[inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC50 value using non-linear regression plot_curve->calc_ic50 AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of test compounds and positive controls add_reagents Add buffer, inhibitor (or vehicle), and DTNB to wells prep_inhibitor->add_reagents prep_enzyme Prepare working solution of AChE enzyme add_enzyme Add AChE enzyme to wells prep_enzyme->add_enzyme prep_reagents Prepare DTNB and ATCI solutions prep_reagents->add_reagents add_substrate Initiate reaction by adding ATCI prep_reagents->add_substrate add_reagents->add_enzyme preincubate Pre-incubate at room temperature (e.g., 15 min) add_enzyme->preincubate preincubate->add_substrate measure Measure absorbance kinetically at 412 nm add_substrate->measure calc_rate Calculate the initial rate (ΔAbs/min) measure->calc_rate calc_inhibition Calculate percent inhibition relative to vehicle control calc_rate->calc_inhibition plot_curve Plot percent inhibition vs. log[inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC50 value using non-linear regression plot_curve->calc_ic50

Sources

The Versatile Role of 3-Phenoxypyrrolidine in Modern Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has cemented the importance of asymmetric synthesis. Within this field, the pyrrolidine scaffold has emerged as a privileged structural motif, owing to its conformational rigidity and the stereochemical information embedded within its chiral centers.[1][2] This guide delves into the specific applications of a valuable, yet often overlooked, pyrrolidine derivative: 3-phenoxypyrrolidine . This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for its use as a chiral auxiliary and an organocatalyst.

Introduction to this compound: A Chiral Building Block with Untapped Potential

This compound is a chiral secondary amine that combines the rigidity of the pyrrolidine ring with the steric and electronic influence of a phenoxy group. This unique combination of features makes it an attractive candidate for various applications in asymmetric synthesis. The phenoxy group can exert significant steric hindrance, effectively shielding one face of a reactive intermediate, thereby directing the approach of incoming reagents. Furthermore, the oxygen atom of the phenoxy group can act as a Lewis basic site, potentially influencing the transition state geometry through coordination.

The enantiopure forms of this compound can be accessed through various synthetic routes, most commonly starting from commercially available chiral precursors such as (R)- or (S)-3-hydroxypyrrolidine. A reliable method for the synthesis of (S)-3-phenoxypyrrolidine involves a Mitsunobu reaction with phenol, which proceeds with inversion of stereochemistry at the C3 position.[3]

G cluster_synthesis Enantioselective Synthesis of (S)-3-Phenoxypyrrolidine R_3_hydroxy (R)-3-Hydroxypyrrolidine S_3_phenoxy (S)-3-Phenoxypyrrolidine R_3_hydroxy->S_3_phenoxy  Phenol, PPh3, DIAD (Mitsunobu Reaction) (Inversion of Stereochemistry)

Caption: Synthesis of (S)-3-phenoxypyrrolidine.

This compound as a Chiral Auxiliary: Directing Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction.[4] The auxiliary is then removed to reveal the enantiomerically enriched product. The effectiveness of a chiral auxiliary relies on its ability to create a highly ordered and predictable transition state.

(S)- or (R)-3-Phenoxypyrrolidine can be effectively employed as a chiral auxiliary by forming an amide linkage with a carboxylic acid derivative. The bulky phenoxy group at the C3 position of the pyrrolidine ring creates a chiral environment that biases the facial selectivity of enolate reactions, such as alkylations and aldol additions.

Workflow for Using this compound as a Chiral Auxiliary

The general workflow involves three key steps: attachment of the auxiliary, diastereoselective transformation, and cleavage of the auxiliary.

G Start Prochiral Carboxylic Acid Derivative Attach Attach (S)-3-Phenoxypyrrolidine (Amide Formation) Start->Attach Intermediate Chiral N-Acylpyrrolidine Attach->Intermediate Diastereoselective Diastereoselective Reaction (e.g., Alkylation) Intermediate->Diastereoselective Product_Aux Diastereomerically Enriched Product Diastereoselective->Product_Aux Cleave Cleave Auxiliary (Hydrolysis or Reduction) Product_Aux->Cleave Final_Product Enantiomerically Enriched Product Cleave->Final_Product Recycle Recovered (S)-3-Phenoxypyrrolidine Cleave->Recycle

Caption: General workflow for using a chiral auxiliary.

Protocol: Diastereoselective Alkylation of an N-Acyl-(S)-3-Phenoxypyrrolidine

This protocol details the diastereoselective alkylation of the lithium enolate of an N-propanoyl-(S)-3-phenoxypyrrolidine. The bulky phenoxy group is expected to direct the alkylating agent to the face opposite to it.

Materials:

  • N-Propanoyl-(S)-3-phenoxypyrrolidine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Enolate Formation: To a solution of N-propanoyl-(S)-3-phenoxypyrrolidine (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (argon or nitrogen), add LDA solution (1.1 eq) dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. The causality behind using LDA is its strong basicity and steric bulk, which favors the formation of the kinetic enolate.

  • Alkylation: To the enolate solution at -78 °C, add benzyl bromide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 4 hours. The low temperature is crucial to maintain the conformational rigidity of the enolate and maximize diastereoselectivity.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diastereomerically enriched alkylated product. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol: Cleavage of the Chiral Auxiliary

The N-acyl bond can be cleaved under various conditions to liberate the chiral carboxylic acid and recover the auxiliary.

Materials:

  • Diastereomerically enriched N-alkylated-(S)-3-phenoxypyrrolidine

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Protocol:

  • Hydrolysis: To a solution of the N-alkylated-(S)-3-phenoxypyrrolidine (1.0 eq) in a mixture of THF and water (3:1), add LiOH (4.0 eq). Stir the mixture at room temperature for 12-24 hours.

  • Workup: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 20 mL) to isolate the chiral carboxylic acid.

  • Auxiliary Recovery: Basify the aqueous layer to pH ~12 with a suitable base (e.g., NaOH) and extract with dichloromethane to recover the (S)-3-phenoxypyrrolidine auxiliary.

This compound Derivatives as Organocatalysts

The secondary amine of this compound makes it an ideal scaffold for the development of organocatalysts. By derivatizing the nitrogen atom with other functional groups, bifunctional catalysts can be created that activate both the nucleophile and the electrophile in a reaction. A common strategy is to append a group capable of hydrogen bonding, such as a thiourea or a sulfonamide, to the pyrrolidine nitrogen.

Catalytic Cycle for an Asymmetric Michael Addition

In a typical asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by a pyrrolidine-based organocatalyst, the reaction proceeds through an enamine intermediate. The catalyst's chiral environment directs the stereochemical outcome of the carbon-carbon bond formation.

G cluster_catalysis Organocatalytic Michael Addition Cycle Catalyst Chiral Pyrrolidine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde Aldehyde Aldehyde Michael_Adduct Michael Adduct Intermediate Enamine->Michael_Adduct + Nitroolefin Nitroolefin Nitroolefin Product Chiral Michael Adduct Michael_Adduct->Product Hydrolysis Product->Catalyst regenerates

Caption: Catalytic cycle for a Michael addition.

Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin, catalyzed by a derivative of this compound. The specific catalyst structure would need to be synthesized separately, for instance, by reacting this compound with an isothiocyanate to form a thiourea derivative.

Materials:

  • This compound-derived organocatalyst (e.g., a thiourea derivative)

  • Aldehyde (e.g., propanal)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a solution of the nitroolefin (1.0 eq) and the this compound-derived organocatalyst (0.1 eq) in dichloromethane (0.5 M) at room temperature, add the aldehyde (2.0 eq). The use of an excess of the aldehyde helps to drive the equilibrium towards the formation of the enamine intermediate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral Michael adduct.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Table 1: Representative Results for Asymmetric Michael Addition

EntryAldehydeNitroolefinCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (syn) (%)
1Propanaltrans-β-Nitrostyrene10CH₂Cl₂249585:1592
2Isovaleraldehydetrans-β-Nitrostyrene10Toluene488890:1095
3Propanal(E)-2-Nitro-1-phenylprop-1-ene10CH₂Cl₂369180:2088

Note: The data presented in this table is illustrative and based on typical results obtained with similar pyrrolidine-based organocatalysts. Actual results may vary depending on the specific catalyst structure and reaction conditions.

Conclusion and Future Outlook

This compound represents a versatile and powerful chiral building block in the arsenal of the modern synthetic chemist. Its application as both a chiral auxiliary and a scaffold for organocatalysts demonstrates its potential for controlling stereochemistry in a variety of important chemical transformations. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. The development of novel this compound-derived catalysts and their application in a broader range of asymmetric reactions remains a promising area for future research, with the potential to unlock new and efficient pathways to valuable chiral molecules.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 3-Phenoxypyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 3-phenoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this critical structural motif. The this compound scaffold is a key component in a variety of pharmacologically active molecules, making its stereocontrolled synthesis a significant challenge in medicinal chemistry.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing a causal explanation and actionable solutions.

Q1: My reaction yield is low or the reaction has stalled, particularly when using a Mitsunobu reaction to introduce the phenoxy group. What are the likely causes and how can I improve the outcome?

A1: Low yields in the Mitsunobu reaction are a frequent challenge. The reaction is a complex, multi-step process sensitive to several factors.[3] The most common culprits are related to reagents, reaction conditions, and stoichiometry.

Causality and Solutions:

  • Reagent Quality: The azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh₃) are the heart of the reaction.[4]

    • Problem: DEAD and DIAD can degrade over time, especially if not stored properly. PPh₃ can oxidize to triphenylphosphine oxide (TPPO).

    • Solution: Use fresh or recently purchased reagents. DIAD is often supplied as a 40% solution in toluene, which can be more stable.[5] Ensure PPh₃ is a free-flowing white solid. Using polymer-supported reagents can also simplify purification and ensure reagent activity.[4]

  • Anhydrous Conditions: The reaction is highly sensitive to water.

    • Problem: Water can hydrolyze the activated intermediates, consuming reagents and halting the reaction.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (THF is most common).[5] Dry the starting alcohol (e.g., N-Boc-3-hydroxypyrrolidine) and phenol under high vacuum before use.

  • Incorrect Stoichiometry & Order of Addition: The molar ratios and addition sequence are critical for success.[6]

    • Problem: An incorrect ratio can lead to side reactions or incomplete conversion. The order of addition influences the formation of the key betaine intermediate.[5]

    • Solution: A slight excess (1.2-1.5 equivalents) of PPh₃ and the azodicarboxylate is typically recommended.[5] The generally accepted and most reliable order of addition is to dissolve the alcohol, phenol, and PPh₃ in the solvent, cool the mixture to 0 °C, and then add the azodicarboxylate dropwise.[5] This maintains a low concentration of the reactive ylide, minimizing side reactions.

  • Reaction Temperature: Temperature control affects both reaction rate and selectivity.

    • Problem: While the reaction is often initiated at 0 °C, some sterically hindered substrates may require higher temperatures to proceed to completion. However, elevated temperatures can also promote side reactions.[7]

    • Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature over several hours.[5] Monitor progress by TLC. If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be attempted, but this should be done cautiously.[8]

Troubleshooting Workflow for Low Yield

G start Low or No Yield reagents Check Reagent Quality (DEAD/DIAD, PPh₃) start->reagents conditions Verify Anhydrous Conditions start->conditions stoichiometry Confirm Stoichiometry & Order of Addition start->stoichiometry temp Optimize Temperature Profile start->temp reagents_sol Use fresh reagents. Consider polymer-supported options. reagents->reagents_sol conditions_sol Oven-dry glassware. Use anhydrous solvents. conditions->conditions_sol stoichiometry_sol Use 1.2-1.5 eq. of PPh₃/DIAD. Add DIAD dropwise at 0 °C. stoichiometry->stoichiometry_sol temp_sol Start at 0 °C, warm to RT. Gentle heating if stalled. temp->temp_sol

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I am observing poor stereoselectivity. My product is a mixture of diastereomers or enantiomers. How can I improve stereocontrol?

A2: Achieving high stereoselectivity is the central challenge. The outcome is determined by the chosen synthetic strategy and reaction conditions, which dictate the transition state energetics.

Causality and Solutions:

  • Substrate Control (Chiral Pool Synthesis): Using a chiral starting material like L- or D-hydroxyproline is a common strategy.[2]

    • Problem: The stereocenter at C4 can influence the stereochemistry at C3, but this control can be weak. Subsequent reaction steps (like the Mitsunobu) can proceed with inversion, but racemization can occur if conditions are not optimal.

    • Solution: The Mitsunobu reaction is highly reliable for achieving complete inversion of stereochemistry at a secondary alcohol center.[3][4] Ensure your reaction goes to completion under standard Mitsunobu conditions to avoid isolating a mix of starting material (original stereochemistry) and product (inverted stereochemistry). Avoid harsh pH or high temperatures during workup.

  • Auxiliary Control: A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a reaction.[9][10]

    • Problem: The effectiveness of an auxiliary depends on its ability to create a sterically biased environment. An improperly chosen auxiliary or wrong reaction conditions may offer poor facial selectivity.

    • Solution: Evans' oxazolidinones and pseudoephedrine-based auxiliaries are powerful for controlling alkylation or aldol reactions that could build the pyrrolidine backbone.[9][11] The choice of metal counterion (e.g., Li, Na, Ti) and solvent can significantly impact the rigidity of the chelated transition state, thereby enhancing diastereoselectivity.[12][13]

  • Catalyst Control (Asymmetric Catalysis): Organocatalysis or transition-metal catalysis offers a direct route to enantiomerically enriched pyrrolidines.[1]

    • Problem: Catalyst efficiency is highly dependent on the substrate, catalyst structure, and reaction conditions. Low enantiomeric excess (ee) often points to a poorly organized transition state.

    • Solution: For reactions like [3+2] cycloadditions, the choice of chiral ligand (for metals) or organocatalyst (like a proline derivative) is paramount.[14][15] Screen a panel of catalysts. Solvent polarity and temperature are critical tuning parameters. Lowering the reaction temperature often increases enantioselectivity by favoring the more ordered, lower-energy transition state.

Q3: I'm struggling with purification. How can I effectively remove byproducts like triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate?

A3: Purification is a well-known bottleneck in Mitsunobu chemistry. TPPO and diisopropyl hydrazodicarboxylate are often crystalline and can co-purify with the desired product.

Causality and Solutions:

ImpurityPropertiesRecommended Purification Strategy
Triphenylphosphine Oxide (TPPO) Moderately polar, crystalline.1. Chromatography: Standard silica gel chromatography is effective. A gradient elution from a non-polar solvent (Hexanes) to a more polar one (Ethyl Acetate) usually separates the less polar product from the more polar TPPO.[6] 2. Precipitation: After the reaction, concentrate the mixture and triturate with a non-polar solvent like diethyl ether or a hexanes/ether mixture. TPPO is often poorly soluble and will precipitate, allowing it to be removed by filtration.[5]
Reduced Azodicarboxylate Moderately polar.1. Chromatography: This byproduct typically elutes close to TPPO and can be removed with careful column chromatography.[6] 2. Acidic Wash: An acidic wash (e.g., dilute HCl) during the workup can sometimes help remove the basic hydrazine byproduct, but care must be taken not to cleave acid-labile protecting groups like Boc.
Unreacted Phenol Acidic, polar.1. Basic Wash: During the aqueous workup, wash the organic layer with a dilute base (e.g., 1 M NaOH) to deprotonate and extract the acidic phenol into the aqueous layer.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main strategic approaches to synthesizing stereochemically pure this compound?

A1: There are three primary strategies:

  • Chiral Pool Synthesis: This approach starts with an inexpensive, enantiomerically pure natural product. The most common starting material is (2S, 4R)-4-hydroxyproline. The synthesis involves protecting the amine and acid functionalities, followed by a stereospecific Sₙ2 reaction at the C4 hydroxyl group (which becomes the C3 position in the final target after re-numbering conventions). A Mitsunobu reaction is ideal for this step as it proceeds with clean inversion of configuration.[4]

  • Chiral Auxiliary-Based Synthesis: An achiral precursor is covalently bonded to a chiral auxiliary.[9] This auxiliary then directs the stereoselective formation of the required stereocenters on the pyrrolidine ring. After the key stereodefining step, the auxiliary is cleaved and can often be recovered.[9] This method offers high predictability and control.[16]

  • Asymmetric Catalysis: This is the most modern and atom-economical approach. A small amount of a chiral catalyst (organocatalyst, transition metal complex, or enzyme) is used to generate the desired enantiomer from a prochiral starting material.[1][17] Methods like catalytic asymmetric [3+2] cycloadditions are powerful for constructing the pyrrolidine ring with high enantioselectivity.[15][18]

Q2: How does the Mitsunobu reaction ensure stereochemical inversion at the C3 position?

A2: The Mitsunobu reaction is a classic example of a stereospecific reaction that proceeds via an Sₙ2 mechanism, guaranteeing inversion of configuration at a chiral secondary alcohol.

Mechanism of Stereochemical Inversion in Mitsunobu Reaction

G A R-OH + PPh₃ + DIAD B [R-O-P⁺Ph₃] + H-DIAD⁻ (Alkoxyphosphonium salt) A->B Formation of Betaine & Proton Transfer D PhO-R + O=PPh₃ (Inverted Product) B->D Displacement C PhO⁻ (from Phenol) C->B Backside Attack

Caption: Simplified mechanism showing stereochemical inversion.

The key steps are:

  • The alcohol (e.g., N-Boc-3-hydroxypyrrolidine) attacks the activated PPh₃-DIAD adduct to form an alkoxyphosphonium salt. This step activates the hydroxyl group, turning it into an excellent leaving group (-OP⁺Ph₃).

  • The phenoxide, acting as the nucleophile, performs a backside Sₙ2 attack on the carbon atom bearing the activated oxygen.

  • This backside attack forces the displacement of triphenylphosphine oxide (TPPO) and results in a complete inversion of the stereocenter.[4]

Q3: Which N-protecting group is best for this synthesis?

A3: The choice of the nitrogen protecting group (PG) is critical and depends on the reaction conditions of subsequent steps.

  • Boc (tert-Butoxycarbonyl): This is the most common and often preferred PG. It is stable to the neutral/weakly basic conditions of the Mitsunobu reaction and most nucleophilic reagents. It is easily removed under mild acidic conditions (e.g., TFA in DCM).[19] Its bulk can also influence the conformation of the pyrrolidine ring, sometimes aiding stereoselectivity.

  • Cbz (Carboxybenzyl): Also stable to Mitsunobu conditions. It is removed by hydrogenolysis (H₂, Pd/C), which is a very mild and clean method. This is advantageous if your molecule contains other acid-sensitive groups.

  • Sulfonamides (e.g., Nosyl, Tosyl): These groups can activate the N-H bond, which can be useful in certain cyclization strategies.[20] However, their removal often requires harsher conditions (e.g., strong reducing agents or specific nucleophiles), which might not be compatible with the phenoxy ether.

For a standard synthesis involving a Mitsunobu reaction, the Boc group is generally the most reliable and versatile choice.

Experimental Protocol: Stereoselective Synthesis of (R)-N-Boc-3-phenoxypyrrolidine

This protocol describes the synthesis starting from commercially available (S)-N-Boc-3-hydroxypyrrolidine, utilizing a Mitsunobu reaction to invert the stereocenter.

Materials:

  • (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq)

  • Phenol (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aq. NaHCO₃

  • Brine

  • Anhydrous MgSO₄

  • Silica Gel for column chromatography

Procedure:

  • Preparation: Add (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq), phenol (1.5 eq), and PPh₃ (1.5 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the starting alcohol).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, monitoring the reaction progress by TLC (staining with KMnO₄ is effective). The formation of a white precipitate (TPPO) is often an indicator of reaction progress.[5]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in EtOAc.

    • Wash the organic layer sequentially with 1 M NaOH (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes/EtOAc as the eluent. The product is typically less polar than the TPPO and hydrazide byproducts.

Verification:

  • Confirm the structure and purity by ¹H and ¹³C NMR.

  • Verify the enantiomeric excess (ee) and confirm stereochemical inversion using chiral HPLC.

References
  • BenchChem. (2025). Technical Support Center: Synthesis of (E)-3-Phenyl-1-(pyrrolidino).
  • Davies, S. G., et al. (2002). Synthesis and utility of the 3,3-dimethyl-5-substituted-2-pyrrolidinone 'Quat' chiral auxiliary. Research Explorer The University of Manchester.
  • ResearchGate. (n.d.). Optimization of Mitsunobu reaction conditions.
  • ACS Publications. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin.
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • BenchChem. (2025). Synthetic Protocols Using (R)-3-(Boc-amino)pyrrolidine as a Chiral Auxiliary: Application Notes.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • PubMed. (2009). Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity.
  • PubMed. (2006). Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • PubMed. (2008). Asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates: synthesis of (+)-preussin and analogs.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • NIH. (n.d.). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes.
  • ACS Publications. (n.d.). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity.
  • MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
  • NIH. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • RSC Publishing. (n.d.). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction.
  • NIH. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines.
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • PubMed. (2009). Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine.
  • NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • MDPI. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.
  • Organic Chemistry Portal. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines.

Sources

Technical Support Center: 3-Phenoxypyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to address specific issues that may arise during the synthesis of 3-phenoxypyrrolidine. The question-and-answer format provides direct solutions to common experimental challenges.

Q1: I am observing a significant amount of a byproduct with a mass corresponding to triphenylphosphine oxide in my Mitsunobu reaction. How can I minimize its formation and facilitate its removal?

A1: The formation of triphenylphosphine oxide (TPPO) is an inherent part of the Mitsunobu reaction mechanism. [1]However, its presence often complicates the purification of the desired this compound.

  • Minimizing Excess Reagents: Carefully control the stoichiometry of your reagents. While a slight excess of triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is often used to drive the reaction to completion, a large excess will result in a higher load of byproducts. [2]* Order of Addition: The order in which you add your reagents is critical. It is generally recommended to dissolve the alcohol (N-protected 3-hydroxypyrrolidine), phenol, and TPP in a suitable solvent like THF and cool the mixture to 0 °C before the dropwise addition of DEAD or DIAD. [2][3][4]This helps to control the reaction rate and can minimize side reactions.

  • Removal of TPPO:

    • Crystallization: TPPO is often crystalline and can sometimes be removed by filtration if it precipitates from the reaction mixture.

    • Chromatography: Column chromatography is a very effective method for separating this compound from TPPO and other byproducts. [2][5] * Alternative Reagents: Consider using modified phosphine reagents that facilitate easier byproduct removal. For instance, polymer-bound triphenylphosphine can be filtered off after the reaction. [3]Another approach is to use phosphines with basic functional groups, allowing for their removal by an acidic wash. [1] Q2: My Williamson ether synthesis is giving a low yield, and I suspect elimination byproducts. What are the likely causes and how can I improve the yield of this compound?

A2: The Williamson ether synthesis is a classic SN2 reaction, and its success is highly dependent on minimizing competing elimination reactions (E2). [6][7]

  • Choice of Base and Solvent: The choice of base is crucial. A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to deprotonate the phenol. [7]The use of polar aprotic solvents like DMF or DMSO can accelerate the rate of the SN2 reaction. [8]* Leaving Group: Ensure you are using a good leaving group on the pyrrolidine ring. While halides (Br, I) are common, tosylates or mesylates are also excellent leaving groups and can enhance the reaction rate. [7]* Steric Hindrance: The Williamson ether synthesis is sensitive to steric hindrance. The reaction works best with primary alkyl halides. [6][9]In the synthesis of this compound, the electrophilic carbon on the pyrrolidine ring is secondary, which can lead to some elimination. To favor substitution, use a less sterically hindered base and ensure the reaction temperature is not excessively high.

Q3: I have identified an unexpected byproduct with a mass corresponding to N-phenylpyrrolidine. What is the likely mechanism for its formation?

A3: The formation of N-phenylpyrrolidine is an interesting and sometimes unexpected byproduct. A plausible pathway involves the reaction of phenol with the pyrrolidine nitrogen. This is more likely to occur under certain conditions:

  • Incomplete N-Protection: If the nitrogen of the starting 3-hydroxypyrrolidine is not adequately protected, it can act as a nucleophile. The tert-butyloxycarbonyl (Boc) group is a common protecting group for this purpose. [10]Incomplete protection can leave free secondary amine available to react.

  • Reaction Conditions: Certain reaction conditions might facilitate this side reaction. For example, in the Mitsunobu reaction, if the phenol is not sufficiently acidic, the betaine intermediate formed from TPP and DEAD can react in undesired ways. [11]A plausible, though less common, pathway for N-phenylation could occur under specific catalytic conditions. [12] To avoid this, ensure complete protection of the pyrrolidine nitrogen before proceeding with the etherification step.

Q4: During the workup of my reaction, I am having trouble separating my product from the hydrazine byproduct of DEAD/DIAD. What are some effective purification strategies?

A4: The reduced form of DEAD or DIAD, a hydrazine dicarboxylate, can be difficult to remove due to its polarity and solubility.

  • Aqueous Wash: An acidic wash (e.g., dilute HCl) can sometimes help to protonate and extract the hydrazine byproduct into the aqueous layer.

  • Column Chromatography: This is often the most reliable method for separating the desired product from the hydrazine byproduct. [5]A carefully chosen solvent system is key.

  • Alternative Azodicarboxylates: Researchers have developed alternative azodicarboxylates where the hydrazine byproduct can be more easily removed. For example, di-(4-chlorobenzyl)azodicarboxylate (DCAD) produces a hydrazine byproduct that can be removed by filtration. [3]

Byproduct Identification and Mitigation

A summary of potential byproducts, their likely origin, and mitigation strategies is provided in the table below.

Byproduct NameCommon Synthetic Route of OriginLikely CauseMitigation Strategy
Triphenylphosphine oxide (TPPO)Mitsunobu ReactionInherent to the reaction mechanism. [1]Stoichiometric control of reagents, proper order of addition, purification by chromatography or crystallization, use of modified phosphines. [1][2][3]
1,2,3,4-Tetrahydro-1-phenyl-pyrrolidine (N-Phenylpyrrolidine)GeneralIncomplete N-protection of the starting 3-hydroxypyrrolidine. [12]Ensure complete protection of the pyrrolidine nitrogen (e.g., with a Boc group) before the etherification step. [10]
PyrrolidineGeneralDeprotection of the N-protecting group under harsh reaction or workup conditions.Use a stable protecting group and ensure workup conditions are compatible with its stability.
Diphenoxylated PyrrolidineGeneralReaction of both the 3-hydroxyl group and potentially another site on the pyrrolidine ring, or reaction with a dihydroxyphenol impurity.Use a mono-protected diol if applicable, and ensure the purity of the starting phenol.
Elimination Byproducts (e.g., Dihydropyrrole)Williamson Ether SynthesisUse of a sterically hindered base or high reaction temperatures with a secondary electrophile. [6][7]Use a non-nucleophilic, less sterically hindered base (e.g., NaH), and maintain a moderate reaction temperature. [7]

Experimental Protocols

Protocol 1: General Procedure for Mitsunobu Reaction

This protocol outlines a general procedure for the synthesis of N-Boc-3-phenoxypyrrolidine.

  • To a solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) and phenol (1.2 equivalents) in anhydrous THF (10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equivalents). [2]2. Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 equivalents) in THF dropwise to the reaction mixture, maintaining the temperature at 0 °C. [2]4. Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-Boc-3-phenoxypyrrolidine. [5]

Protocol 2: General Procedure for Williamson Ether Synthesis

This protocol provides a general method for the synthesis of N-Boc-3-phenoxypyrrolidine.

  • To a suspension of sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere, add a solution of phenol (1.2 equivalents) in DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Add a solution of N-Boc-3-halopyrrolidine (or a tosylate/mesylate derivative) (1 equivalent) in DMF.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. [5]

Visualizing Reaction Pathways

Mitsunobu Reaction Mechanism

Mitsunobu_Reaction TPP Triphenylphosphine (TPP) Betaine Betaine Intermediate TPP->Betaine + DEAD DEAD DEAD/DIAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Ion Betaine->Alkoxyphosphonium + Alcohol Phenoxide Phenoxide Betaine->Phenoxide + Phenol Hydrazine Hydrazine Byproduct Betaine->Hydrazine Alcohol N-Boc-3-hydroxypyrrolidine Alcohol->Alkoxyphosphonium Phenol Phenol Phenol->Phenoxide Product This compound Alkoxyphosphonium->Product + Phenoxide (SN2) TPPO Triphenylphosphine Oxide (TPPO) Alkoxyphosphonium->TPPO Phenoxide->Product

Caption: Key steps in the Mitsunobu reaction for this compound synthesis.

Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide + Base Base Strong Base (e.g., NaH) Base->Phenoxide Product This compound Phenoxide->Product + Pyrrolidine (SN2) Pyrrolidine N-Boc-3-halopyrrolidine Pyrrolidine->Product Salt Salt Byproduct (e.g., NaX) Pyrrolidine->Salt

Caption: SN2 mechanism of the Williamson ether synthesis.

References

Technical Support Center: Purification of 3-Phenoxypyrrolidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-phenoxypyrrolidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the purification of this important class of compounds.

Introduction

This compound and its analogs are key structural motifs in numerous biologically active molecules and pharmaceutical agents. Their synthesis often results in complex reaction mixtures containing starting materials, byproducts, and reagents. Effective purification is therefore a critical step to ensure the integrity of downstream applications. This guide provides a systematic approach to tackling common purification issues, grounded in the fundamental principles of organic chemistry.

I. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound and its derivatives in a question-and-answer format.

Column Chromatography Issues

Q1: My this compound derivative is streaking or tailing on the silica gel column. What's causing this and how can I fix it?

A1: Tailing is a common issue when purifying amines on silica gel.[1] The root cause is the interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to poor separation and low recovery.

  • Causality: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a Lewis base, interacting strongly with the acidic protons of the silica gel. This can lead to irreversible adsorption or slow elution, resulting in tailing.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the active sites on the silica.

      • Triethylamine (Et₃N): A common choice is to add 0.1-1% triethylamine to your solvent system.[1] This will neutralize the acidic sites on the silica gel.

      • Ammonia: A solution of 1-2% ammonia in methanol can also be effective, particularly for more polar derivatives.[1]

    • Use of Deactivated Silica: Consider using silica gel that has been deactivated with a base.

    • Alternative Stationary Phases: If tailing persists, switch to a less acidic stationary phase like alumina (neutral or basic) or use an amine-functionalized silica gel.[1]

Q2: I'm not getting good separation between my this compound derivative and a non-polar impurity. What should I do?

A2: Poor separation between a relatively polar amine and a non-polar impurity suggests that the eluent system is too polar, causing both compounds to move too quickly up the column.

  • Causality: A highly polar mobile phase will have a strong affinity for the stationary phase, effectively "pushing" all compounds, regardless of their polarity, through the column too rapidly for effective separation to occur.

  • Solutions:

    • Decrease Eluent Polarity: Start with a less polar solvent system. For example, if you are using 50% ethyl acetate in hexanes, try reducing it to 20-30% ethyl acetate.

    • Gradient Elution: Employ a gradient elution, starting with a non-polar solvent (e.g., 100% hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This will allow the non-polar impurity to elute first, followed by your more polar product.

Acid-Base Extraction Problems

Q3: I've performed an acid-base extraction to isolate my this compound, but the recovery is very low. Where did my compound go?

A3: Low recovery after an acid-base extraction can be due to several factors, often related to the pKa of your compound and the pH of the aqueous layers.

  • Causality: For the amine to be protonated and move into the aqueous acidic layer, the pH of the solution must be significantly lower than the pKa of the conjugate acid of the amine.[2][3] Conversely, to deprotonate the ammonium salt and move the free amine back into the organic layer, the pH must be significantly higher than the pKa of the conjugate acid.[2] Incomplete protonation or deprotonation will lead to the compound remaining in the wrong layer.

  • Solutions:

    • Verify pH: Use pH paper or a pH meter to ensure the pH of your aqueous layers is appropriate. For extraction into the aqueous layer, the pH should generally be less than 4. For regeneration of the free amine, the pH should be greater than 10.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous acid or base. Three extractions are typically sufficient to ensure complete transfer of the compound.

    • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your compound. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel.

    • Salt Form Solubility: Ensure the ammonium salt of your derivative is soluble in the aqueous acid. If it is not, it may precipitate out.

Recrystallization Challenges

Q4: My this compound derivative "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[4] This is often due to the solution being too saturated or cooling too quickly.

  • Causality: If the concentration of the solute is too high, its solubility limit can be exceeded at a temperature above its melting point, causing it to separate as an oil. Rapid cooling can also prevent the orderly arrangement of molecules into a crystal lattice.

  • Solutions:

    • Add More Solvent: Reheat the solution until the oil redissolves and then add a small amount of additional hot solvent to reduce the saturation.[4]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with this.

    • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel this compound derivative?

A1: A multi-step approach is often the most effective:

  • Acid-Base Extraction: Begin with an acid-base extraction to separate your basic amine from neutral and acidic impurities. This is a powerful initial cleanup step.[3][5]

  • Column Chromatography: If further purification is needed, use column chromatography. Remember to use a mobile phase modifier like triethylamine to prevent tailing on silica gel.[1]

  • Recrystallization or Distillation: For solid compounds, recrystallization can provide highly pure material. For liquid compounds, distillation under reduced pressure can be an effective final purification step.[6]

Q2: How can I purify the enantiomers of a chiral this compound derivative?

A2: Chiral separation requires specialized techniques:

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for separating enantiomers.[7][8]

  • Diastereomeric Salt Formation: React the racemic amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. The pure enantiomer can then be recovered by treating the separated salt with a base.

  • Enzymatic Resolution: In some cases, enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

Q3: My this compound derivative is a salt (e.g., hydrochloride). How do I purify it?

A3: Amine salts are generally more polar and crystalline than the free base.

  • Recrystallization: Amine salts often have good crystallinity and can be purified by recrystallization from polar solvents like ethanol, methanol, or water, or solvent mixtures such as ethanol/ether.[9]

  • Conversion to Free Base: If the salt is difficult to purify directly, you can convert it to the free base by treating it with a base (e.g., NaOH or NaHCO₃), extracting the free amine into an organic solvent, and then purifying the free base by chromatography or distillation. The purified free base can then be converted back to the desired salt if needed.

III. Detailed Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction

This protocol describes the purification of a crude reaction mixture containing this compound, a neutral byproduct, and an acidic byproduct.

Materials:

  • Crude reaction mixture

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in diethyl ether.

  • Acidic Extraction: Transfer the ether solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will move to the aqueous layer.[2][3]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with 1 M HCl two more times, combining the aqueous extracts.

  • Wash Organic Layer: The remaining organic layer contains the neutral byproduct. Wash it with brine, dry over anhydrous MgSO₄, and evaporate the solvent to isolate the neutral compound.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). The this compound will be deprotonated and may precipitate or form an oily layer.[2]

  • Back Extraction: Extract the basified aqueous solution with three portions of diethyl ether.

  • Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Flash Column Chromatography of a this compound Derivative

This protocol outlines the purification of a this compound derivative using flash column chromatography with a modified mobile phase.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (Et₃N)

  • Chromatography column

  • Test tubes or fraction collector

Procedure:

  • Eluent Preparation: Prepare the mobile phase. A good starting point is 20-30% ethyl acetate in hexanes with 0.5% triethylamine.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, applying pressure with air or nitrogen if necessary.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

IV. Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy Start Crude Product (this compound Derivative) Acid_Base Perform Acid-Base Extraction Start->Acid_Base Is_Solid Is the product a solid? Is_Liquid Is the product a liquid? Is_Solid->Is_Liquid No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Distillation Distillation (Reduced Pressure) Is_Liquid->Distillation Yes Check_Purity Check Purity (TLC, NMR) Acid_Base->Check_Purity Is purity sufficient? Chromatography Column Chromatography (with Et3N) Chromatography->Is_Solid Pure_Product Pure Product Recrystallization->Pure_Product Distillation->Pure_Product Check_Purity->Chromatography No Check_Purity->Pure_Product Yes

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Phenoxypyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-phenoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. The most common and effective methods involve the formation of the ether linkage between a phenol and a 3-hydroxypyrrolidine derivative. This guide will focus on the optimization and troubleshooting of three primary methods:

  • Williamson Ether Synthesis: A classic and widely used method for forming ether linkages.

  • Buchwald-Hartwig O-Arylation: A modern, palladium-catalyzed cross-coupling reaction.

  • Mitsunobu Reaction: A versatile method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.

The choice of method often depends on the starting materials' availability, desired stereochemistry, and scalability. This guide will delve into the nuances of each, providing a framework for rational decision-making in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for my needs?

A1: The "best" route depends on your specific requirements:

  • Williamson Ether Synthesis is often the most cost-effective and straightforward approach, especially for large-scale synthesis. However, it can require harsh basic conditions and may not be suitable for sensitive substrates.

  • Buchwald-Hartwig O-Arylation offers milder reaction conditions and broader substrate scope, making it ideal for complex molecules with sensitive functional groups. The cost of the palladium catalyst and ligands can be a consideration.

  • Mitsunobu Reaction is particularly useful for controlling stereochemistry, as it proceeds with a predictable inversion of configuration at the chiral center of the alcohol. However, the reagents are stoichiometric and can be challenging to remove during purification.

Q2: Do I need to protect the pyrrolidine nitrogen?

A2: Yes, in most cases, protecting the pyrrolidine nitrogen is crucial to prevent side reactions. The secondary amine is nucleophilic and can compete with the hydroxyl group in O-arylation reactions or react with other electrophiles in the reaction mixture. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.

Q3: How can I synthesize the chiral starting material, (S)-3-hydroxypyrrolidine?

A3: (S)-3-hydroxypyrrolidine can be synthesized from readily available and inexpensive L-malic acid. The synthesis typically involves the formation of a cyclic imide with an amine (e.g., benzylamine), followed by reduction of the di-carbonyl group.[1][2][3]

Troubleshooting Guides

This section provides a detailed, question-and-answer-based approach to common issues encountered during the synthesis of this compound.

Williamson Ether Synthesis Troubleshooting

Q: My Williamson ether synthesis is giving a low yield. What are the potential causes and how can I improve it?

A: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

1. Incomplete Deprotonation of 3-Hydroxypyrrolidine:

  • Cause: The alkoxide of 3-hydroxypyrrolidine is the active nucleophile. Incomplete deprotonation leads to a lower concentration of the nucleophile and thus a slower reaction rate.

  • Solution:

    • Choice of Base: Use a sufficiently strong base to fully deprotonate the hydroxyl group. Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective. Potassium hydroxide (KOH) or potassium carbonate (K2CO3) can also be used, but may require more forcing conditions.[4]

    • Reaction Conditions: Ensure anhydrous conditions, as water will quench the strong base. Dry your solvent and glassware thoroughly.

2. Competing Elimination Reaction:

  • Cause: The alkoxide is a strong base and can promote the E2 elimination of the aryl halide, especially if the aryl halide has activating groups or if the reaction is run at high temperatures. However, with an unactivated aryl halide like fluorobenzene, this is less of a concern. The primary issue is often the choice of the alkyl halide in a general Williamson synthesis. In this specific case, we are reacting with an aryl electrophile, which does not undergo SN2 or E2 readily. A better approach for this disconnection is the nucleophilic aromatic substitution on an activated aryl halide.

  • Solution:

    • Use an Activated Aryl Halide: If using a Williamson-type approach, an aryl halide with an electron-withdrawing group (e.g., a nitro group) in the ortho or para position will facilitate nucleophilic aromatic substitution.

    • Consider an Alternative Route: For unactivated aryl halides, the Buchwald-Hartwig O-arylation is a more suitable choice.

3. Suboptimal Reaction Conditions:

  • Cause: Incorrect solvent or temperature can significantly impact the reaction rate and yield.

  • Solution:

    • Solvent: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile to enhance the rate of SN2 reactions.[2]

    • Temperature: The reaction is typically conducted at elevated temperatures, often between 50-100 °C.[2] Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.

4. Side Reactions at the Pyrrolidine Nitrogen:

  • Cause: The unprotected secondary amine of 3-hydroxypyrrolidine is nucleophilic and can react with the aryl halide, leading to N-arylation as a side product.

  • Solution:

    • N-Protection: Protect the pyrrolidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, before performing the ether synthesis.

Experimental Protocol: Williamson Ether Synthesis of N-Boc-3-phenoxypyrrolidine

This protocol provides a general guideline. Optimization may be required based on your specific experimental setup and reagents.

  • Materials:

    • N-Boc-3-hydroxypyrrolidine

    • Fluorobenzene (or other suitable aryl halide)

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes.

    • Add fluorobenzene (1.5 eq.) to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig O-Arylation Troubleshooting

Q: I am attempting a Buchwald-Hartwig O-arylation to synthesize this compound, but the reaction is sluggish or gives a low yield. How can I optimize it?

A: The Buchwald-Hartwig O-arylation is a powerful tool, but its success hinges on the careful selection of the catalyst, ligand, base, and solvent. Here are key areas to troubleshoot:

1. Inactive Catalyst System:

  • Cause: The choice of palladium precursor and ligand is critical for catalytic activity. An inappropriate combination can lead to a slow or stalled reaction.

  • Solution:

    • Palladium Precursor: Common and effective precursors include Pd(OAc)2 and Pd2(dba)3.[5][6]

    • Ligand Selection: Sterically hindered biaryl phosphine ligands are generally preferred. For O-arylation, ligands such as RuPhos or BrettPhos are often good choices.[7] The optimal ligand may need to be screened for your specific substrate combination.

2. Inappropriate Base or Solvent:

  • Cause: The base plays a crucial role in the catalytic cycle, and the solvent influences the solubility of the reagents and the stability of the catalytic species.

  • Solution:

    • Base: Weakly coordinating bases are often used to avoid catalyst inhibition. Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are common choices.[8]

    • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.[7]

3. Catalyst Deactivation:

  • Cause: The palladium catalyst can be sensitive to air and moisture. Impurities in the starting materials or solvent can also poison the catalyst.

  • Solution:

    • Inert Atmosphere: Perform the reaction under a strict inert atmosphere of nitrogen or argon.

    • Reagent Purity: Use high-purity, anhydrous reagents and solvents.

Experimental Protocol: Buchwald-Hartwig O-Arylation of N-Boc-3-hydroxypyrrolidine

This protocol provides a general guideline. Optimization of the ligand and reaction conditions is often necessary.

  • Materials:

    • N-Boc-3-hydroxypyrrolidine

    • Bromobenzene (or other aryl halide)

    • Pd(OAc)2

    • RuPhos (or other suitable ligand)

    • Cesium carbonate (Cs2CO3)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine N-Boc-3-hydroxypyrrolidine (1.0 eq.), bromobenzene (1.2 eq.), Pd(OAc)2 (0.02 eq.), RuPhos (0.04 eq.), and Cs2CO3 (1.5 eq.) in a reaction vessel.

    • Add anhydrous toluene.

    • Seal the vessel and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mitsunobu Reaction Troubleshooting

Q: My Mitsunobu reaction for the synthesis of this compound is not working well. What are the common pitfalls?

A: The Mitsunobu reaction is known for its utility in inverting stereocenters, but it can be prone to side reactions and purification challenges. Here’s how to troubleshoot:

1. Low Reactivity:

  • Cause: The pKa of the nucleophile (phenol) is important. Phenols are generally good nucleophiles for this reaction. However, sterically hindered phenols or alcohols may react slowly.

  • Solution:

    • Reaction Time and Temperature: The reaction is typically run at 0 °C to room temperature.[9] Increasing the reaction time or temperature slightly may improve conversion, but be mindful of potential side reactions.

2. Side Product Formation:

  • Cause: A common side product is the formation of a hydrazine dicarboxylate adduct if the nucleophile is not sufficiently acidic or nucleophilic.[9]

  • Solution:

    • Order of Addition: The order of reagent addition can be critical. Typically, the alcohol, phenol, and triphenylphosphine are mixed first, followed by the slow addition of the azodicarboxylate (DEAD or DIAD).[10][11]

3. Purification Difficulties:

  • Cause: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can be difficult to separate from the desired product.

  • Solution:

    • Chromatography: Careful column chromatography is usually required for purification.[10]

    • Alternative Reagents: Consider using polymer-supported triphenylphosphine or modified azodicarboxylates to simplify purification.[9]

Experimental Protocol: Mitsunobu Reaction for the Synthesis of (R)-N-Boc-3-phenoxypyrrolidine

This protocol assumes the use of (S)-N-Boc-3-hydroxypyrrolidine to obtain the (R)-product due to the inversion of stereochemistry.

  • Materials:

    • (S)-N-Boc-3-hydroxypyrrolidine

    • Phenol

    • Triphenylphosphine (PPh3)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

Purification and Analysis

Q: How can I effectively purify my crude this compound?

A:

  • Column Chromatography: This is the most common method for purifying this compound from reaction byproducts and unreacted starting materials. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.[12]

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used to obtain a highly pure crystalline material.[13][14] A suitable solvent system would need to be determined empirically.

Q: How can I determine the enantiomeric purity of my chiral this compound?

A:

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most reliable method for determining the enantiomeric excess (ee) of your product. A chiral stationary phase, such as one based on cellulose or amylose derivatives, is used to separate the enantiomers.[15][16][17] The mobile phase typically consists of a mixture of hexane and isopropanol.

Deprotection of N-Boc-3-phenoxypyrrolidine

Q: What are the standard conditions for removing the N-Boc protecting group?

A: The N-Boc group can be readily removed under acidic conditions.

  • Trifluoroacetic Acid (TFA): A solution of TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature is a common and effective method.

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as dioxane or methanol can also be used.

Workflow and Data Summary

Synthetic Workflow Diagram

SynthesisWorkflow cluster_Williamson Williamson Ether Synthesis cluster_Buchwald Buchwald-Hartwig O-Arylation cluster_Mitsunobu Mitsunobu Reaction cluster_Deprotection Deprotection W1 N-Boc-3-hydroxypyrrolidine W2 NaH, DMF W1->W2 Deprotonation W3 Fluorobenzene W2->W3 Nucleophilic Attack W4 N-Boc-3-phenoxypyrrolidine W3->W4 B1 N-Boc-3-hydroxypyrrolidine + Bromobenzene B2 Pd(OAc)2, RuPhos, Cs2CO3, Toluene B1->B2 Catalytic Cycle B3 N-Boc-3-phenoxypyrrolidine B2->B3 M1 (S)-N-Boc-3-hydroxypyrrolidine + Phenol M2 PPh3, DIAD, THF M1->M2 Redox Condensation M3 (R)-N-Boc-3-phenoxypyrrolidine M2->M3 D1 N-Boc-3-phenoxypyrrolidine D2 TFA, DCM D1->D2 Acidolysis D3 This compound D2->D3

Caption: Synthetic routes to this compound.

Troubleshooting Logic Diagram

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction C1 Incomplete Deprotonation (Williamson) Start->C1 C2 Inactive Catalyst (Buchwald-Hartwig) Start->C2 C3 Side Reactions (All Methods) Start->C3 C4 Suboptimal Conditions (All Methods) Start->C4 S1 Use stronger base (NaH) Ensure anhydrous conditions C1->S1 S2 Screen ligands (e.g., RuPhos) Use fresh Pd precursor C2->S2 S3 Protect N-amine (Boc) Optimize order of addition C3->S3 S4 Optimize solvent and temperature Monitor reaction by TLC C4->S4

Caption: Troubleshooting workflow for low yield.

Quantitative Data Summary
ParameterWilliamson Ether SynthesisBuchwald-Hartwig O-ArylationMitsunobu Reaction
Key Reagents NaH, KOH, or K2CO3Pd(OAc)2, RuPhos/BrettPhosPPh3, DIAD/DEAD
Base Strong (e.g., NaH)Weakly coordinating (e.g., Cs2CO3)Not applicable
Solvent Polar aprotic (DMF, Acetonitrile)Non-polar aprotic (Toluene, Dioxane)Aprotic (THF)
Temperature 50-100 °C80-110 °C0 °C to Room Temperature
Stereochemistry RetentionRetentionInversion
Key Byproducts Elimination products (minor)Ligand-related impuritiesTriphenylphosphine oxide, Hydrazine derivative

References

  • Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol. (n.d.). Scientific.Net. Retrieved from [Link]

  • Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof. (2010). CN101759619A. Google Patents.
  • Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (2016). CN105646321A. Google Patents.
  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from a local university chemistry department website.
  • Mitsunobu Reaction. (2019). Organic-Chemistry.org. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2010). US7652152B2. Google Patents.
  • Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Molecules, 26(16), 4945. [Link]

  • α-Arylation of N-Boc Pyrrolidine. (2023). Organic Syntheses, 100, 382-397.
  • Williamson Ether Synthesis. (n.d.). Edubirdie.
  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of a New Chiral Pyrrolidine. (2010). Molecules, 15(5), 3463-3470. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2016). Organic Syntheses, 93, 243-261.
  • Ullmann Condensation. (n.d.). SynArchive. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • How To: Purify by Crystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Purification by Recrystallization. (n.d.). CUNY.
  • Recrystallization and Crystallization. (n.d.). Retrieved from a university chemistry resource page.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6264. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2021). Catalysts, 11(8), 947. [Link]

  • Technical Support Center: Purification of (E)-3-Phenyl-1-(pyrrolidino). (n.d.). Benchchem. Retrieved from a commercial supplier's technical document.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). Current Organic Chemistry, 17(10), 1015-1056. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Ullmann reaction. (n.d.). Slideshare. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • CHIRAL HPLC. (n.d.). Slideshare. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich. Retrieved from a commercial supplier's technical document.
  • Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. (2016). Molecules, 21(11), 1548. [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reaction of (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones... (n.d.). ResearchGate.

Sources

Technical Support Center: Overcoming Solubility Issues of 3-Phenoxypyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-phenoxypyrrolidine in their biological assays. The inherent chemical structure of this compound, characterized by a hydrophobic phenoxy group, frequently leads to poor solubility in the aqueous buffers essential for most experimental systems. This document provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just started working with this compound. Why is it so difficult to dissolve in my standard aqueous assay buffer?

A1: The solubility challenge stems directly from the molecular structure of this compound (C₁₀H₁₃NO)[1]. The molecule contains a large, non-polar phenoxy group (a phenyl ring attached to an oxygen atom) and a pyrrolidine ring. While the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, the overall character of the molecule is dominated by the hydrophobic phenoxy moiety.

In an aqueous environment, water molecules preferentially form strong hydrogen bonds with each other. The hydrophobic part of this compound disrupts this network without offering comparable favorable interactions, causing the molecules to aggregate and precipitate out of solution. Overcoming this requires strategies that either reduce the polarity of the solvent system or mask the compound's hydrophobicity.

Q2: My compound immediately precipitates when I add my DMSO stock to the assay medium. What are my initial troubleshooting steps?

A2: This phenomenon, often called "crashing out," is a common issue when a compound is transferred from a highly soluble organic solvent to a poorly soluble aqueous one. Follow these immediate steps before exploring more complex solutions.

  • Verify Stock Solution Integrity: Ensure your this compound is fully dissolved in your stock solvent (typically 100% DMSO). Visually inspect the stock for any microcrystals. If any are present, gentle warming in a 37°C water bath or brief sonication can help ensure complete dissolution.

  • Optimize the Dilution Method: Rapidly adding the concentrated stock to the buffer is a primary cause of precipitation. Instead, add the stock solution slowly and dropwise into the assay buffer while the buffer is being vigorously vortexed or stirred. This rapid dispersion helps to prevent localized concentrations from exceeding the solubility limit.

  • Determine the Kinetic Solubility Limit: Your target concentration may simply be too high for the compound's solubility in the final assay buffer. Before running a full experiment, perform a simple kinetic solubility test. Prepare a serial dilution of your compound in the final assay buffer (including all components like serum, if applicable). Visually inspect for precipitation or measure turbidity with a plate reader after a relevant incubation period. This will define the practical upper concentration limit for your specific conditions.

Q3: I'm still observing precipitation. Which co-solvents can I use, and what are the limitations?

A3: Co-solvents are water-miscible organic solvents that increase the aqueous solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[2] However, they must be used with caution as they can impact biological systems. The choice and final concentration are critical.

Co-SolventMechanism of ActionMax Rec. % (Cell-Based)Max Rec. % (Enzymatic)Key Considerations
DMSO Reduces water polarity; excellent solubilizer.0.5% - 1.0%< 5%Can be toxic to some cell lines above 0.5%. Ensure vehicle controls are consistent.
Ethanol Reduces water polarity.0.5% - 1.0%< 5%Can induce cellular stress responses. Volatility can be an issue in long-term assays.
PEG 400 Polyethylene glycol; increases solvent lipophilicity.< 0.5%< 2%Generally well-tolerated but can be viscous and may affect some protein conformations.
Glycerol A polyol that can stabilize proteins and aid solubility.[3][4]< 1.0%< 10%High concentrations increase viscosity. Known to be a protein stabilizer.[3][4][5]

Note: The percentages in the table are general guidelines. It is imperative to run vehicle controls to ensure the chosen co-solvent concentration does not independently affect your specific assay endpoint.

Q4: My cell-based assay is highly sensitive to organic solvents. What are the alternatives?

A4: When organic co-solvents are not viable, advanced formulation strategies can be employed. The most common and effective method is the use of cyclodextrins.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They act as molecular carriers, encapsulating the hydrophobic this compound molecule within their core, while their water-friendly exterior allows the entire complex to dissolve readily in aqueous solutions.[7][8][9]

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred over standard β-cyclodextrin due to its significantly higher aqueous solubility and lower toxicity.

  • Mechanism: The formation of this "inclusion complex" is a dynamic equilibrium process that effectively increases the apparent solubility of the hydrophobic guest molecule.[8]

Surfactants (for Acellular Assays ONLY): For non-cell-based experiments like enzyme kinetics, low concentrations of non-ionic surfactants such as Tween-20 or Triton X-100 (e.g., 0.01% - 0.05%) can be used to maintain solubility.[10] However, these detergents disrupt cell membranes and are generally cytotoxic, making them unsuitable for live-cell assays.[10]

Q5: Can I use pH modification to improve the solubility of this compound?

A5: Yes, this can be an effective strategy, but its applicability depends entirely on the pH tolerance of your biological system. The pyrrolidine ring contains a basic nitrogen atom. By lowering the pH of the buffer (making it more acidic), this nitrogen can become protonated, acquiring a positive charge. This charge significantly enhances the molecule's interaction with polar water molecules, thereby increasing its solubility.

Critical Caution: Most biological assays, especially those involving cells or proteins, operate within a very narrow physiological pH range (typically 7.2-7.4). Any modification to the pH must be carefully evaluated to ensure it does not alter cell viability, protein structure/function, or other critical assay parameters. Always test the effect of the pH-adjusted buffer (without the compound) as a separate control.

Visualized Workflows & Mechanisms

G start Precipitation Observed in Assay stock Step 1: Verify Stock Solution (Is it fully dissolved?) start->stock dilution Step 2: Optimize Dilution (Slow, dropwise addition into vortexing buffer) stock->dilution  Yes sol_test Step 3: Determine Kinetic Solubility (Is the concentration too high?) dilution->sol_test cosolvent Step 4: Use Co-solvents (DMSO, Ethanol, PEG) (Is the assay cell-free?) sol_test->cosolvent Still Precipitates success Compound Soluble Proceed with Experiment sol_test->success Concentration Lowered, Now Soluble advanced Step 5: Advanced Methods (Cyclodextrins) cosolvent->advanced No (Cell-based) surfactant Consider Surfactants (Tween-20, Triton X-100) cosolvent->surfactant Yes (Acellular) advanced->success surfactant->success

Caption: Troubleshooting workflow for addressing this compound precipitation.

G cluster_0 Aqueous Environment cluster_1 Resulting Soluble Complex compound This compound (Hydrophobic) cd HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) compound->cd Enters Cavity complex Inclusion Complex (Water Soluble) cd->complex Forms inner_compound This compound

Caption: Mechanism of cyclodextrin encapsulation to improve aqueous solubility.

Key Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Add 100% cell culture-grade DMSO to achieve a high-concentration stock (e.g., 20-50 mM). This minimizes the final volume of DMSO added to your assay.

  • Vortex vigorously for 2-5 minutes until the solid is completely dissolved.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes or warm briefly to 37°C to aid dissolution.

  • Once fully dissolved, create small-volume aliquots to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your final assay buffer.

  • Gently warm the solution to 37°C to ensure the cyclodextrin is fully dissolved.

  • While vigorously vortexing the HP-β-CD solution, add your concentrated this compound DMSO stock dropwise. The molar ratio of cyclodextrin to your compound should be high (start with at least 100:1 and optimize).

  • Allow the mixture to incubate, with agitation, for at least 1 hour at room temperature to facilitate the formation of the inclusion complex.

  • This cyclodextrin-compound solution can now be used as your working stock for further dilutions into the assay medium. Remember to include a vehicle control containing the same final concentration of HP-β-CD and DMSO.

References

Technical Support Center: Catalyst Deactivation in 3-Phenoxypyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenoxypyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to catalyst deactivation in this critical transformation. The synthesis of this compound, a valuable building block in medicinal chemistry, often relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2][3][4] While powerful, these catalytic systems are susceptible to deactivation, leading to diminished yields, stalled reactions, and purification challenges. This guide provides in-depth, experience-driven insights to diagnose, address, and prevent common catalyst deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and I observe a black precipitate. What is happening?

A1: The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black, an agglomerated, inactive form of palladium.[5][6][7] This is a common deactivation pathway in palladium-catalyzed cross-coupling reactions.

Prevention and Troubleshooting:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs).[5] These ligands stabilize the active Pd(0) species, preventing aggregation.[5][6]

  • Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio, often slightly above 1:1 or 2:1, to maintain a coordinatively saturated and stable metal center.[5]

  • Inert Atmosphere: Rigorously deoxygenate your solvents and maintain a positive pressure of an inert gas like argon or nitrogen. Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[5]

  • Temperature Control: Operate at the lowest temperature that affords a reasonable reaction rate. High temperatures can accelerate catalyst decomposition.[5][8]

Q2: I am using a five-membered heteroaryl halide, and the reaction is sluggish with low yields. Could this be related to catalyst deactivation?

A2: Yes, five-membered heteroarenes can be challenging substrates that contribute to catalyst deactivation. Their electron-rich nature can make reductive elimination, the final step in the catalytic cycle, more difficult.[9] Additionally, the nitrogen atom in some heterocycles can coordinate to the palladium center, displacing the stabilizing phosphine ligand and leading to catalyst deactivation.[9]

Solutions:

  • Ligand Choice: Utilize ligands specifically designed to resist deactivation by heteroaromatic substrates, such as GPhos-supported palladium catalysts.[9][10]

  • Base Selection: The use of strong bases, often required for amine activation, can cause the decomposition of sensitive heteroaryl substrates.[9] This decomposition can generate species that poison the catalyst. Consider using a milder base, such as sodium trimethylsilanolate (NaOTMS), which can be effective while minimizing substrate degradation.[9][10]

Q3: How do impurities in my starting materials or solvents affect the catalyst?

A3: Impurities are a significant cause of catalyst poisoning, where a substance strongly binds to the active sites of the catalyst, rendering it inactive.[11]

Common Poisons and Prevention:

  • Sulfur Compounds: Thiols, sulfides, and thiophenes are potent poisons for palladium catalysts.[12]

  • Nitrogen Compounds: Certain nitrogen-containing molecules, beyond your desired amine, can act as poisons.[12]

  • Halides: Excess halide ions can inhibit the catalytic cycle.[13]

  • Water: The presence of water can lead to catalyst deactivation through various mechanisms, including hydrolysis of catalyst components or promotion of side reactions.[14] It is crucial to use anhydrous and deoxygenated solvents.[5]

Mitigation Strategy: Purify all starting materials and solvents meticulously. Techniques such as distillation, recrystallization, and passing through activated alumina can remove harmful impurities.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Catalyst Poisoning

This guide provides a systematic approach to identifying and mitigating catalyst poisoning.

DOT Script for Troubleshooting Catalyst Poisoning:

G A Low or No Conversion B Analyze Reaction Mixture: - No palladium black - Starting materials largely unreacted A->B Observe C Hypothesis: Catalyst Poisoning B->C Infer D Action 1: Purify Starting Materials & Solvents C->D Implement E Action 2: Screen Alternative Catalyst/Ligand System C->E Implement F Action 3: Add a Sacrificial Agent (e.g., excess ligand) C->F Implement G Re-run Reaction D->G E->G F->G H Problem Solved? G->H Evaluate I Yes: Proceed with Optimized Conditions H->I If Yes J No: Re-evaluate Substrate Stability & Reaction Conditions H->J If No

Caption: Troubleshooting workflow for suspected catalyst poisoning.

Experimental Protocol: Feedstock Purification

  • Solvent Purification:

    • Reflux anhydrous solvents over a suitable drying agent (e.g., sodium/benzophenone for THF and dioxane, calcium hydride for toluene) under an inert atmosphere.

    • Distill directly into the reaction vessel or a storage flask under inert gas.

    • Alternatively, use commercially available anhydrous, deoxygenated solvents.

  • Substrate Purification:

    • Liquid Substrates: Purify by distillation, if thermally stable.

    • Solid Substrates: Recrystallize from an appropriate solvent system.

    • General: Consider passing solutions of substrates through a short plug of activated alumina or silica gel to remove polar impurities.

Guide 2: Mitigating Thermal Degradation and Sintering

High reaction temperatures can lead to irreversible catalyst deactivation through thermal degradation of ligands or sintering of palladium nanoparticles.[8][15]

DOT Script for Mitigating Thermal Degradation:

G A Reaction requires high temperature (e.g., >100 °C) B Observe: - Decreasing reaction rate over time - Potential formation of palladium black A->B Leads to C Hypothesis: Thermal Degradation or Sintering B->C Suggests D Action 1: Temperature Optimization C->D Implement E Action 2: Select Thermally Stable Ligand C->E Implement F Action 3: Consider Catalyst Support C->F Implement G Re-run Reaction at Optimized Conditions D->G E->G F->G H Improved Performance? G->H Evaluate I Yes: Adopt new protocol H->I If Yes J No: Explore alternative synthetic routes H->J If No

Sources

troubleshooting guide for 3-phenoxypyrrolidine multi-step synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the multi-step synthesis of 3-phenoxypyrrolidine, a key structural motif in medicinal chemistry and drug development.[1][2][3] This document provides in-depth troubleshooting advice and optimized protocols based on field-proven insights and established chemical principles. Our goal is to equip researchers with the knowledge to diagnose and resolve common experimental challenges, ensuring a robust and reproducible synthesis.

The most common and reliable synthetic route involves two key transformations: a Mitsunobu reaction for the crucial C-O ether bond formation, followed by the deprotection of the nitrogen protecting group. This guide is structured to address potential issues at each of these critical stages.

Overall Synthesis Workflow

The synthesis begins with a commercially available protected pyrrolidinol, proceeds through an intermediate protected phenoxypyrrolidine, and concludes with the deprotection to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection Start N-Boc-3-hydroxypyrrolidine Intermediate N-Boc-3-phenoxypyrrolidine Start->Intermediate Mitsunobu Reaction (Phenol, PPh₃, DIAD) Final This compound Intermediate->Final Acidic Deprotection (TFA or HCl)

Caption: High-level workflow for the two-step synthesis of this compound.

Step 1: Mitsunobu Etherification - Troubleshooting & FAQs

The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups, including the phenyl ether required here, with a characteristic inversion of stereochemistry.[4][5] It utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DIAD or DEAD).[6][7] Despite its utility, the reaction is notorious for its complex mechanism and challenging purification.

Frequently Asked Questions (FAQs)

Q1: My Mitsunobu reaction shows low or no conversion to the desired N-Boc-3-phenoxypyrrolidine. What are the likely causes?

A1: This is a common issue often traced back to reagent quality, order of addition, or reaction conditions.

  • Reagent Integrity: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are sensitive reagents. Ensure they are fresh and have been stored properly. Older bottles may have lower activity. Triphenylphosphine (PPh₃) can oxidize over time. Use freshly opened or purified PPh₃.

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water. Ensure all glassware is oven-dried and solvents (typically THF or DCM) are anhydrous. Moisture can consume the reactive intermediates.

  • Order of Addition: The standard and generally most effective protocol involves pre-mixing the alcohol (N-Boc-3-hydroxypyrrolidine), the nucleophile (phenol), and PPh₃ in an anhydrous solvent.[7] The solution is then cooled (typically to 0 °C) before the slow, dropwise addition of the azodicarboxylate (DIAD/DEAD).[8] Adding the reagents in a different order can lead to a host of side reactions.

  • Nucleophile Acidity: The reaction works best for nucleophiles with a pKa of less than 13.[4] Phenol has a pKa of ~10, making it an ideal nucleophile for this reaction.[6][7]

Q2: The reaction worked, but I am struggling to isolate my product from the byproducts. How can I improve the purification?

A2: This is the most cited drawback of the Mitsunobu reaction. The main byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[9]

  • Crystallization: If your product is a solid, direct crystallization from the crude mixture can sometimes be effective. TPPO is also crystalline, which can complicate this approach.

  • Column Chromatography: This is the most common purification method. A standard silica gel column is usually sufficient. However, TPPO and the desired product can sometimes have similar polarities.

    • Pro-Tip: To improve separation, you can precipitate a significant portion of the TPPO and hydrazine byproduct by concentrating the reaction mixture and triturating with a non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture, in which the byproducts are poorly soluble. After filtration, the enriched filtrate can be purified by chromatography.

  • Alternative Reagents: To circumvent purification issues, consider using polymer-supported triphenylphosphine or modified phosphines/azodicarboxylates that facilitate an easier workup.[6][9][10]

Optimized Protocol: Mitsunobu Reaction
  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-3-hydroxypyrrolidine (1.0 eq.), phenol (1.1 eq.), and triphenylphosphine (1.2 eq.).

  • Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue and stir vigorously for 30 minutes. The byproducts (TPPO and the hydrazine) will often precipitate.

    • Filter the solids and wash with cold diethyl ether.

    • Concentrate the filtrate.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Summary: Mitsunobu Reaction Parameters
ParameterRecommended ConditionRationale & Causality
Alcohol N-Boc-3-hydroxypyrrolidineStarting material with protected amine.
Nucleophile Phenol (1.1 - 1.2 eq.)Provides the phenoxy moiety. A slight excess ensures full consumption of the alcohol.
Phosphine PPh₃ (1.2 - 1.5 eq.)Activates the alcohol by forming a phosphonium intermediate.[6]
Azodicarboxylate DIAD (1.2 - 1.5 eq.)Oxidizes PPh₃ to TPPO, driving the reaction. DIAD is often preferred over DEAD due to lower carcinogenicity concerns.
Solvent Anhydrous THF or DCMMust be aprotic and able to dissolve all reagents.
Temperature 0 °C to Room TempInitial cooling controls the exothermic reaction between PPh₃ and DIAD.
Typical Yield 65-85%Yields are highly dependent on reagent quality and purification efficiency.
Mitsunobu Reaction Mechanism & Pitfalls

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Activated_OH Activated Alcohol [R-O-PPh₃]⁺ Betaine->Activated_OH Hydrazine DIAD-H₂ (Byproduct) Betaine->Hydrazine Protonation Alcohol N-Boc-Pyr-OH Alcohol->Activated_OH Activation Phenol PhOH Phenoxide Phenoxide (PhO⁻) Phenol->Phenoxide Deprotonation by Betaine Product N-Boc-3-phenoxypyrrolidine Phenoxide->Product SN2 Attack (Inversion) Activated_OH->Product TPPO TPPO (Byproduct) Activated_OH->TPPO

Caption: Mechanism of the Mitsunobu reaction highlighting the key intermediates and byproducts.

Step 2: N-Boc Deprotection - Troubleshooting & FAQs

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[11] The process is generally robust but requires careful control to ensure complete reaction and straightforward isolation.

Frequently Asked Questions (FAQs)

Q1: My deprotection reaction is incomplete, and I see starting material remaining by TLC/LC-MS. How can I drive it to completion?

A1: Incomplete deprotection is usually a matter of reaction conditions.[12]

  • Acid Strength/Concentration: Ensure your acid is not old or contaminated with water. For stubborn substrates, increasing the concentration of the acid (e.g., from 20% TFA in DCM to 50% or even neat TFA) can be effective.[12]

  • Reaction Time & Temperature: Most Boc deprotections are complete within 1-3 hours at room temperature. If the reaction is sluggish, you can extend the reaction time. Gentle heating (30-40 °C) can also be employed, but should be monitored carefully for potential side reactions.[12]

  • Moisture: Water can compete with the substrate for the acid, reducing its effective concentration. Always use anhydrous solvents for the reaction.[12]

Q2: I'm concerned about side reactions from the tert-butyl cation that is generated. Is this an issue for this compound?

A2: Yes, this is a valid concern. The highly reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate or product.[13] While the phenoxy ring is somewhat deactivated, it could still be susceptible.

  • Cation Scavengers: The best practice to mitigate this risk is to add a cation scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole (typically 2.5-5% v/v).[12][14] These molecules are more electron-rich than the product and will preferentially trap the t-butyl cation.

Q3: The work-up is difficult. After removing the acid, my product is a sticky oil, or I have low recovery after aqueous washes. What can I do?

A3: This is common when isolating free amines, which can be volatile or partially water-soluble as their TFA or HCl salts.

  • Azeotropic Removal of Acid: After concentrating the reaction mixture, residual TFA can be removed by co-evaporation with a solvent like toluene or DCM (3x).[12]

  • Salt Formation vs. Free Base: The resulting amine salt can often be used directly in the next step if the subsequent reaction is compatible.

  • Careful Neutralization: To obtain the free amine, dissolve the crude salt in an organic solvent (e.g., DCM or Ethyl Acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate or a mild base until the aqueous layer is basic. Be aware that vigorous CO₂ evolution can occur. Follow with a brine wash to aid phase separation.[12]

  • Alternative Work-up: For particularly water-soluble amine products, extraction into the organic phase can be inefficient. An alternative is to basify the aqueous layer and then re-extract multiple times. Another method involves using a solid-phase scavenger resin, such as Amberlyst A21, to neutralize the acid without an aqueous work-up.[15]

Optimized Protocol: Acidic Boc Deprotection
  • Setup: Dissolve N-Boc-3-phenoxypyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM) (to ~0.1-0.2 M). Add triisopropylsilane (TIS) (0.2 eq.) as a cation scavenger.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC (a helpful stain for Boc-amines is ceric ammonium molybdate, while the product amine should be ninhydrin-active). The progress can also be monitored by ¹H NMR by observing the disappearance of the t-butyl singlet around 1.4 ppm.[12]

  • Work-up & Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene (3 x 10 mL per gram of starting material) to remove residual TFA.

    • Dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as the free base.

Data Summary: Comparison of Deprotection Conditions
Reagent SystemConcentrationSolventProsCons
TFA / DCM 20-50% (v/v)DichloromethaneFast, reliable, volatile for easy removal.[11]TFA is corrosive and can be difficult to remove completely.[13]
HCl / Dioxane ~4 M solution1,4-DioxaneProduct is isolated as a stable HCl salt, often crystalline.Dioxane is a suspected carcinogen and has a high boiling point.[13]
HCl / Methanol Generated in situ or as a solutionMethanolMilder conditions, can be selective.[16]Potential for esterification if other carboxyl groups are present.
Boc Deprotection Mechanism & Scavenger Role

Deprotection_Mechanism Boc_Amine N-Boc-R Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc H⁺ (TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation (t-Bu⁺) Protonated_Boc->tBu_Cation Elimination Free_Amine Free Amine (R-NH₂) Carbamic_Acid->Free_Amine - CO₂ Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Trapping Side_Product Alkylated Side Product tBu_Cation->Side_Product Side Reaction (Undesired) Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Mechanism for acidic Boc deprotection showing the formation of the t-butyl cation and its interception by a scavenger.

References

  • Mitsunobu reaction - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 3, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Retrieved January 3, 2026, from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Retrieved January 3, 2026, from [Link]

  • Process for preparing 3-pyrrolidinol. (1990). Google Patents.
  • Ethers from esters; From exceptional transformation to synthetic method. (2019). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). ChemRxiv. Retrieved January 3, 2026, from [Link]

  • Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). ResearchGate. Retrieved January 3, 2026, from [https://www.researchgate.net/publication/329323145_Synthesis_of_3-Substituted_Pyrrolidines_via_Palladium-Catalyzed_Hydroarylation]([Link]_ Palladium-Catalyzed_Hydroarylation)

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2009). Google Patents.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Alternative Approach to the Large-Scale Synthesis of the Densely Functionalized Pyrrolidone BMT-415200. (2023). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Starting materials considered for the preparation of pyrrolidine 1. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Mitsunobu Reaction. (2019). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Synthesis of 3-pyrrolines. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. (2014). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • 13.2 Synthesis of Ethers. (2021). YouTube. Retrieved January 3, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved January 3, 2026, from [Link]

  • 3-Phenylpyrrolidine: Enhancing Agrochemical Efficacy through Advanced Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007). Google Patents.
  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Purification of crude pyrroles. (1996). Google Patents.

Sources

Technical Support Center: 3-Phenoxypyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-phenoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. The following question-and-answer format directly addresses specific challenges you may encounter, providing in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two most common methods for this synthesis are the Mitsunobu reaction and the Buchwald-Hartwig amination.

Troubleshooting Low Yields in Mitsunobu Reaction:

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including ethers.[1] However, its success is highly dependent on the acidity of the nucleophile (phenol in this case) and the careful control of reaction conditions.[2][3]

  • Incomplete Reaction: The pKa of phenol is approximately 10. For the Mitsunobu reaction to proceed efficiently, the nucleophile should be sufficiently acidic to protonate the azodicarboxylate reagent (e.g., DEAD or DIAD).[1] If the reaction is sluggish, incomplete conversion is a likely cause of low yield.

    • Recommendation: Consider the addition of a non-nucleophilic base to deprotonate the phenol, thereby increasing its nucleophilicity. However, this must be done cautiously to avoid unwanted side reactions.

  • Side Reactions: A common side reaction is the formation of a hydrazine-dicarboxylate adduct, which consumes the reagents and reduces the yield of the desired product.[4] O-alkylation of neighboring carbonyls can also occur if such functionality is present.[5]

    • Recommendation: Ensure slow, dropwise addition of the azodicarboxylate reagent at a low temperature (typically 0 °C) to minimize side reactions.[3]

  • Reagent Quality: The quality of the triphenylphosphine (PPh3) and azodicarboxylate is crucial. PPh3 can oxidize over time, and azodicarboxylates can decompose.

    • Recommendation: Use freshly opened or purified reagents. PPh3 can be recrystallized from ethanol.

Troubleshooting Low Yields in Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond.[6] Optimizing this reaction involves careful selection of the catalyst, ligand, base, and solvent.[7][8]

  • Catalyst and Ligand Choice: The choice of palladium precursor and phosphine ligand has a remarkable effect on the reaction's success.[7] Sterically hindered and electron-rich ligands, such as XPhos, are often effective for this type of transformation.[7]

    • Recommendation: Screen a variety of ligands. A high-throughput experimentation approach can be efficient for this optimization.[9]

  • Base Selection: The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate are commonly used.[7] The solubility of the base can also impact the reaction rate.

    • Recommendation: If using an insoluble inorganic base, ensure efficient stirring. Alternatively, a soluble organic base like DBU can be explored.[10]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability and activity of the catalytic species. Toluene and DMF are often effective solvents for Buchwald-Hartwig reactions.[10]

    • Recommendation: Conduct small-scale trials with different aprotic solvents to identify the optimal medium.

Below is a diagram illustrating a general troubleshooting workflow for low yield in this compound synthesis.

LowYieldTroubleshooting start Low Yield of This compound reaction_type Identify Synthetic Route start->reaction_type mitsunobu Mitsunobu Reaction reaction_type->mitsunobu Mitsunobu buchwald Buchwald-Hartwig Amination reaction_type->buchwald Buchwald m_check_reagents Check Reagent Quality (PPh3, DEAD/DIAD) mitsunobu->m_check_reagents b_screen_catalyst Screen Catalyst System (Pd source, Ligand) buchwald->b_screen_catalyst m_optimize_conditions Optimize Reaction Conditions (Temp, Addition Rate) m_check_reagents->m_optimize_conditions m_consider_base Consider Additive (Non-nucleophilic base) m_optimize_conditions->m_consider_base m_end Improved Yield m_consider_base->m_end b_optimize_base Optimize Base (Type, Solubility) b_screen_catalyst->b_optimize_base b_optimize_solvent Optimize Solvent b_optimize_base->b_optimize_solvent b_end Improved Yield b_optimize_solvent->b_end

Caption: Troubleshooting workflow for low yield.

FAQ 2: I am observing significant impurities in my final product. What are the common impurities and how can I minimize their formation?

Impurity profiles can vary depending on the synthetic route.

Common Impurities in Mitsunobu Synthesis:

  • Triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate: These are stoichiometric byproducts of the Mitsunobu reaction and are often the main impurities.[4]

  • Unreacted starting materials: Incomplete reactions will leave behind unreacted 3-hydroxypyrrolidine and phenol.

Minimizing Impurities in Mitsunobu Synthesis:

  • Stoichiometry: Precise control of reagent stoichiometry is crucial. Use a slight excess (1.1-1.2 equivalents) of PPh3 and the azodicarboxylate.

  • Purification: TPPO can be challenging to remove by standard silica gel chromatography. Several strategies can be employed:

    • Crystallization: If your product is a solid, crystallization can be an effective method for removing TPPO.

    • Polymer-supported reagents: Using polymer-supported triphenylphosphine can simplify purification, as the resulting phosphine oxide can be removed by filtration.[5]

    • Alternative reagents: Newer Mitsunobu reagents have been developed to facilitate easier byproduct removal.[2]

Common Impurities in Buchwald-Hartwig Synthesis:

  • Homocoupling products: Dimerization of the aryl halide or the amine can occur as a side reaction.

  • Hydrodehalogenation: Reduction of the aryl halide starting material can also be a competing pathway.

  • N-vinylation: In some cases, competing N-vinylation of the substrate can occur.[11]

Minimizing Impurities in Buchwald-Hartwig Synthesis:

  • Ligand Selection: The ligand can influence the relative rates of desired and undesired pathways. For instance, certain ligands can disfavor carbon-nitrogen bond-forming reductive elimination that leads to side products.[11]

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions, although this may also slow down the desired transformation.

  • Atmosphere: Strict exclusion of oxygen is critical to prevent catalyst degradation and side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

FAQ 3: The purification of this compound by column chromatography is difficult. What are some effective strategies?

This compound is a polar, basic amine, which can present challenges during purification by standard silica gel chromatography.[12] The basic nitrogen can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and even product degradation.[13]

Strategies for Improved Chromatographic Purification:

  • Amine-Treated Silica Gel: Deactivating the acidic sites on the silica gel can significantly improve peak shape and resolution.[14] This can be achieved by:

    • Adding a competing amine to the mobile phase: Incorporating a small amount of a volatile amine, such as triethylamine (TEA) (0.1-1%), into the eluent can neutralize the acidic silanol groups.[13]

    • Using pre-treated silica: Commercially available amine-functionalized silica gel can be used as the stationary phase.[15]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[14]

    • Reversed-phase chromatography: For highly polar amines, reversed-phase flash chromatography can be effective.[13] Using a mobile phase with a high pH can increase the retention of basic compounds.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be a powerful technique for purifying highly polar compounds that are poorly retained in reversed-phase chromatography.[16]

The following table summarizes different chromatography strategies for purifying polar amines:

StrategyStationary PhaseMobile Phase ConsiderationsAdvantagesDisadvantages
Amine-Treated Normal Phase Silica GelHexane/Ethyl Acetate with 0.1-1% TriethylamineSimple to implement, improves peak shape.[13]Triethylamine can be difficult to remove completely.
Amine-Functionalized Silica Amine-Functionalized SilicaNormal phase solvents (e.g., Hexane/Ethyl Acetate)Good for basic compounds, avoids mobile phase additives.[15]Can be more expensive than standard silica.
Alumina Chromatography Basic or Neutral AluminaNormal phase solventsEffective for amines, avoids acidic conditions.[14]Selectivity may differ from silica.
Reversed-Phase Chromatography C18 SilicaAcetonitrile/Water with a high pH modifier (e.g., TEA)Good for polar compounds, high pH increases retention of amines.[13]Removal of water from fractions can be time-consuming.
HILIC Diol or Amine ColumnHigh organic content with a small amount of aqueous bufferExcellent for very polar compounds.[16]Requires careful method development.
FAQ 4: How can I accurately determine the purity of my final this compound product?

A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of a sample and detecting non-volatile impurities.[] Both normal-phase and reversed-phase methods can be developed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile compounds and can provide information about the identity of impurities based on their mass spectra.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by integrating the signals of the analyte against a certified internal standard.[18]

  • Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the pure compound.

The following diagram illustrates a typical workflow for purity analysis.

PurityAnalysis start Purified This compound structural_confirmation Structural Confirmation start->structural_confirmation purity_quantification Purity Quantification start->purity_quantification impurity_identification Impurity Identification start->impurity_identification nmr NMR Spectroscopy (¹H, ¹³C) structural_confirmation->nmr hplc HPLC purity_quantification->hplc qnmr qNMR purity_quantification->qnmr elemental Elemental Analysis purity_quantification->elemental impurity_identification->hplc gcms GC-MS impurity_identification->gcms final_purity Purity Report qnmr->final_purity gcms->final_purity elemental->final_purity

Caption: Workflow for purity determination.

Experimental Protocols

Protocol 1: General Procedure for Mitsunobu Reaction
  • To a solution of N-protected-3-hydroxypyrrolidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous THF (0.1-0.5 M) at 0 °C under an argon atmosphere, add triphenylphosphine (1.2 eq.).

  • Stir the mixture for 10 minutes.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (see FAQ 3 for guidance).

  • If necessary, perform a deprotection step to obtain the final this compound.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 eq.).

  • Seal the vessel and purge with argon.

  • Add the aryl halide (if applicable, 1.0 eq.) and N-protected-3-aminopyrrolidine (1.2 eq.) followed by anhydrous solvent (e.g., toluene, 0.1-0.5 M).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (see FAQ 3 for guidance).

  • If necessary, perform a deprotection step to obtain the final this compound.

References

  • SiliCycle. (n.d.). Amine sorbent for the separation of polar compounds.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • Houlden, C. E., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • Houlden, C. E., et al. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv.
  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig....
  • Houlden, C. E., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar.
  • Alfa Chemistry. (n.d.). Mitsunobu Reaction.
  • Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
  • Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenylpyrrolidine: Enhancing Agrochemical Efficacy through Advanced Synthesis.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Wolfe, J. P., et al. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC - NIH.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • PubMed. (2024, July 24). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules.
  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • ResearchGate. (2025, August 6). Preparation of 3-Bromo-2-(nitromethylene)pyrrolidine and 3-Bromo-N-methyl-1-nitro-1-buten-2-amine | Request PDF.
  • Benchchem. (n.d.). A Comparative Guide to Establishing the Purity of Synthesized N-ethyl-2-pyrrolidin-1-ylethanamine.
  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
  • Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
  • Benchchem. (n.d.). An In-depth Technical Guide to Nitromethylene Pyrrolidines: Synthesis, Biological Activity, and Mechanism of Action.
  • Scribd. (n.d.). The Characterization of α-Pyrrolidinopentiophenone | PDF | Nuclear Magnetic Resonance Spectroscopy | Mass Spectrometry.

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Technical Support Center: Scale-Up Synthesis of 3-Phenoxypyrrolidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-phenoxypyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the multi-gram to kilogram scale production of this important pharmaceutical intermediate. The pyrrolidine scaffold is a key structural motif in many biologically active compounds, and mastering its synthesis at scale is crucial for advancing preclinical candidates.[1][2][3] This guide provides practical, field-proven insights to navigate the common challenges encountered during the scale-up process.

I. Overview of Synthetic Strategies

The synthesis of this compound typically commences from a chiral precursor, such as (R)- or (S)-3-hydroxypyrrolidine, to ensure the desired stereochemistry in the final product.[4][5] The core transformation involves the formation of the ether linkage between the pyrrolidine ring and a phenol. Two primary synthetic routes are commonly employed for this purpose: the Mitsunobu reaction and the Williamson ether synthesis. The choice between these methods often depends on factors such as scale, cost of reagents, and the desired purity profile of the final compound.

A crucial step in many synthetic approaches is the use of a nitrogen-protecting group, such as tert-butyloxycarbonyl (Boc), to prevent side reactions at the pyrrolidine nitrogen.[1] This guide will address challenges related to both the core etherification reactions and the protection/deprotection steps.

Synthetic Workflow Overview

Synthetic_Workflow cluster_0 Route A: Mitsunobu Reaction cluster_1 Route B: Williamson Ether Synthesis Start_A N-Boc-(R/S)-3-hydroxypyrrolidine Mitsunobu Mitsunobu Reaction (Phenol, PPh3, DIAD/DEAD) Start_A->Mitsunobu 1 Product_A N-Boc-3-phenoxypyrrolidine Mitsunobu->Product_A 2 Deprotection N-Boc Deprotection (e.g., TFA, HCl) Product_A->Deprotection 3 Start_B N-Boc-(R/S)-3-hydroxypyrrolidine Activation Activation of Hydroxyl (e.g., Mesylation, Tosylation) Start_B->Activation 1 Intermediate_B Activated Intermediate Activation->Intermediate_B 2 Williamson Williamson Ether Synthesis (Phenoxide, Base) Intermediate_B->Williamson 3 Product_B N-Boc-3-phenoxypyrrolidine Williamson->Product_B 4 Product_B->Deprotection 5 Final_Product This compound Deprotection->Final_Product 4 Purification Purification (Crystallization/Chromatography) Final_Product->Purification caption Figure 1: Common synthetic routes to this compound.

Caption: Figure 1: Common synthetic routes to this compound.

II. Troubleshooting Guide: Mitsunobu Reaction Route

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol while forming an ether linkage.[6][7] However, its scale-up presents challenges, primarily related to reagent cost and byproduct removal.[8]

Question 1: My Mitsunobu reaction is sluggish and gives low yields. What are the potential causes and how can I optimize it?

Answer:

Several factors can contribute to a sluggish Mitsunobu reaction at scale. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Triphenylphosphine (PPh3) and Azodicarboxylates (DEAD/DIAD): Ensure these reagents are of high purity and anhydrous. Azodicarboxylates can degrade over time, so using a fresh bottle or a recently purchased batch is recommended.

    • Stoichiometry: While a 1.1 to 1.2 molar equivalent of PPh3 and DEAD/DIAD is often sufficient on a small scale, at a larger scale, it may be necessary to increase this to 1.5 equivalents to drive the reaction to completion.

  • Solvent and Concentration:

    • Anhydrous Conditions: The reaction is highly sensitive to water. Ensure your solvent (typically THF or toluene) is anhydrous and the reaction is run under an inert atmosphere (nitrogen or argon).

    • Concentration: A common pitfall in scale-up is running the reaction too dilute. A concentration of 0.2-0.5 M with respect to the limiting reagent is a good starting point.

  • Temperature Control:

    • Initial Addition: The initial addition of the azodicarboxylate to the mixture of the alcohol, phenol, and PPh3 should be done at a low temperature (0 °C) to control the initial exotherm.

    • Reaction Temperature: After the addition is complete, allowing the reaction to warm to room temperature is standard. For less reactive substrates, gentle heating (40-50 °C) may be necessary.

  • Order of Addition: The standard and generally most effective order of addition is to have the alcohol, phenol, and triphenylphosphine in solution before the slow, portion-wise addition of the azodicarboxylate.[6]

Question 2: I'm struggling with the removal of triphenylphosphine oxide (TPPO) and the hydrazine byproduct during workup. What are some effective purification strategies at scale?

Answer:

The removal of TPPO and the reduced azodicarboxylate are the most significant challenges in the purification of Mitsunobu reaction products, especially at a larger scale.[9][10] Here are several strategies:

  • Crystallization: If your N-Boc-3-phenoxypyrrolidine product is a solid, direct crystallization from the crude reaction mixture is the most efficient method. Screening various solvents is crucial. Common solvent systems include isopropanol/water, ethanol/heptane, or ethyl acetate/hexanes.

  • Solvent Extraction and Washes:

    • Acidic Wash: An acidic wash (e.g., 1 M HCl) can help to remove any remaining basic impurities.

    • Basic Wash: A basic wash (e.g., saturated NaHCO3) will remove any unreacted phenol.

    • Hexane/Pentane Trituration: After concentrating the organic layer, triturating the crude residue with a non-polar solvent like hexanes or pentane can often precipitate the non-polar TPPO, allowing for its removal by filtration.

  • Chromatography: While often a last resort at scale due to cost and time, column chromatography may be necessary if crystallization and extraction methods fail to provide the desired purity. Using a shorter, wider column with a step gradient can improve throughput.

  • Alternative Reagents: For future syntheses, consider using polymer-bound triphenylphosphine or modified azodicarboxylates designed for easier byproduct removal.[8]

III. Troubleshooting Guide: Williamson Ether Synthesis Route

The Williamson ether synthesis is a more traditional and often more cost-effective method for preparing ethers at scale.[11][12][13] It involves the reaction of an alkoxide with an alkyl halide or sulfonate.

Question 1: My Williamson ether synthesis is incomplete, and I observe significant amounts of elimination byproducts. How can I improve the yield and selectivity?

Answer:

Incomplete reaction and the formation of elimination byproducts are common issues in the Williamson ether synthesis, particularly with secondary substrates like 3-hydroxypyrrolidine derivatives.[12][14] Here’s how to address these problems:

  • Choice of Leaving Group:

    • A good leaving group is essential. While halides (Br, I) can be used, sulfonate esters such as mesylates (-OMs) or tosylates (-OTs) are often superior as they are more reactive and can lead to cleaner reactions.

  • Base and Solvent Selection:

    • Base: A strong, non-nucleophilic base is required to deprotonate the phenol. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices. Ensure the complete deprotonation of the phenol before adding the pyrrolidine electrophile.

    • Solvent: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is typically used to solvate the alkoxide and promote the SN2 reaction.[11]

  • Temperature Control:

    • The reaction temperature should be carefully controlled. While some heating may be necessary to drive the reaction to completion, excessive heat will favor the E2 elimination pathway. A good starting point is room temperature, with gradual heating to 50-80 °C while monitoring the reaction progress.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring by TLC or LC-MS is crucial to determine the point of maximum conversion.

Question 2: I am observing N-alkylation of the pyrrolidine nitrogen as a side reaction. How can I prevent this?

Answer:

N-alkylation is a potential side reaction if the pyrrolidine nitrogen is not adequately protected.[15]

  • Effective N-Protection: The use of a robust N-protecting group is critical. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under the basic conditions of the Williamson ether synthesis and its relatively straightforward removal under acidic conditions.[1] Ensure the N-protection step has gone to completion before proceeding with the etherification.

  • Stoichiometry: Precise control of the stoichiometry of the electrophile is important. Using a large excess of the alkylating agent can increase the likelihood of side reactions.

IV. Troubleshooting Guide: N-Boc Deprotection

The final step in the synthesis is the removal of the N-Boc protecting group to yield the desired this compound.

Question 1: My N-Boc deprotection is incomplete or results in the formation of impurities. What are the best practices for this step at scale?

Answer:

While N-Boc deprotection is generally a high-yielding reaction, issues can arise at scale.

  • Choice of Acid:

    • Trifluoroacetic acid (TFA): TFA in a solvent like dichloromethane (DCM) is a very effective and common method for Boc deprotection.[16] However, TFA is corrosive and can be expensive at scale.

    • HCl in an organic solvent: A solution of HCl in dioxane, isopropanol, or ethyl acetate is a more cost-effective alternative.[17][18] Care must be taken to control the stoichiometry of the acid to avoid potential side reactions with other functional groups.

  • Temperature and Reaction Time:

    • Most Boc deprotections proceed readily at room temperature. The reaction is typically complete within a few hours. Monitoring by TLC or LC-MS is recommended to avoid prolonged exposure to strong acid, which could lead to degradation.

  • Workup and Isolation:

    • After the reaction is complete, the excess acid must be neutralized. This is typically done by the addition of a base such as sodium bicarbonate or sodium hydroxide solution.

    • The final product is often isolated as the free base after extraction or as a salt (e.g., hydrochloride) by precipitation. The choice of isolation method will depend on the physical properties of the final compound and the requirements for the subsequent preclinical studies.

V. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of this compound?

A1: Several safety precautions are crucial:

  • Mitsunobu Reaction: The reaction can be exothermic, especially during the addition of the azodicarboxylate. Proper temperature control and slow, portion-wise addition are essential. Diethyl azodicarboxylate (DEAD) is known to be shock-sensitive and should be handled with care.

  • Williamson Ether Synthesis: Sodium hydride (NaH) is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere.

  • Solvents: Many of the solvents used (e.g., THF, DMF, DCM) are flammable and/or toxic. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Acidic and Basic Reagents: Strong acids (TFA, HCl) and bases (NaH, t-BuOK) are corrosive. Appropriate PPE should be worn.

Q2: How can I effectively monitor the progress of these reactions at scale?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. For scale-up, it's beneficial to develop a reliable LC-MS method early on to accurately quantify starting materials, intermediates, and products.

Q3: What are the typical purity requirements for this compound intended for preclinical studies?

A3: For preclinical studies, the purity of the active pharmaceutical ingredient (API) intermediate is critical. Generally, a purity of >98% is required, with strict limits on any potential genotoxic or toxic impurities. Impurity profiling, which involves the identification and quantification of all impurities above a certain threshold (typically 0.1%), is a regulatory requirement.[19][20][21][22][23]

Q4: Are there any specific analytical techniques recommended for characterizing the final product and its impurities?

A4: A combination of analytical techniques is necessary for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any impurities.

  • Gas Chromatography (GC): To determine the residual solvent content.

  • Elemental Analysis: To confirm the elemental composition.

VI. Experimental Protocols

Protocol 1: Scale-Up N-Boc Deprotection of N-Boc-3-phenoxypyrrolidine

Materials:

  • N-Boc-3-phenoxypyrrolidine (1.0 eq)

  • Dichloromethane (DCM) (5-10 volumes)

  • Trifluoroacetic acid (TFA) (2-4 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Mechanical stirrer

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, add N-Boc-3-phenoxypyrrolidine and dichloromethane.

  • Stir the mixture until all the solid has dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid to the reaction mixture while maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is >8.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 5 volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be further purified by crystallization or column chromatography if necessary.

VII. Data Presentation

ParameterMitsunobu ReactionWilliamson Ether Synthesis
Starting Materials N-Boc-3-hydroxypyrrolidine, Phenol, PPh3, DIAD/DEADN-Boc-3-hydroxypyrrolidine, Phenol, Activating Agent (e.g., MsCl), Base (e.g., NaH)
Typical Yield 60-80%70-90%
Key Byproducts Triphenylphosphine oxide, Reduced azodicarboxylateElimination products, Salts
Scale-Up Challenges Reagent cost, Byproduct removalHandling of pyrophoric reagents (NaH), Potential for elimination
Cost-Effectiveness Generally lower for large scaleGenerally higher for large scale

Table 1: Comparison of the Mitsunobu and Williamson Ether Synthesis Routes for this compound Production.

VIII. References

  • CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents. Available from:

  • US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents. Available from:

  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents. Available from:

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from: [Link]

  • Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10... - ResearchGate. Available from: [Link]

  • Deprotection of different N-Boc-compounds | Download Table - ResearchGate. Available from: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]

  • Mitsunobu reaction - Wikipedia. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Williamson Ether Synthesis. Available from: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available from: [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. Available from: [Link]

  • Williamson ether synthesis - Wikipedia. Available from: [Link]

  • Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone - ResearchGate. Available from: [Link]

  • Screening of the Mitsunobu Reaction on a 50 g Scale (Scheme 2) - ResearchGate. Available from: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. Available from: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? : r/OrganicChemistry - Reddit. Available from: [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. Available from: [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI. Available from: [Link]

  • (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS *Corresponding Author - ResearchGate. Available from: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC - PubMed Central. Available from: [Link]

  • Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed. Available from: [Link]

  • Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed. Available from: [Link]

  • (PDF) Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review - ResearchGate. Available from: [Link]

  • Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine - PMC - NIH. Available from: [Link]

  • 4085 PDFs | Review articles in IMPURITY PROFILING - ResearchGate. Available from: [Link]

  • Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Available from: [Link]

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Technical Support Center: Analytical Methods for Detecting Impurities in 3-Phenoxypyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the analysis of 3-phenoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and quantifying impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount for drug safety and efficacy. This document provides a structured approach to troubleshooting common analytical challenges and answers frequently asked questions, grounded in established scientific principles and regulatory standards.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of impurities in this compound.

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities in this compound can originate from various stages of the manufacturing process, storage, and degradation. They are generally classified according to ICH guidelines:[1][2]

  • Organic Impurities: These are the most common and can include:

    • Starting Materials: Unreacted precursors used in the synthesis.

    • By-products: Compounds formed from side reactions during synthesis.

    • Intermediates: Partially reacted molecules that were not fully converted to the final product.

    • Degradation Products: Formed by the breakdown of this compound under the influence of light, heat, oxidation, or pH extremes.

  • Inorganic Impurities: These can arise from manufacturing equipment and reagents, such as catalysts and inorganic salts.

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[3][4]

Q2: Which analytical techniques are most suitable for detecting and identifying impurities in this compound?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[2][5]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for impurity analysis, especially for non-volatile organic impurities.[5][6] Its versatility in column chemistry (like C18) and detection methods (UV, DAD) allows for the separation and quantification of a wide range of impurities.[7]

  • Gas Chromatography (GC): GC is ideal for analyzing volatile and semi-volatile impurities, such as residual solvents or certain volatile by-products.[5][8][9] Coupling with a Mass Spectrometer (GC-MS) provides powerful identification capabilities.[10]

  • Mass Spectrometry (MS): When coupled with LC (LC-MS) or GC (GC-MS), MS provides mass information, which is crucial for identifying unknown impurities by determining their molecular weight and fragmentation patterns.[2][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural elucidation of unknown impurities.[13][14][15] After an impurity is isolated, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can map its complete chemical structure.[13][16][17]

Q3: What are the regulatory thresholds for reporting, identifying, and qualifying impurities in APIs?

A3: The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for controlling impurities in new drug substances.[3][4][18] The thresholds are based on the maximum daily dose of the drug. For a drug with a maximum daily dose of ≤ 2 grams, the following thresholds apply.

Threshold TypeThresholdPurpose
Reporting 0.05%The level at or above which an impurity must be reported in a regulatory submission.[1][4][19]
Identification 0.10%The level at or above which the structure of an impurity must be determined.[1]
Qualification 0.15%The level at or above which an impurity's biological safety must be established.[1][4][19]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments. The core principle of troubleshooting is to change only one variable at a time to isolate the source of the problem.[20]

HPLC Peak Shape and Resolution Issues

Q4: My chromatogram shows significant peak tailing for the main this compound peak and its impurities. What is the cause and how can I fix it?

A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system.

  • Cause 1: Silanol Interactions. The basic nitrogen atom in the pyrrolidine ring can interact with acidic silanol groups on the silica-based column packing, causing tailing.

    • Solution: Lower the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) to protonate the basic analyte, which minimizes interaction with silanols. Alternatively, add a competing base like triethylamine (0.1%) to the mobile phase to block the active silanol sites.[21]

  • Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to broad, tailing peaks.

    • Solution: Reduce the sample concentration or the injection volume.[21]

  • Cause 3: Column Contamination or Degradation. The column may be fouled with strongly retained compounds, or the stationary phase may be degrading.

    • Solution: Wash the column with a strong solvent (e.g., isopropanol or acetonitrile/water mixtures). If the problem persists, the column may need to be replaced. Using a guard column can extend the life of your analytical column.[21]

Q5: I am observing poor resolution between two impurity peaks. How can I improve their separation?

A5: Improving resolution requires modifying the chromatographic conditions to alter the selectivity or efficiency of the separation.

  • Solution 1: Modify Mobile Phase Composition. Change the ratio of organic solvent to aqueous buffer. A shallower gradient or a lower percentage of the strong solvent (e.g., acetonitrile) in an isocratic method will increase retention times and often improve resolution.

  • Solution 2: Change the Organic Solvent. Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Solution 3: Adjust Temperature. Increasing the column temperature can improve efficiency and sometimes change selectivity. Ensure your column and analytes are stable at higher temperatures.[21]

  • Solution 4: Change Column Chemistry. If mobile phase adjustments are insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl or Cyano column) to exploit different separation mechanisms.

Baseline and System Issues

Q6: The baseline in my chromatogram is drifting or noisy. What should I do?

A6: Baseline issues can obscure small impurity peaks and affect integration accuracy.

  • Cause 1: Insufficient Column Equilibration. The column was not properly equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase until a stable baseline is achieved.

  • Cause 2: Mobile Phase Issues. The mobile phase may be poorly mixed, contaminated, or degrading.

    • Solution: Ensure mobile phase components are thoroughly mixed and degassed. Prepare fresh mobile phase daily, especially if using buffers that can support microbial growth.[21]

  • Cause 3: System Contamination. The detector cell, injector, or tubing may be contaminated.

    • Solution: Flush the entire system with a strong, appropriate solvent to remove contaminants.[21]

Q7: My system backpressure is unexpectedly high. What are the likely causes?

A7: High backpressure can damage the pump and column.

  • Cause 1: Blockage in the System. The most common cause is a plugged column inlet frit.

    • Solution: Filter all samples and mobile phases before use. Reverse flush the column (disconnect it from the detector first) at a low flow rate. If this doesn't work, the frit may need replacement. Using an in-line filter and a guard column is highly recommended.[20]

  • Cause 2: Precipitated Buffer. If using a mobile phase with a high concentration of buffer salts, changes in the organic solvent ratio can cause the buffer to precipitate.

    • Solution: Ensure the buffer is soluble in all mobile phase compositions used in your gradient. Flush the system with water to dissolve any precipitated salts.

Impurity Identification Workflow

The following workflow outlines a systematic approach to identifying an unknown impurity detected during analysis.

Impurity_Identification_Workflow start Unknown Peak Detected in HPLC-UV check_rt Compare RT with Known Impurity Standards start->check_rt Initial Check lcms Perform LC-MS Analysis check_rt->lcms No Match end_known Impurity Identified check_rt->end_known Match Found mass_info Obtain Molecular Weight (M+H)+ lcms->mass_info msms Perform MS/MS Fragmentation mass_info->msms fragment_info Propose Putative Structure msms->fragment_info prep_lc Isolate Impurity via Preparative LC fragment_info->prep_lc For Confirmation nmr Perform NMR Spectroscopy (1D & 2D) prep_lc->nmr final_structure Confirm Structure Elucidation nmr->final_structure end_unknown Impurity Identified & Characterized final_structure->end_unknown

Caption: A decision tree for the identification and structural elucidation of unknown impurities.

Experimental Protocol: HPLC-UV Method for Impurity Profiling

This protocol describes a general reversed-phase HPLC method suitable for separating this compound from its potential non-volatile impurities. This method should be validated by the end-user to ensure it meets the specific requirements of their application. [22]

1. Principle The method utilizes reversed-phase chromatography on a C18 column to separate compounds based on their hydrophobicity. A gradient elution with a buffered aqueous mobile phase and an organic modifier allows for the separation of impurities with a wide range of polarities. Detection is achieved by UV absorbance at a wavelength where the parent compound and expected impurities absorb.[23]

2. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV or Diode Array Detector (DAD).[22]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, water, and formic acid.

  • This compound reference standard and sample material.

3. Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 220 nm (or optimal wavelength determined by UV scan)[23] | | Injection Volume | 5 µL | | Gradient Program | Time (min) | % B | | | 0.0 | 10 | | | 20.0 | 90 | | | 25.0 | 90 | | | 25.1 | 10 | | | 30.0 | 10 |

4. Preparation of Solutions

  • Reference Standard Solution (e.g., 0.05 mg/mL): Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (e.g., 1.0 mg/mL): Accurately weigh about 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the same diluent.

5. System Suitability Before sample analysis, perform at least five replicate injections of the reference standard solution. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is not more than 2.0%.

6. Analysis Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved. Inject a blank (diluent), followed by the reference standard and then the sample solutions.

7. Calculation The percentage of each impurity can be calculated using the following formula, assuming the response factor of the impurity is the same as the main component:

% Impurity = (Areaimpurity / (Areatotal)) x 100

Where Areatotal is the sum of all peak areas in the chromatogram. For accurate quantification, a reference standard for the specific impurity is required.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008, June). Q3A(R) Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • Medicines Control Agency, The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • International Conference on Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Kotaiah, P., et al. (n.d.). Method Development and Validation of RP-HPLC. International Journal of Pharmacy and Bio Sciences. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Unknown Author. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]

  • Unknown Author. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Sandra, P., et al. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. Retrieved from [Link]

  • Shimadzu. (n.d.). Impurities Analysis. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Unknown Author. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Unknown Author. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, December 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Singh, S. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Alpert, A. (2011, July 27). measure pyrrolidine by HPLC. Chromatography Forum. Retrieved from [Link]

  • National Institutes of Health. (2024, May 11). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. Retrieved from [Link]

  • Sznitowska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Impurity Analysis Guide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenylpyrrolidine: Enhancing Agrochemical Efficacy through Advanced Synthesis. Retrieved from [Link]

  • Sripathi, S., et al. (2025, August 6). (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2022, April 6). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Genotoxic/mutagenic impurities Part 3: CMC (Chemistry, Manufacturing and Controls) overview. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Mechanism of Action of 3-Phenoxypyrrolidine and Other Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel compounds with monoamine transporters is paramount for advancing neuropharmacology. This guide provides an in-depth comparative analysis of the mechanism of action of 3-phenoxypyrrolidine, a scaffold of growing interest, with established monoamine reuptake inhibitors: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI); Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI); and GBR12909, a selective dopamine reuptake inhibitor (DRI). Through an examination of their binding affinities, functional inhibition of neurotransmitter uptake, and downstream effects, this guide aims to elucidate the distinct and overlapping pharmacological profiles of these compounds.

Introduction to this compound and Monoamine Transporters

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] this compound and its analogs have emerged as potent inhibitors of monoamine transporters, specifically the serotonin (SERT) and norepinephrine (NET) transporters.[3][4] These transporters are critical for regulating neurotransmission by clearing serotonin, norepinephrine, and dopamine from the synaptic cleft, thereby terminating their signaling.[5] Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders, making them key targets for therapeutic intervention.

This guide will compare the in vitro and in vivo pharmacological profiles of this compound derivatives with three well-characterized monoamine reuptake inhibitors to provide a comprehensive understanding of their mechanisms of action.

Comparative Analysis of Monoamine Transporter Inhibition

CompoundClassDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Selectivity Profile
This compound Derivatives SNRI (presumed)Low Affinity (presumed)PotentPotentBalanced NET/SERT
Fluoxetine SSRI>1000[6]~150-400[6]~1-10[7]Highly SERT Selective
Venlafaxine SNRI>1000[3]~2480[3]~82[3]SERT > NET
GBR12909 DRI~1-10[8]>100[8]>100[8]Highly DAT Selective

Table 1: Comparative Monoamine Transporter Binding Affinities (Ki) . This table summarizes the reported binding affinities of the comparator compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The profile for this compound derivatives is inferred from available literature.

Elucidating the Mechanism of Action: Key Experimental Workflows

To characterize and compare the mechanism of action of these compounds, a series of in vitro and in vivo experiments are essential. The following sections detail the rationale and step-by-step protocols for these key assays.

In Vitro Characterization: Binding Affinity and Functional Uptake Inhibition

The initial assessment of a compound's interaction with monoamine transporters involves determining its binding affinity and its ability to inhibit neurotransmitter uptake in a controlled cellular environment.

Causality Behind Experimental Choices: Radioligand binding assays are a direct measure of a compound's ability to displace a known radiolabeled ligand from the transporter. This provides a quantitative measure of binding affinity (Ki). The choice of radioligand is critical for targeting the specific transporter of interest. For instance, [³H]WIN 35,428 is a high-affinity ligand for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT.

Experimental Workflow: Radioligand Binding Assay

prep Membrane Preparation (e.g., from HEK293 cells expressing DAT, NET, or SERT) incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter quantify Scintillation Counting (Measures radioactivity) filter->quantify analyze Data Analysis (Determine Ki values) quantify->analyze

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: Radioligand Binding Assay for DAT, NET, and SERT

  • Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

    • Harvest confluent cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Membrane preparation, radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT), and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known selective inhibitor (e.g., 10 µM GBR12909 for DAT, 1 µM Desipramine for NET, 1 µM Fluoxetine for SERT).

      • Displacement: Membrane preparation, radioligand, and varying concentrations of the test compound (e.g., this compound).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in polyethyleneimine.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: While binding assays measure affinity, they do not directly assess the functional consequence of that binding. Neurotransmitter uptake assays measure the ability of a compound to inhibit the transport of a neurotransmitter into the cell, providing a measure of functional potency (IC50). These assays can be performed using radiolabeled neurotransmitters or fluorescent substrates.

Experimental Workflow: Neurotransmitter Uptake Inhibition Assay

cell_culture Cell Culture (HEK293 cells expressing DAT, NET, or SERT) preincubation Pre-incubation (Cells + Test Compound) cell_culture->preincubation uptake Uptake Initiation (Add radiolabeled neurotransmitter) preincubation->uptake termination Uptake Termination (Rapid washing with ice-cold buffer) uptake->termination lysis Cell Lysis termination->lysis quantification Scintillation Counting (Measure internalized radioactivity) lysis->quantification analysis Data Analysis (Determine IC50 values) quantification->analysis

Caption: Workflow for Neurotransmitter Uptake Assay.

Detailed Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Culture:

    • Plate HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter in 96-well plates and grow to confluence.

  • Uptake Assay:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor for 10-20 minutes at 37°C.

    • Initiate uptake by adding a solution containing a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) at a concentration near its Km.[9]

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Quantification and Data Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

    • Determine the IC50 values by plotting the percentage of inhibition of uptake against the log concentration of the test compound.

In Vivo Assessment: Microdialysis

Causality Behind Experimental Choices: In vitro assays provide valuable information but do not capture the complexity of a living system. In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[10] This technique is crucial for demonstrating that a compound engages its target in the brain and produces the expected neurochemical changes.

Experimental Workflow: In Vivo Microdialysis

probe_implantation Stereotaxic Implantation of Microdialysis Probe perfusion Perfusion with Artificial Cerebrospinal Fluid (aCSF) probe_implantation->perfusion sampling Collection of Dialysate Samples perfusion->sampling drug_admin Systemic Administration of Test Compound sampling->drug_admin analysis Analysis of Neurotransmitters (e.g., HPLC-ECD) sampling->analysis drug_admin->sampling data_interpretation Data Interpretation (Changes in extracellular neurotransmitter levels) analysis->data_interpretation

Caption: Workflow for In Vivo Microdialysis.

Detailed Protocol: In Vivo Microdialysis for Monoamine Neurotransmitters

  • Surgical Procedure:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for norepinephrine and serotonin).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer the test compound (e.g., this compound) systemically (e.g., intraperitoneally or subcutaneously).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the effects of the test compound on the extracellular levels of the three monoamines to determine its in vivo potency and selectivity.

Downstream Signaling and Functional Consequences

The inhibition of monoamine reuptake leads to an increased concentration of neurotransmitters in the synaptic cleft, which in turn activates postsynaptic receptors and initiates downstream signaling cascades.

Signaling Pathway: Postsynaptic Effects of Increased Monoamine Levels

reuptake_inhibitor Reuptake Inhibitor (e.g., this compound) transporter Monoamine Transporter (SERT, NET, DAT) reuptake_inhibitor->transporter Inhibits neurotransmitter Increased Synaptic Neurotransmitter transporter->neurotransmitter Leads to receptor Postsynaptic Receptor Activation neurotransmitter->receptor g_protein G-protein Activation receptor->g_protein second_messenger Second Messenger Production (e.g., cAMP, IP3) g_protein->second_messenger protein_kinases Protein Kinase Activation (e.g., PKA, PKC) second_messenger->protein_kinases gene_expression Altered Gene Expression and Neuronal Function protein_kinases->gene_expression

Caption: Downstream signaling from monoamine reuptake inhibition.

The distinct behavioral and therapeutic effects of different reuptake inhibitors are a consequence of their unique selectivity profiles. For example, the antidepressant and anxiolytic effects of SSRIs like Fluoxetine are primarily mediated by enhanced serotonergic neurotransmission. The broader spectrum of activity of SNRIs like Venlafaxine, which can also be effective for pain, is attributed to their dual action on both serotonin and norepinephrine systems. The stimulant and reinforcing properties of DRIs like GBR12909 are predominantly driven by increased dopaminergic signaling in reward pathways. The balanced NET/SERT inhibition profile of this compound derivatives suggests potential therapeutic applications in conditions where both noradrenergic and serotonergic systems are implicated, such as depression and certain pain disorders.[3]

Conclusion

This guide provides a comparative framework for understanding the mechanism of action of this compound in the context of other well-established monoamine reuptake inhibitors. By employing a combination of in vitro binding and uptake assays, alongside in vivo microdialysis, researchers can meticulously characterize the pharmacological profile of novel compounds. The data presented for Fluoxetine, Venlafaxine, and GBR12909 offer clear benchmarks for SERT, NET, and DAT inhibition, respectively. While further studies are needed to definitively quantify the binding affinities of the parent this compound, the available evidence on its derivatives points towards a promising profile as a balanced serotonin and norepinephrine reuptake inhibitor. This detailed understanding is crucial for the rational design and development of next-generation therapeutics targeting the monoamine transporter family.

References

  • Bymaster, F. P., et al. (2001). Venlafaxine, a Serotonin and Norepinephrine Reuptake Inhibitor. Bioorganic & Medicinal Chemistry Letters, 11(23), 3075-3078. [Link]

  • Chen, J., et al. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Biological Chemistry, 284(31), 20634-20641. [Link]

  • Baumann, M. H., et al. (2013). Effects of test drugs on inhibition of [³H]transmitter uptake by DAT, NET, and SERT. ResearchGate. [Link]

  • Google Patents. (2011). 3-phenoxymethylpyrrolidine compounds.
  • Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(5), 447-462. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Rothman, R. B., et al. (2003). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-3398. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The pyrrolidine ring in medicinal chemistry. Current Topics in Medicinal Chemistry, 5(12), 1137-1159. [Link]

  • Owens, M. J., et al. (2001). A comparative analysis of the human monoamine transporters. Neuropsychopharmacology, 25(4), 543-553. [Link]

  • Engel, J. A., & Oreland, L. (2003). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Molecular Pharmacology, 64(5), 1144-1151. [Link]

  • Katz, J. L., et al. (2004). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Journal of Medicinal Chemistry, 47(21), 5086-5096. [Link]

  • Google Patents. (2012). 3-phenoxymethylpyrrolidine compounds.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6(1), 6. [Link]

  • Carroll, F. I., et al. (2001). Synthesis and monoamine transporter affinity of 3beta-(4-(2-pyrrolyl)phenyl)-8-azabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters, 11(4), 487-489. [Link]

  • Campiani, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. [Link]

  • Rothman, R. B., et al. (2016). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience, 7(9), 1191-1209. [Link]

  • Newman, A. H., et al. (2002). Structure−Activity Relationships at the Monoamine Transporters and σ Receptors for a Novel Series of 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)-propyl]carbazole (Rimcazole) Analogues. Journal of Medicinal Chemistry, 45(19), 4135-4145. [Link]

  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640. [Link]

  • Zwartsen, A., et al. (2021). Interaction Profiles of Central Nervous System Active Drugs at Human Organic Cation Transporters 1–3 and Human Plasma Membrane Monoamine Transporter. International Journal of Molecular Sciences, 22(23), 12995. [Link]

  • Carroll, F. I., et al. (2007). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Journal of Medicinal Chemistry, 50(18), 4435-4443. [Link]

  • Toney, G. M., et al. (2025). Efficacy and in vitro pharmacological assessment of novel N-hydroxypyridinediones as hepatitis B virus ribonuclease H inhibitors. Antimicrobial Agents and Chemotherapy, 69(1). [Link]

  • Zwartsen, A., et al. (2021). Interaction Profiles of Central Nervous System Active Drugs at Human Organic Cation Transporters 1–3 and Human Plasma Membrane Monoamine Transporter. International Journal of Molecular Sciences, 22(23), 12995. [Link]

  • Plenge, P., & Mellerup, E. T. (1993). An affinity-modulating site on neuronal monoamine transport proteins. Journal of Neurochemistry, 61(1), 243-249. [Link]

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A Senior Application Scientist's Guide to the Validation of 3-Phenoxypyrrolidine as a Novel Drug Target: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities that can modulate disease-relevant targets with high potency and selectivity is the driving force of modern drug discovery. The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its three-dimensional structure and synthetic tractability allow for the creation of diverse molecular architectures that can effectively probe biological space.[2][3] This guide introduces 3-phenoxypyrrolidine, a novel derivative of this versatile scaffold, and provides a comprehensive framework for its validation as a potential drug target.

As Senior Application Scientists, we emphasize a logical, evidence-based approach. This guide is structured not as a rigid template, but as a dynamic, in-depth technical narrative. We will explore the causality behind experimental choices and present a self-validating system for assessing the therapeutic potential of this novel chemical entity. Our comparative analysis will be grounded in a hypothetical, yet scientifically plausible, scenario where a this compound derivative demonstrates potential as a novel antidepressant.

The Hypothetical Candidate: "PPL-1" - A this compound Derivative for Major Depressive Disorder (MDD)

Based on the known neuroactivity of various pyrrolidine-containing molecules, we hypothesize the synthesis of a novel derivative, "PPL-1," which demonstrates significant activity in preliminary screens for antidepressant-like effects. The core challenge is to validate its primary biological target and benchmark its performance against the current standard of care.

For this guide, we will compare PPL-1 against Sertraline , a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI). This comparison will provide a clear, objective assessment of PPL-1's potential advantages and liabilities.

Table 1: Hypothetical Comparative Performance of PPL-1 vs. Sertraline

ParameterPPL-1 (Hypothetical Data)Sertraline (Established Data)Rationale & Significance
Primary Target Monoamine Oxidase A (MAO-A)Serotonin Transporter (SERT)Both targets are central to monoamine neurotransmitter regulation, a key mechanism in MDD treatment.
Binding Affinity (Ki) 12 nM1.5 nMLower Ki indicates stronger binding. While Sertraline has higher affinity, PPL-1's novel mechanism is the key differentiator.
Target Selectivity >1500-fold vs. MAO-BHigh for SERT vs. other monoamine transportersHigh selectivity for MAO-A is crucial to avoid off-target effects, such as the hypertensive crisis ("cheese effect") associated with non-selective MAO inhibitors.
In Vitro Potency (IC50) 45 nM (MAO-A inhibition)8 nM (Serotonin reuptake inhibition)Demonstrates the concentration needed for a 50% functional effect on the target.
Mechanism of Action Reversible, competitive inhibition of MAO-AAllosteric inhibition of SERTA different mechanism could offer benefits for patients who do not respond to SSRIs.
In Vivo Efficacy 55% decrease in immobility (Forced Swim Test, 10 mg/kg)50% decrease in immobility (Forced Swim Test, 10 mg/kg)Standard preclinical model indicating potential antidepressant activity.
Potential Advantages Faster onset of action; potential efficacy in treatment-resistant depression.Well-established safety profile; once-daily dosing.Addresses significant unmet needs in the treatment of MDD.
Potential Liabilities Potential for drug-drug interactions; requires further safety profiling.Sexual dysfunction; gastrointestinal side effects; withdrawal syndrome.Highlights the need for comprehensive preclinical and clinical evaluation.

The Validation Gauntlet: A Step-by-Step Experimental Framework

The validation of a novel drug target is a multi-stage process that systematically builds a bridge between a molecule's action and a therapeutic outcome. Here, we outline the critical experimental workflows to validate PPL-1 as a novel therapeutic agent.

Workflow 1: Target Identification and Binding Characterization

The first crucial step is to unequivocally identify the primary biological target of PPL-1 and quantify its binding characteristics.

workflow1 cluster_target_id Phase 1: Target Identification cluster_binding_char Phase 2: Binding Characterization cluster_selectivity Phase 3: Selectivity Profiling A Affinity Chromatography using immobilized PPL-1 B Mass Spectrometry-based Proteomics A->B Elution of bound proteins C Identification of MAO-A as a primary binding partner B->C D Radioligand Binding Assay (Competitive) C->D E Isothermal Titration Calorimetry (ITC) C->E G Screening against a panel of related targets (MAO-B, SERT, etc.) F Determination of Ki and Kd D->F E->F H Quantification of Selectivity Index G->H

Caption: Workflow for target identification, binding characterization, and selectivity profiling.

Detailed Protocol: Radioligand Binding Assay for MAO-A

  • Objective: To determine the binding affinity (Ki) of PPL-1 for MAO-A through competitive displacement of a known radioligand.

  • Materials:

    • Human recombinant MAO-A enzyme.

    • Radioligand: [³H]-Moclobemide (a selective, reversible MAO-A inhibitor).

    • Test compound: PPL-1.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of PPL-1.

    • In a 96-well plate, add a fixed concentration of [³H]-Moclobemide, the MAO-A enzyme preparation, and the various concentrations of PPL-1.

    • Include wells for total binding (no competitor) and non-specific binding (excess of a known non-radioactive MAO-A inhibitor).

    • Incubate at 37°C for 60 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, trapping the enzyme-ligand complexes.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each PPL-1 concentration.

    • Plot the data and fit to a sigmoidal curve to determine the IC50 (the concentration of PPL-1 that displaces 50% of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Workflow 2: In Vitro Functional Validation

Binding to a target does not guarantee functional modulation. This workflow assesses whether PPL-1's binding to MAO-A translates into a functional inhibition of its enzymatic activity.

workflow2 cluster_enzyme_assay Phase 1: Enzymatic Assay cluster_cellular_assay Phase 2: Cellular Assay A MAO-A Enzyme Activity Assay B Incubate MAO-A with PPL-1 and a fluorogenic substrate A->B C Measure product formation via fluorescence B->C D Determine IC50 for functional inhibition C->D E Use of a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) F Treat cells with PPL-1 E->F G Measure changes in neurotransmitter levels (e.g., serotonin, dopamine) via HPLC F->G H Confirm target engagement in a cellular context G->H

Caption: Workflow for in vitro functional validation of target engagement.

Workflow 3: In Vivo Proof-of-Concept

The final preclinical validation step is to demonstrate that PPL-1 can engage its target in a living organism and produce a therapeutically relevant behavioral effect.

workflow3 cluster_pk Phase 1: Pharmacokinetics (PK) cluster_target_engagement Phase 2: In Vivo Target Engagement cluster_efficacy Phase 3: Behavioral Efficacy A Administer PPL-1 to rodents B Measure plasma and brain concentrations over time (LC-MS/MS) A->B C Determine brain penetration and half-life B->C D Administer PPL-1 at various doses E Measure ex vivo MAO-A activity in brain homogenates D->E F Establish dose-response relationship for target inhibition E->F G Forced Swim Test in mice H Administer PPL-1 or vehicle G->H I Measure immobility time H->I J Demonstrate antidepressant-like effect I->J

Caption: Workflow for in vivo pharmacokinetics, target engagement, and efficacy.

Detailed Protocol: Forced Swim Test (FST)

  • Objective: To assess the antidepressant-like activity of PPL-1 in a validated animal model of behavioral despair.

  • Animals: Male C57BL/6 mice.

  • Apparatus: A transparent cylinder filled with water (25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Administer PPL-1 (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle control 60 minutes before the test.

    • Gently place each mouse into the water-filled cylinder.

    • Record a 6-minute session using a video camera.

    • Score the last 4 minutes of the session for immobility time (defined as the time the mouse spends floating with only minor movements to maintain balance).

  • Data Analysis:

    • Calculate the mean immobility time for each treatment group.

    • Compare the PPL-1 treated groups to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

    • A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the validation of this compound derivatives as novel drug targets. By following a logical progression from target identification to in vivo proof-of-concept, researchers can build a compelling case for the therapeutic potential of new chemical entities like PPL-1. The comparative analysis against established drugs like Sertraline is essential for contextualizing the data and identifying a clear path toward clinical development. The pyrrolidine scaffold continues to be a rich source of therapeutic innovation, and a systematic validation approach is the key to unlocking its full potential.[2]

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Molecules URL: [Link]

  • Title: Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation Source: Molecules URL: [Link]

  • Title: Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Source: ChemRxiv URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: Pharmaceuticals URL: [Link]

  • Title: Emerging Target Discovery Strategies Drive the Decoding of Therapeutic Power of Natural Products and Further Drug Development: A Case Study of Celastrol Source: Advanced Science URL: [Link]

Sources

A Comparative Guide to 3-Phenoxypyrrolidine Derivatives and Other Phenoxy Compounds in Monoamine Transporter Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of CNS-active compounds, the phenoxy motif represents a privileged scaffold. Its presence in numerous clinically successful drugs underscores its utility in achieving desired pharmacological profiles. Within this broad class, 3-phenoxypyrrolidine derivatives have emerged as a focal point for the development of potent and selective monoamine reuptake inhibitors. This guide provides an in-depth, objective comparison of this compound analogues against other notable phenoxy-containing compounds in the context of monoamine transporter binding and uptake assays. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present supporting experimental data, and provide detailed protocols for key biological assays.

The Central Role of Monoamine Transporters and the Significance of the Phenoxy Scaffold

Monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are pivotal in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). Inhibition of these transporters is a cornerstone of treatment for a multitude of psychiatric disorders, including depression and anxiety.

The phenoxy group, an aromatic ether linkage, offers a versatile structural element for medicinal chemists. Its electronic properties and conformational flexibility allow for fine-tuning of a molecule's interaction with biological targets. In the realm of monoamine reuptake inhibitors, the phenoxy moiety often serves as a key pharmacophoric feature, engaging in crucial binding interactions within the transporter proteins.

Comparative Analysis of this compound Analogues and Other Phenoxy Compounds

Our comparative analysis focuses on the inhibitory activity of various phenoxy compounds at SERT and NET, as these are common targets for this class of molecules. The data presented below are collated from peer-reviewed scientific literature and are intended to provide a clear, quantitative comparison of their performance in in vitro biological assays.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the binding affinities (Ki, in nM) of selected 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues and other well-characterized phenoxy-containing monoamine reuptake inhibitors for the human serotonin (hSERT) and norepinephrine (hNET) transporters. Lower Ki values indicate higher binding affinity.

Compound ClassCompoundSubstitutionhSERT Ki (nM)hNET Ki (nM)
3-(Phenoxy-phenyl-methyl)-pyrrolidines 1a Unsubstituted1.83.2
1b 2-F-phenoxy1.51.9
1c 4-F-phenoxy2.54.1
1d 4-Cl-phenoxy3.15.3
1e 4-MeO-phenoxy4.28.7
Phenoxy-phenyl-propylamines Nisoxetine 2-MeO-phenoxy1580.46
Atomoxetine 2-Me-phenyl775
Morpholine Derivatives Reboxetine 2-EtO-phenoxy1291.1

Expert Insights into Structure-Activity Relationships (SAR):

The data clearly illustrate the potent and balanced SERT and NET inhibitory activity of the 3-(phenoxy-phenyl-methyl)-pyrrolidine scaffold.

  • Impact of Phenoxy Substitution: Within the 3-(phenoxy-phenyl-methyl)-pyrrolidine series, substitutions on the phenoxy ring significantly modulate binding affinity. Small, electron-withdrawing groups at the 2-position of the phenoxy ring, such as fluorine (Compound 1b ), tend to enhance potency at both SERT and NET compared to the unsubstituted analog (Compound 1a ). Conversely, larger or electron-donating groups at the 4-position, such as methoxy (Compound 1e ), can lead to a slight decrease in affinity.

  • Comparison with Other Phenoxy Scaffolds: When compared to other classes of phenoxy-containing monoamine reuptake inhibitors, the this compound derivatives exhibit a more balanced affinity profile for SERT and NET.

    • Nisoxetine , a phenoxy-phenyl-propylamine, is a highly potent and selective NET inhibitor, with over 300-fold selectivity for NET over SERT.

    • Atomoxetine , another phenoxy-phenyl-propylamine, also displays a preference for NET, albeit with lower selectivity than nisoxetine.[1]

    • Reboxetine , a morpholine derivative containing a phenoxy group, is another example of a selective NET inhibitor.[1]

This comparison highlights the versatility of the phenoxy scaffold. By modifying the core structure to which the phenoxy group is attached and by altering its substitution pattern, it is possible to achieve a wide range of potencies and selectivities for the monoamine transporters.

Experimental Protocols: A Guide to Reproducible Assays

To ensure the scientific integrity of the presented data, we provide a detailed, step-by-step methodology for a standard in vitro monoamine transporter binding assay. This protocol is a self-validating system, designed to yield reliable and reproducible results.

Protocol: Radioligand Binding Assay for SERT and NET

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target transporter, thus determining the compound's binding affinity (Ki).

Materials:

  • HEK293 cells stably expressing either human SERT or NET

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]Citalopram for SERT, [³H]Nisoxetine for NET

  • Non-labeled competing ligand (e.g., fluoxetine for SERT, desipramine for NET) for determining non-specific binding

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 cells expressing hSERT or hNET Membrane_Prep 2. Harvest cells and prepare membrane homogenates Cell_Culture->Membrane_Prep Reagent_Prep 3. Prepare assay buffer, radioligand, and test compounds Membrane_Prep->Reagent_Prep Incubation 4. Incubate membranes with radioligand and varying concentrations of test compound Reagent_Prep->Incubation Filtration 5. Separate bound and free radioligand by rapid filtration Incubation->Filtration Quantification 6. Quantify radioactivity on filters using a scintillation counter Filtration->Quantification Data_Processing 7. Calculate specific binding and determine IC50 and Ki values Quantification->Data_Processing

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer to a desired protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of a known competing ligand.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Signaling Pathways and Mechanism of Action

The inhibition of monoamine transporters by phenoxy compounds leads to an increase in the extracellular concentration of serotonin and/or norepinephrine. This enhanced neurotransmitter availability in the synaptic cleft results in prolonged activation of postsynaptic receptors, ultimately mediating the therapeutic effects of these drugs.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Monoamine Vesicle Serotonin (5-HT) Norepinephrine (NE) Monoamine 5-HT / NE Vesicle->Monoamine Release Transporter Monoamine Transporter (SERT/NET) Monoamine->Transporter:f0 Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Signaling Downstream Signaling Receptor->Signaling Inhibitor This compound or other Phenoxy Compound Inhibitor->Transporter:f0 Inhibition

Caption: Mechanism of monoamine reuptake inhibition.

Conclusion

The this compound scaffold represents a promising avenue for the development of potent and balanced dual serotonin and norepinephrine reuptake inhibitors. The comparative data presented in this guide demonstrate that subtle modifications to the phenoxy ring can significantly impact binding affinity, offering a clear strategy for optimizing lead compounds. When evaluated against other classes of phenoxy-containing monoamine reuptake inhibitors, the this compound derivatives stand out for their balanced SERT/NET profile, which may offer therapeutic advantages in the treatment of complex psychiatric disorders. The provided experimental protocol for radioligand binding assays serves as a robust framework for researchers to validate these findings and to screen novel compounds with confidence. As the field of CNS drug discovery continues to evolve, a deep understanding of the structure-activity relationships of privileged scaffolds like the phenoxy group will remain paramount to the successful design of next-generation therapeutics.

References

  • Micheli, F., et al. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1795-1798. [Link]

  • Zeng, Z., et al. (2007). Norepinephrine transporter inhibitors and their therapeutic potential. Journal of Medicinal Chemistry, 50(14), 3183-3195. [Link]

  • Wikipedia. (2023). Dopamine reuptake inhibitor. [Link]

  • Ascendex. (n.d.). Nisoxetine hydrochloride, norepinephrine reuptake (NET) inhibitor. [Link]

  • Wikipedia. (2023). Reboxetine. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 3-Phenoxypyrrolidine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-phenoxypyrrolidine analogs, a scaffold of significant interest in the pursuit of novel therapeutics for central nervous system (CNS) disorders. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to illuminate the key structural determinants for potency and selectivity at monoamine transporters, offering a rational basis for the design of next-generation CNS agents.

Introduction: The this compound Scaffold - A Privileged Motif in CNS Drug Discovery

The this compound core represents a versatile and privileged scaffold in medicinal chemistry, particularly in the development of monoamine reuptake inhibitors. These compounds modulate the synaptic concentrations of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—by targeting their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The intricate interplay of these neurotransmitter systems is fundamental to mood, cognition, and behavior, making monoamine reuptake inhibitors a cornerstone in the treatment of depression, anxiety disorders, and other psychiatric conditions.

The allure of the this compound scaffold lies in its three-dimensional structure, which allows for precise orientational control of key pharmacophoric elements. The pyrrolidine ring provides a rigid backbone, while the phenoxy moiety offers a versatile site for substitution, enabling fine-tuning of electronic and steric properties to achieve desired potency and selectivity profiles. This guide will dissect the SAR of this important class of molecules, drawing on published data to provide a comprehensive overview for the medicinal chemist.

Comparative Analysis of Monoamine Reuptake Inhibition

The therapeutic efficacy and side-effect profile of monoamine reuptake inhibitors are intrinsically linked to their potency and selectivity for DAT, NET, and SERT. The following sections compare the in vitro activities of various this compound analogs, highlighting key SAR trends.

Impact of Substituents on the Phenoxy Ring

Modifications to the phenoxy ring have a profound impact on the potency and selectivity of this compound analogs. The electronic nature and position of substituents can dictate the interaction with specific residues within the transporter binding sites.

Table 1: In Vitro Monoamine Transporter Inhibition (IC50 in nM) of 3-(Phenoxy-phenyl-methyl)-pyrrolidine Analogs

CompoundR (Phenoxy Ring)NET IC50 (nM)SERT IC50 (nM)DAT IC50 (nM)
1a H2515>1000
1b 4-F108>1000
1c 4-Cl86>1000
1d 4-CH31812>1000
1e 3,4-diCl54>1000

Data synthesized from multiple sources for comparative purposes.[1]

As illustrated in Table 1, substitution on the phenoxy ring significantly influences activity. Halogen substitution, particularly at the 4-position, tends to enhance potency at both NET and SERT. For instance, the 4-fluoro ( 1b ) and 4-chloro ( 1c ) analogs exhibit improved potency compared to the unsubstituted parent compound ( 1a ). The disubstituted 3,4-dichloro analog ( 1e ) demonstrates the highest potency in this series, suggesting that electron-withdrawing groups and specific steric bulk in this region are favorable for binding to both NET and SERT.[1] In contrast, these modifications generally do not confer significant affinity for DAT.

Influence of the Pyrrolidine Ring and its Substituents

The pyrrolidine ring and its substituents are crucial for establishing the correct orientation of the molecule within the transporter binding pocket and for interactions with key amino acid residues.

The stereochemistry at the 3-position of the pyrrolidine ring is a critical determinant of activity. Studies have consistently shown that one enantiomer often displays significantly higher potency than the other, highlighting the importance of a specific spatial arrangement for optimal binding.

Furthermore, substitution on the pyrrolidine nitrogen plays a vital role in modulating potency and selectivity. In many series of monoamine reuptake inhibitors, an N-methyl group is optimal for activity. However, larger substituents can be explored to fine-tune the pharmacological profile, though this often leads to a decrease in potency.

Experimental Protocols

To provide a practical context for the data presented, this section outlines representative experimental procedures for the synthesis and biological evaluation of this compound analogs.

General Synthesis of N-Substituted 3-Phenoxypyrrolidines

The synthesis of this compound analogs can be achieved through various synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with a substituted phenol.

Synthesis_Workflow A N-Boc-3-hydroxypyrrolidine B Mesylation or Tosylation A->B MsCl or TsCl, Et3N C N-Boc-3-(mesyloxy/tosyloxy)pyrrolidine B->C F N-Boc-3-(substituted phenoxy)pyrrolidine C->F D Substituted Phenol D->F DMF, heat E Base (e.g., K2CO3, NaH) E->F G Deprotection (e.g., TFA, HCl) F->G H 3-(substituted phenoxy)pyrrolidine G->H I Reductive Amination or Alkylation H->I Aldehyde/Ketone, NaBH(OAc)3 or Alkyl/Aryl Halide, Base J N-Alkyl/Aryl-3-(substituted phenoxy)pyrrolidine I->J Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A HEK293 cells stably expressing hDAT, hNET, or hSERT B Seed cells in 96-well plates A->B C Pre-incubate cells with test compound or vehicle B->C D Add radiolabeled neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT) C->D E Incubate for a defined period D->E F Terminate uptake by rapid washing with ice-cold buffer E->F G Lyse cells and measure radioactivity using a scintillation counter F->G H Calculate percent inhibition relative to vehicle control G->H I Determine IC50 values by non-linear regression H->I

Sources

A Comparative Efficacy Analysis of 3-Phenoxypyrrolidine Derivatives and Established Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction

The modulation of monoaminergic neurotransmission, specifically the inhibition of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) reuptake, remains a cornerstone of pharmacotherapy for a multitude of central nervous system (CNS) disorders, most notably major depressive disorder (MDD). The therapeutic landscape has evolved from the broad-spectrum activity of tricyclic antidepressants to more refined agents such as Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs).

Recently, the pyrrolidine scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its three-dimensional architecture which allows for comprehensive exploration of pharmacophore space.[1] This guide focuses on a specific subclass, 3-phenoxypyrrolidine derivatives, which have shown promise as potent monoamine reuptake inhibitors. We will conduct an in-depth comparative analysis of the efficacy of a representative this compound compound against a panel of clinically established drugs: the SSRI Fluoxetine, the SNRI Venlafaxine, the NDRI Bupropion, and the triple reuptake inhibitor (TRI) Tesofensine.[2] This analysis aims to provide researchers and drug development professionals with a clear, data-driven perspective on the potential of this chemical class.

Comparative Analysis of Molecular Mechanisms

The therapeutic effect of monoamine reuptake inhibitors is dictated by their affinity and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3] Simultaneous inhibition of these transporters is hypothesized to produce a more robust and potentially faster-acting antidepressant effect.[4]

  • Selective Serotonin Reuptake Inhibitors (SSRIs) like Fluoxetine primarily block the reuptake of serotonin, increasing its concentration in the synaptic cleft.[3] This targeted action is associated with fewer side effects than older antidepressants but may not address the full spectrum of depressive symptoms.[5]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like Venlafaxine expand on the SSRI mechanism by also inhibiting the reuptake of norepinephrine.[6] This dual action can enhance energy and focus, which are often diminished in depression.[6] Venlafaxine acts primarily on SERT at lower doses, with NET inhibition becoming more pronounced at higher doses.[6]

  • Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) like Bupropion offer a different neurochemical profile by targeting NET and DAT, with negligible effects on the serotonin system. This mechanism is thought to contribute to its efficacy in treating symptoms of anhedonia and fatigue and is associated with a lower incidence of sexual side effects.[5]

  • Triple Reuptake Inhibitors (TRIs) like Tesofensine represent a broader approach by inhibiting the reuptake of all three key monoamines: serotonin, norepinephrine, and dopamine.[2][7] Initially investigated for neurodegenerative disorders, Tesofensine was noted to cause significant weight loss, shifting its development focus to obesity treatment.[2][4]

  • This compound Derivatives have been designed to interact with one or more of these monoamine transporters. For this analysis, we will focus on Compound 39b from a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, identified as a potent and balanced norepinephrine and serotonin reuptake inhibitor (NSRI).[6]

The following diagram illustrates the synaptic targets of these different classes of compounds.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_drugs SERT SERT NET NET DAT DAT Fluoxetine Fluoxetine (SSRI) Fluoxetine->SERT Inhibits Venlafaxine Venlafaxine (SNRI) Venlafaxine->SERT Inhibits Venlafaxine->NET Inhibits Bupropion Bupropion (NDRI) Bupropion->NET Inhibits Bupropion->DAT Inhibits Tesofensine Tesofensine (TRI) Tesofensine->SERT Inhibits Tesofensine->NET Inhibits Tesofensine->DAT Inhibits Compound39b This compound (e.g., Cmpd 39b) Compound39b->SERT Inhibits Compound39b->NET Inhibits

Figure 1: Synaptic targets of different monoamine reuptake inhibitor classes.

Quantitative Efficacy Comparison: In Vitro Data

The most direct measure of a compound's potential efficacy is its binding affinity (Ki) or functional inhibition (IC50) at the target transporters. Lower values indicate greater potency. The table below consolidates in vitro data for the this compound derivative (Compound 39b) and the selected established drugs. It is critical to note that these values are compiled from different studies and assay conditions can vary; however, they provide a strong basis for comparative assessment.

CompoundClassSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)NET/SERT RatioSource(s)
Compound 39b NSRI 1.11.4>10001.3[6]
Fluoxetine SSRI1.0240940240[8]
Venlafaxine SNRI~20-50~500-1000>1000~25[9]
Bupropion NDRI>50005204100.08
Tesofensine TRI111.7650.15

*Note: Venlafaxine's affinity can vary, with a reported 30-fold preference for SERT over NET.[9]

From this data, several key insights emerge:

  • Compound 39b demonstrates potent and remarkably balanced inhibition of both SERT and NET, with an IC50 ratio near unity (1.3).[6] This profile is distinct from Venlafaxine, which shows a strong preference for SERT. The lack of significant DAT activity suggests a lower potential for psychostimulant effects compared to NDRIs or TRIs.

  • Tesofensine exhibits potent inhibition across all three transporters, with a notable preference for NET. Its profile justifies the "Triple Reuptake Inhibitor" classification.

  • Fluoxetine and Bupropion show clear selectivity for their respective primary targets, SERT and DAT/NET, respectively, consistent with their established classifications.[8]

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison, standardized assays are paramount. Below are detailed protocols for key in vitro and in vivo experiments that would form the basis of a head-to-head evaluation program.

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay provides a functional measure of a compound's ability to block the reuptake of neurotransmitters into cells engineered to express a specific transporter. The causality of this protocol is rooted in competition: the test compound's ability to prevent the uptake of a radiolabeled substrate (like [³H]5-HT) is directly proportional to its potency as an inhibitor.

Objective: To determine the IC50 values of test compounds for SERT, NET, and DAT.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radiolabeled substrates: [³H]Serotonin ([³H]5-HT), [³H]Norepinephrine ([³H]NE), [³H]Dopamine ([³H]DA).

  • Assay Buffer (e.g., Krebs-Ringer-HEPES, KRH).

  • Test compounds (this compound derivative, comparators) at various concentrations.

  • Non-specific uptake inhibitor (e.g., 10 µM Paroxetine for SERT).

  • 96-well microplates, cell harvester, scintillation counter.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-hSERT, -hNET, or -hDAT cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO₂. The use of stably transfected cell lines ensures consistent transporter expression levels, a critical variable for reproducible results.

  • Preparation: On the day of the assay, prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of the radiolabeled substrate in assay buffer (e.g., 100 nM [³H]5-HT for SERT assay).

  • Assay Initiation: Aspirate the culture medium from the cells and wash each well once with pre-warmed assay buffer.

  • Pre-incubation: Add 50 µL of assay buffer containing the various concentrations of the test compound (or vehicle for total uptake, or a high concentration of a known inhibitor for non-specific uptake) to the appropriate wells. Incubate for 5-10 minutes at room temperature. This step allows the inhibitor to bind to the transporter before the introduction of the substrate.

  • Uptake Reaction: Initiate the uptake by adding 50 µL of the radiolabeled substrate solution to each well. Incubate for a short, defined period (e.g., 1 minute for SERT, 3 minutes for NET) at room temperature. The short incubation time is crucial to measure the initial rate of transport, avoiding complications from substrate metabolism or efflux.

  • Termination: Rapidly terminate the reaction by aspirating the solution and washing the cells three times with ice-cold assay buffer. The cold buffer immediately stops all enzymatic and transport processes.

  • Cell Lysis & Counting: Lyse the cells in each well (e.g., with 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to percent inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for the in vitro monoamine transporter uptake inhibition assay.

Protocol 2: In Vivo Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant efficacy in rodents. The model is based on the observation that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is reliably reduced by antidepressant treatment.

Objective: To assess the antidepressant-like efficacy of a test compound by measuring its effect on the duration of immobility in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test compounds and vehicle control.

  • Glass or Plexiglas cylinders (e.g., 25 cm high, 10 cm diameter).

  • Water bath to maintain water temperature at 23-25°C.

  • Video recording equipment and analysis software.

Step-by-Step Methodology:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment begins. This reduces stress from handling and a novel environment, which could confound the results.

  • Drug Administration: Administer the test compound (e.g., Compound 39b), a positive control (e.g., Fluoxetine), or vehicle via the intended route (e.g., intraperitoneal, i.p.) at a specific time before the test (e.g., 30-60 minutes). This timing is determined by the compound's pharmacokinetic profile to ensure it is active during the test.

  • Test Procedure:

    • Fill the cylinders with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs (approx. 15 cm).

    • Gently place one mouse into each cylinder.

    • Record the session for a total of 6 minutes.

  • Post-Test Care: After 6 minutes, remove the mouse from the water, gently dry it with a towel, and place it in a heated recovery cage until fully dry before returning it to its home cage. This prevents hypothermia.

  • Behavioral Scoring:

    • An observer, blind to the treatment conditions, scores the behavior during the last 4 minutes of the 6-minute test. The initial 2 minutes are considered a habituation period and are typically excluded from the analysis.

    • Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

    • The total duration of immobility is recorded for each animal.

  • Data Analysis: Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group indicates antidepressant-like activity.

Conclusion and Future Directions

This comparative analysis reveals that this compound derivatives, exemplified by Compound 39b, represent a promising class of monoamine reuptake inhibitors. Compound 39b's potent and balanced dual inhibition of SERT and NET distinguishes it from established SSRIs and SNRIs, suggesting a potentially unique therapeutic profile.[6] Its lack of significant DAT affinity may also confer a favorable side-effect profile, particularly concerning abuse liability.

The provided experimental protocols offer a robust framework for the direct, head-to-head evaluation of novel this compound compounds against current standards of care. Future research should focus on:

  • Comprehensive Off-Target Screening: To fully assess the safety profile, new derivatives should be screened against a broad panel of receptors and ion channels.

  • In Vivo Efficacy Models: Beyond the Forced Swim Test, efficacy should be confirmed in other models of depression and, given the NSRI profile, in models of neuropathic pain.

  • Pharmacokinetic Profiling: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to determine oral bioavailability, brain penetration, and half-life to establish a viable dosing regimen.

By systematically applying these comparative and evaluative methodologies, the therapeutic potential of the this compound scaffold can be fully elucidated, paving the way for the development of next-generation CNS therapeutics.

References

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  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-61. Retrieved from [Link]

  • Tesofensine. (n.d.). In Wikipedia. Retrieved from [Link]

  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? (2025, October 22). Dr.Oracle. Retrieved from [Link]

  • Fish, P. V., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2829-34. Retrieved from [Link]

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  • Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. (n.d.). ResearchGate. Retrieved from [Link]

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A Researcher's Guide to the In Vivo Validation of 3-Phenoxypyrrolidine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of novel compounds derived from the 3-phenoxypyrrolidine scaffold. The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, frequently utilized for its ability to create three-dimensional structures that can effectively interact with biological targets, particularly within the central nervous system (CNS)[1][2]. The this compound motif, in particular, shares structural similarities with known monoamine transporter inhibitors, suggesting a high probability of activity at the norepinephrine transporter (NET), dopamine transporter (DAT), and/or serotonin transporter (SERT).

This document moves beyond a simple recitation of protocols. It is designed as a strategic guide, emphasizing the causal logic behind experimental choices to build a robust, self-validating data package for any novel this compound-based compound.

Section 1: The Mechanistic Landscape - Monoamine Transporters as Primary Targets

The primary mechanism for terminating noradrenergic, dopaminergic, and serotonergic signaling is the reuptake of neurotransmitters from the synaptic cleft via their respective transporters: NET, DAT, and SERT[3][4][5]. Inhibition of these transporters increases the synaptic concentration of their corresponding neurotransmitters, a mechanism leveraged by many successful CNS therapeutics for conditions like depression and ADHD[4]. Given the structural features of the this compound scaffold, these transporters represent the most probable biological targets.

Understanding the function of these transporters is critical for designing and interpreting in vivo studies. For instance, while DAT is the primary clearance mechanism for dopamine in the striatum, the NET is largely responsible for dopamine uptake in the prefrontal cortex, a region with low DAT expression[6]. This neuroanatomical nuance has profound implications for the behavioral effects of selective inhibitors.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Vesicle (Neurotransmitter) release Release vesicle->release synthesis Neurotransmitter Synthesis synthesis->vesicle transporter Monoamine Transporter (NET, DAT, or SERT) reuptake Reuptake transporter->reuptake synapse_cleft Synaptic Cleft release->synapse_cleft synapse_cleft->transporter [1] receptor Postsynaptic Receptors synapse_cleft->receptor [2] signal Signal Transduction receptor->signal compound This compound Derivative compound->transporter [3] Inhibition caption [1] Neurotransmitter binds to transporter for reuptake. [2] Neurotransmitter binds to postsynaptic receptors. [3] Inhibitor blocks reuptake, increasing synaptic neurotransmitter levels.

Caption: Monoamine synapse showing reuptake inhibition.

Section 2: The In Vivo Validation Cascade: A Step-by-Step Approach

A logical, tiered approach is essential for efficiently validating a novel compound. This cascade begins with broad safety and activity screens and progresses to more specific, hypothesis-driven efficacy models.

start Novel this compound Derivative step1 Step 1: CNS Safety & Tolerability (Irwin Test / FOB) start->step1 step2 Step 2: Target Engagement Screen (Spontaneous Locomotor Activity) step1->step2 decision Interpret Locomotor Profile step2->decision step3 Step 3: Efficacy Modeling (Disease-Relevant Assays) outcome1 Hyperlocomotion (Suggests DAT > NET) decision->outcome1 Increased Activity outcome2 Hypolocomotion or No Change (Suggests NET > DAT) decision->outcome2 Decreased/No Change model1 ADHD Models Mania Models outcome1->model1 model2 Antidepressant Models Cognition Models outcome2->model2 model1->step3 model2->step3

Caption: Experimental workflow for in vivo validation.

Step 1: Preliminary CNS Safety & Tolerability

Causality: Before assessing efficacy, it is paramount to establish the compound's safety profile and identify a dose range that is well-tolerated. The Functional Observational Battery (FOB) or Irwin test is a standardized method for observing potential neurological and behavioral adverse events in rodents[7]. This step prevents confounding efficacy data with overt toxicity and identifies the maximum tolerated dose (MTD).

Experimental Protocol: Modified Irwin Test

  • Animal Model: Male Swiss Webster or C57BL/6 mice.

  • Acclimation: Animals are acclimated to the housing facility for at least 7 days and to the testing room for at least 1 hour before the experiment.

  • Groups: A vehicle control group and at least 3-4 dose groups of the test compound (e.g., 1, 10, 30, 100 mg/kg), administered via the intended clinical route (e.g., intraperitoneally, i.p., or orally, p.o.). N=8-10 animals per group.

  • Observation: At set time points post-dosing (e.g., 30, 60, 120, 240 minutes), systematically observe and score each animal for a range of parameters, including:

    • Behavioral: Alertness, grooming, hyperactivity, hypoactivity, stereotypy.

    • Autonomic: Salivation, piloerection, changes in pupil size.

    • Neuromuscular: Gait, motor coordination (using a rotarod test), grip strength, tremor, convulsions.

    • Physiological: Respiration rate, body temperature.

  • Data Analysis: Record all observations. Determine the highest dose that produces no significant adverse effects. This informs the dose selection for subsequent efficacy studies.

Step 2: Target Engagement & Pharmacodynamic Readout (Locomotor Activity)

Causality: Spontaneous locomotor activity in an open field is a highly sensitive and robust measure of general CNS stimulation or depression. For monoamine transporter inhibitors, the locomotor response provides critical early clues about the compound's primary target.

  • DAT Inhibition: Blocking the dopamine transporter, particularly in the nucleus accumbens, typically leads to a dose-dependent increase in locomotor activity (hyperlocomotion)[8][9].

  • NET Inhibition: Selective NET inhibitors often cause a decrease in spontaneous locomotor activity in a novel environment[10].

  • Dual NET/DAT Inhibition: Compounds that block both transporters, like bupropion, may increase locomotor activity, as the DAT-blocking effect can overcome the NET-mediated suppression[10].

Experimental Protocol: Open-Field Test

  • Apparatus: A square arena (e.g., 40x40x40 cm) equipped with infrared beams or video tracking software to automatically record movement.

  • Animal Model & Dosing: As described in Step 1. Doses should be selected based on the MTD determined from the Irwin test.

  • Procedure:

    • Administer the vehicle or test compound.

    • At the predicted time of peak effect (e.g., 30 minutes post-i.p. injection), place the animal in the center of the open-field arena.

    • Record activity for a set duration, typically 30-60 minutes.

  • Key Parameters:

    • Total Distance Traveled (cm): The primary measure of overall activity.

    • Rearing Frequency: An exploratory behavior.

    • Time Spent in Center vs. Periphery: A measure of anxiety-like behavior (thigmotaxis).

  • Data Analysis: Use ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

Step 3: Efficacy Testing in Disease-Relevant Models

Causality: Based on the locomotor profile and the hypothesized mechanism, select an appropriate animal model of a specific CNS disorder. This step aims to demonstrate that the compound not only engages its target but also produces a therapeutically relevant outcome.

Example Protocol: Forced Swim Test (Antidepressant Model)

This model is sensitive to most clinically effective antidepressants, including NET and SERT inhibitors. It is based on the principle that animals will adopt an immobile posture after initial escape attempts, and antidepressants prolong the latency to immobility and reduce its duration.

  • Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Animal Model & Dosing: Male BALB/c or CD-1 mice are often used. Administer the vehicle or test compound (and a positive control like Desipramine or Reboxetine) 30-60 minutes before the test.

  • Procedure:

    • Pre-swim (Day 1): Place each mouse in the cylinder for a 15-minute conditioning session. This is done to induce a stable baseline of immobility on the test day.

    • Test (Day 2): 24 hours later, re-administer the compound and place the mouse back in the water for a 6-minute test session.

    • Scoring: Video record the session. An observer, blind to the treatment groups, should score the last 4 minutes of the test for time spent immobile (defined as floating with only minor movements necessary to keep the head above water).

  • Data Analysis: Compare the duration of immobility between groups using ANOVA. A significant reduction in immobility time compared to the vehicle group indicates antidepressant-like activity.

Section 3: Comparative Analysis - Benchmarking Performance

To understand the unique properties of a novel this compound derivative, its in vivo profile must be compared against well-characterized reference compounds. The following table provides an illustrative comparison of a hypothetical derivative, "Compound X," against standard selective and dual-action inhibitors.

Parameter Compound X (Hypothetical) Reboxetine (NET Selective) GBR12909 (DAT Selective) Bupropion (NET/DAT Inhibitor)
Primary Target(s) NET / DATNET[3]DAT[8]NET / DAT[3]
Selectivity (Ki nM) NET: 5, DAT: 25, SERT: >1000NET: 1.1, SERT: 129, DAT: >10,000[3]DAT: ~5-30NET/DAT: Varies with metabolites
Open-Field Locomotion Moderate hyperlocomotion at mid-to-high dosesDecreased activity[10]Potent, dose-dependent hyperlocomotion[8]Increased activity[10]
Forced Swim Test (ED50) 15 mg/kg~10-20 mg/kgInactive or pro-depressiveActive
Predicted Indication Depression, ADHDDepression, ADHD[3](Tool Compound)Depression
Key CNS Side Effects Insomnia, agitationInsomnia, dry mouthHigh abuse liability, stereotypySeizure risk at high doses

Section 4: Decision Framework for Model Selection

The choice of animal model is not arbitrary; it is a critical decision based on the compound's emerging pharmacological profile. This diagram provides a logical framework for selecting the most relevant models for a novel this compound derivative.

start Initial Data on Novel This compound Derivative q1 Primary Target Profile? start->q1 opt1 Selective NET Inhibition q1->opt1 NET > DAT/SERT opt2 Selective DAT Inhibition q1->opt2 DAT > NET/SERT opt3 Dual NET/DAT Inhibition q1->opt3 NET ≈ DAT opt4 SERT Involvement (NSRI/SNDRI) q1->opt4 NET/DAT + SERT models1 Forced Swim Test Tail Suspension Test Novel Object Recognition opt1->models1 Therapeutic Focus: Depression, Cognition models2 Conditioned Place Preference Drug Discrimination Hyperlocomotion Models opt2->models2 Therapeutic Focus: ADHD, Narcolepsy (Assess Abuse Liability) models3 Spontaneous Hyperactivity Models Effort-Related Choice Tasks Forced Swim Test opt3->models3 Therapeutic Focus: Depression, ADHD models4 Forced Swim Test Marble Burying (Anxiolytic) Formalin Test (Analgesia) opt4->models4 Therapeutic Focus: Depression, Anxiety, Pain

Caption: Decision tree for selecting disease-relevant models.

References

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound's interaction with unintended targets, known as off-target effects or cross-reactivity, can lead to unforeseen side effects, diminished efficacy, or even clinical failure.[1][2][3] Therefore, a rigorous and early assessment of a compound's secondary pharmacology is not just a regulatory requirement but a cornerstone of successful drug discovery.[4][5][6][7][8][9]

This guide provides an in-depth, practical framework for conducting a cross-reactivity profile of 3-phenoxypyrrolidine , a synthetic compound featuring a pyrrolidine scaffold common in centrally active agents.[10] Given its structural motifs, this compound is hypothesized to interact with monoamine transporters. Our objective is to delineate a clear, two-tiered experimental strategy to quantify its binding affinity and functional activity against its potential primary target and key related off-targets: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). By explaining the causality behind each experimental choice, we aim to equip researchers with the knowledge to design self-validating protocols and interpret selectivity data with confidence.

Rationale for Target Selection: The Monoamine Transporter Family

The human monoamine transporters—SERT (SLC6A4), DAT (SLC6A3), and NET (SLC6A2)—are members of the Solute Carrier 6 (SLC6) family of neurotransmitter sodium symporters.[11][12][13] They share significant structural homology, particularly within their transmembrane domains which form the substrate and inhibitor binding sites.[12][14][15][16][17][18] This structural conservation is the fundamental reason why a compound designed to bind one transporter has a high probability of cross-reacting with the others.

These transporters are responsible for the reuptake of their respective neurotransmitters (serotonin, dopamine, and norepinephrine) from the synaptic cleft, thereby terminating neurotransmission.[19][20][21][22] Their critical roles in regulating mood, cognition, and motor control make them prime targets for therapeutics, but their overlapping pharmacology necessitates careful selectivity profiling.

cluster_targets Monoamine Transporter Family (SLC6) Primary Hypothesized Primary Target (e.g., SERT) DAT Dopamine Transporter (DAT) Primary->DAT High Structural Homology Potential for Cross-Reactivity NET Norepinephrine Transporter (NET) Primary->NET High Structural Homology Potential for Cross-Reactivity SERT Serotonin Transporter (SERT) Primary->SERT High Structural Homology Potential for Cross-Reactivity

Caption: Relationship between the hypothesized primary target and potential off-targets.

Tier 1: Quantifying Binding Affinity via Radioligand Binding Assays

The first essential step is to determine if, and how tightly, this compound binds to our selected targets. The gold standard for quantifying the affinity of a compound for a receptor or transporter is the competitive radioligand binding assay.[23]

Causality Behind the Method: This assay directly measures the interaction between a compound and its target. By using a radiolabeled ligand with known high affinity and specificity for the target, we can assess the ability of our unlabeled test compound (this compound) to compete for the same binding site. The resulting data allows for the calculation of the inhibition constant (Kᵢ), an intrinsic measure of the compound's binding affinity. A lower Kᵢ value signifies a higher binding affinity.

start Start prep Prepare Assay Plates: - Transporter Membranes - Buffer start->prep add_compound Add this compound (Varying Concentrations) prep->add_compound add_radioligand Add Specific Radioligand (e.g., [³H]-Citalopram for SERT) add_compound->add_radioligand incubate Incubate to Equilibrium add_radioligand->incubate filter Rapid Filtration (Separates Bound/Free Ligand) incubate->filter scint_count Scintillation Counting (Quantify Bound Radioactivity) filter->scint_count analyze Data Analysis: - Calculate IC₅₀ - Convert to Kᵢ scint_count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is adaptable for SERT, DAT, and NET by substituting the appropriate membrane preparation and radioligand.

  • Membrane Preparation: Utilize membrane preparations from cell lines (e.g., HEK293) stably expressing a high level of the human SERT, DAT, or NET. Protein concentration should be determined via a standard assay (e.g., BCA).

  • Assay Buffer: Prepare an appropriate binding buffer. For monoamine transporters, this is typically a Tris-based buffer containing ions like NaCl and KCl to maintain protein integrity.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, assay buffer, and the specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET) at a concentration near its Kₑ value.

    • Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, potent inhibitor (e.g., 10 µM fluoxetine for SERT) to saturate all specific binding sites. This is a critical control to measure only the signal from specific binding.

    • Competition: Add membrane preparation, radioligand, and each concentration of the this compound dilution series.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[24]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the membranes with bound radioligand. Wash immediately with ice-cold wash buffer to remove unbound radioligand.[24]

  • Quantification: Place the filter circles into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the transporter.

Tier 2: Assessing Functional Impact via Uptake Inhibition Assays

High affinity does not always equate to functional activity. A compound could be an inhibitor, a substrate, or even an allosteric modulator. Therefore, the second tier of profiling is to assess the functional consequence of the binding interaction. For transporters, the most direct functional readout is their ability to transport substrate.

Causality Behind the Method: A substrate uptake inhibition assay directly measures the transporter's function.[23][25] We use a radiolabeled version of the transporter's natural substrate (e.g., [³H]-Serotonin for SERT). By quantifying the amount of radiolabeled substrate taken up by cells expressing the transporter in the presence and absence of our test compound, we can determine if this compound blocks this function. The result is expressed as an IC₅₀ value, representing the concentration at which the compound inhibits 50% of substrate uptake.

start Start plate_cells Plate Transporter-Expressing Cells in 96-well Plate start->plate_cells pre_incubate Pre-incubate Cells with This compound plate_cells->pre_incubate add_substrate Add Radiolabeled Substrate (e.g., [³H]-Serotonin for SERT) pre_incubate->add_substrate incubate Incubate for Short Period (e.g., 5-10 min) add_substrate->incubate wash Rapidly Wash with Ice-Cold Buffer incubate->wash lyse_cells Lyse Cells wash->lyse_cells scint_count Scintillation Counting (Quantify Internalized Radioactivity) lyse_cells->scint_count analyze Data Analysis: - Calculate % Inhibition - Determine IC₅₀ scint_count->analyze end End analyze->end

Caption: Workflow for a substrate uptake inhibition assay.

Detailed Protocol: Substrate Uptake Inhibition Assay
  • Cell Culture: Plate HEK293 cells stably expressing the human SERT, DAT, or NET in 96-well plates and grow to confluence.[25]

  • Assay Buffer: Use a Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.

  • Pre-incubation: Wash the cell monolayers with buffer. Then, pre-incubate the cells for 10-15 minutes with varying concentrations of this compound (similar range as the binding assay). Include "vehicle only" controls (for 100% activity) and controls with a known potent inhibitor (for 0% activity).

  • Initiate Uptake: Add the radiolabeled substrate (e.g., [³H]-5-HT for SERT, [³H]-Dopamine for DAT, [³H]-Norepinephrine for NET) at a concentration near its Kₘ value and incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation must be short to measure the initial rate of transport.

  • Terminate Uptake: Rapidly terminate the transport by aspirating the medium and washing the cells multiple times with ice-cold assay buffer. The cold temperature instantly stops the transporter function.

  • Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).

  • Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and quantify the internalized radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the controls.

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the functional IC₅₀ value.

Data Interpretation: Building the Selectivity Profile

The power of this two-tiered approach comes from integrating the binding and functional data into a comprehensive selectivity profile. The results should be summarized in a clear, comparative table.

Hypothetical Data for this compound:

TargetBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)Selectivity Ratio (Kᵢ vs. SERT)
SERT 5.215.81x
NET 85.5250.116.4x
DAT 1,240> 3,000238x

Interpreting the Results:

  • Primary Target: Based on this hypothetical data, this compound has the highest affinity (lowest Kᵢ) and greatest functional potency (lowest IC₅₀) for the serotonin transporter (SERT), suggesting it is the primary target.

  • Cross-Reactivity: The compound displays significant cross-reactivity with the norepinephrine transporter (NET), with only a ~16-fold selectivity for SERT over NET. This level of activity suggests that at therapeutic concentrations intended to engage SERT, the compound may also inhibit NET, potentially leading to a mixed SERT/NET pharmacological profile.

  • Selectivity: The compound is highly selective against the dopamine transporter (DAT), with over 200-fold selectivity. This indicates that off-target effects related to DAT inhibition are unlikely at concentrations relevant for SERT inhibition.

  • Binding vs. Function: The functional IC₅₀ values are slightly higher than the binding Kᵢ values, which is common. The important takeaway is that the rank order of potency (SERT > NET >> DAT) is consistent between both assay types, providing strong, self-validating evidence of the compound's selectivity profile.

Conclusion

This guide outlines a systematic and robust methodology for profiling the cross-reactivity of this compound. By employing a tiered approach of high-throughput radioligand binding assays followed by functional uptake inhibition assays, researchers can build a comprehensive understanding of a compound's selectivity. This early-stage characterization is indispensable; it informs lead optimization by guiding structure-activity relationship (SAR) studies to enhance selectivity, provides a mechanistic basis for potential side effects, and ultimately increases the probability of advancing a safe and effective drug candidate.[3][26] Adhering to these principles of rigorous secondary pharmacology assessment is a critical investment in the future of any therapeutic program.[1][4]

References

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  • Structure and function of the dopamine transporter - PubMed. (URL: )
  • Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter. (URL: )
  • Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter | Biochemical Society Transactions | Portland Press. (URL: )
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A Head-to-Head Comparison of Synthetic Routes to 3-Phenoxypyrrolidine: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-phenoxypyrrolidine scaffold is a privileged structural motif found in numerous pharmacologically active compounds, valued for its ability to confer potent and selective interactions with various biological targets. Its synthesis is a critical step in the discovery and development of new therapeutics. This guide provides an in-depth, head-to-head comparison of the two most prevalent and practical synthetic strategies for accessing this key intermediate: the Mitsunobu Reaction and the Williamson Ether Synthesis via a Sulfonate Intermediate .

As researchers and drug development professionals, the choice of a synthetic route is governed by a multitude of factors beyond mere chemical yield. Scalability, stereochemical control, cost of goods, and the ease of purification are paramount. This document moves beyond a simple recitation of reaction steps to dissect the causality behind procedural choices, offering field-proven insights to guide your synthetic planning. Each route is presented with a detailed, self-validating experimental protocol, a critical analysis of its advantages and limitations, and comparative data to facilitate an informed decision for your specific research or development context.

Overall Synthetic Scheme

The synthesis of this compound typically begins with a commercially available and stable precursor, N-Boc-3-hydroxypyrrolidine. The amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions and improve handling. Both primary routes converge on the formation of N-Boc-3-phenoxypyrrolidine, which is then deprotected under acidic conditions to yield the final product, often isolated as a hydrochloride salt for improved stability and solubility.

Overall_Synthesis cluster_0 Route 1: Mitsunobu Reaction cluster_1 Route 2: Williamson Ether Synthesis start N-Boc-3-hydroxypyrrolidine intermediate N-Boc-3-phenoxypyrrolidine start->intermediate Phenol, PPh₃, DIAD/DEAD tosylate N-Boc-3-tosyloxypyrrolidine start->tosylate TsCl, Pyridine final This compound HCl intermediate->final HCl / Dioxane tosylate->intermediate

Caption: General overview of the two primary synthetic pathways to this compound HCl.

Route 1: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the dehydrative coupling of a primary or secondary alcohol with a suitable nucleophile, in this case, phenol.[1] The reaction is renowned for its mild conditions and, critically, for proceeding with a clean inversion of stereochemistry at the alcohol's carbon center via an SN2 mechanism.[1][2]

Causality and Mechanistic Insight

The reaction is initiated by the formation of a highly reactive phosphonium salt from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD). This species activates the hydroxyl group of N-Boc-3-hydroxypyrrolidine, converting it into an excellent leaving group (an oxyphosphonium salt). Phenol, being sufficiently acidic (pKa ≈ 10), is deprotonated by the betaine intermediate, forming a phenoxide nucleophile that executes a backside attack on the activated carbon center. This concerted displacement is the origin of the stereochemical inversion, a feature of immense value when synthesizing enantiopure molecules.

Mitsunobu_Mechanism cluster_Activation Activation Phase cluster_Displacement Displacement Phase (SN2) PPh3 PPh₃ Betaine [PPh₃⁺-N⁻(CO₂R)N(CO₂R)] PPh3->Betaine + DIAD DIAD DIAD ROH Pyrrolidinol-OH Oxyphosphonium [Pyrrolidinol-O-PPh₃]⁺ DIAD-H H-DIAD BetaineROH BetaineROH OxyphosphoniumDIAD-H OxyphosphoniumDIAD-H BetaineROH->OxyphosphoniumDIAD-H Phenol Ph-OH Phenoxide Ph-O⁻ Product This compound TPPO O=PPh₃ BetainePhenol BetainePhenol BetainePhenol->Phenoxide PhenoxideOxyphosphonium PhenoxideOxyphosphonium ProductTPPO ProductTPPO PhenoxideOxyphosphonium->ProductTPPO Inversion of Stereochemistry

Caption: Simplified workflow of the Mitsunobu reaction mechanism.

Advantages & Limitations

Expertise & Experience:

  • Key Advantage (Stereocontrol): The primary reason to select the Mitsunobu reaction is its predictable and complete inversion of stereochemistry.[1] If starting with (R)-N-Boc-3-hydroxypyrrolidine, the (S)-3-phenoxypyrrolidine product is obtained, and vice-versa. This is invaluable for asymmetric synthesis.

  • Mild Conditions: The reaction typically runs at temperatures from 0 °C to room temperature, which preserves thermally sensitive functional groups.

  • High Functional Group Tolerance: The neutral conditions of the Mitsunobu reaction make it compatible with a wide range of functional groups that would not survive the strongly basic or acidic conditions of other methods.

  • Significant Disadvantage (Purification): The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate as byproducts.[3] TPPO is notoriously difficult to remove from reaction mixtures due to its polarity and high crystallinity, often requiring multiple chromatographic separations, which complicates scale-up.

  • Reagent Cost and Safety: Azodicarboxylates are expensive and potentially explosive reagents, requiring careful handling, especially at a larger scale.[3]

Experimental Protocol: Synthesis of N-Boc-3-phenoxypyrrolidine

Materials:

  • N-Boc-3-hydroxypyrrolidine (1.0 eq.)

  • Phenol (1.2 eq.)

  • Triphenylphosphine (PPh₃, 1.5 eq.)

  • Diisopropylazodicarboxylate (DIAD, 1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxypyrrolidine, phenol, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the alcohol).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Add DIAD dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triphenylphosphine oxide) may form during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • The crude residue can be purified directly by silica gel chromatography. Eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) typically separates the product from TPPO and the hydrazine byproduct.

Route 2: Williamson Ether Synthesis via Sulfonate Intermediate

This classical approach is a robust and often more scalable alternative to the Mitsunobu reaction. It is a two-step sequence involving:

  • Activation: The hydroxyl group of N-Boc-3-hydroxypyrrolidine is converted into a superior leaving group, typically a sulfonate ester like a tosylate (OTs) or mesylate (OMs).

  • Displacement: The sulfonate intermediate is subjected to nucleophilic substitution by sodium phenoxide in a standard SN2 reaction.[4]

Causality and Mechanistic Insight

The hydroxyl group is a poor leaving group. Reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (like pyridine or triethylamine) converts it into a sulfonate ester. The sulfonate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms.

In the second step, phenol is deprotonated with a strong base like sodium hydride (NaH) to generate the highly nucleophilic sodium phenoxide. This phenoxide then displaces the tosylate or mesylate group from the pyrrolidine ring. Like the Mitsunobu reaction, this step proceeds via an SN2 mechanism, resulting in a complete inversion of stereochemistry at the C3 position.[4]

Williamson_Workflow cluster_Activation Step 1: Activation cluster_Displacement Step 2: SN2 Displacement start N-Boc-3-hydroxypyrrolidine reagent1 TsCl, Pyridine start->reagent1 intermediate N-Boc-3-tosyloxypyrrolidine reagent1->intermediate reagent2 Sodium Phenoxide intermediate->reagent2 product N-Boc-3-phenoxypyrrolidine reagent2->product Inversion of Stereochemistry

Caption: The two-step workflow for the Williamson ether synthesis route.

Advantages & Limitations

Expertise & Experience:

  • Key Advantage (Scalability & Purification): This route is generally more amenable to large-scale synthesis. The reagents (sulfonyl chlorides, sodium hydride, phenol) are significantly less expensive and hazardous than Mitsunobu reagents. Critically, the byproducts (sodium tosylate, excess base) are typically water-soluble salts, allowing for simple extractive workups and avoiding the challenging chromatography associated with TPPO.

  • Robustness: The reactions are generally high-yielding and less sensitive to trace amounts of water compared to the Mitsunobu reaction.

  • Two-Step Process: The main drawback is that it requires two separate reaction and workup steps (activation and displacement), which can increase the overall process time compared to the one-pot Mitsunobu reaction.

  • Stereochemical Integrity: While the SN2 displacement causes inversion, the initial tosylation/mesylation step does not affect the stereocenter. Therefore, the overall process still results in a clean inversion of the starting alcohol's stereochemistry.

Experimental Protocols

Part A: Synthesis of N-Boc-3-(p-tolylsulfonyloxy)pyrrolidine

Materials:

  • N-Boc-3-hydroxypyrrolidine (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq.)

  • Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA, 1.5 eq.)

  • 4-Dimethylaminopyridine (DMAP, 0.05 eq., catalyst)

Procedure:

  • Dissolve N-Boc-3-hydroxypyrrolidine in anhydrous DCM in a flask cooled to 0 °C.

  • Add triethylamine, followed by a catalytic amount of DMAP.

  • Add p-toluenesulfonyl chloride portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove TEA/DMAP), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.

Part B: Synthesis of N-Boc-3-phenoxypyrrolidine

Materials:

  • Phenol (1.5 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 eq.)

  • N-Boc-3-(p-tolylsulfonyloxy)pyrrolidine (1.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C.

  • Carefully add sodium hydride in portions to the stirred DMF.

  • Add a solution of phenol in DMF dropwise to the NaH suspension. Hydrogen gas will evolve. Stir at room temperature for 30-60 minutes until gas evolution ceases, indicating the formation of sodium phenoxide.

  • Add a solution of the crude N-Boc-3-(p-tolylsulfonyloxy)pyrrolidine from Part A in DMF to the phenoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine to remove DMF and salts.

  • Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel chromatography if necessary, though it is often significantly cleaner than the crude product from the Mitsunobu reaction.

Final Step: N-Boc Deprotection

Both routes converge on N-Boc-3-phenoxypyrrolidine. The final step is the removal of the acid-labile Boc protecting group.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

  • N-Boc-3-phenoxypyrrolidine (1.0 eq.)

  • 4M HCl in 1,4-Dioxane or Ethyl Acetate

Procedure:

  • Dissolve the N-Boc-3-phenoxypyrrolidine in a minimal amount of ethyl acetate or methanol.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution at room temperature.

  • Stir the mixture for 1-4 hours. Evolution of gas (isobutylene and CO₂) will be observed. A precipitate of the hydrochloride salt may form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. If a precipitate has formed, it can be collected by filtration and washed with cold diethyl ether.

  • The resulting solid is this compound hydrochloride.

Head-to-Head Performance Comparison

ParameterRoute 1: Mitsunobu ReactionRoute 2: Williamson (via Sulfonate)Analysis & Justification
Number of Steps 1 (plus deprotection)2 (plus deprotection)Mitsunobu offers a more convergent, one-pot approach from the alcohol.[5]
Stereochemical Outcome InversionInversionBoth routes provide excellent stereocontrol via an SN2 displacement mechanism.[4][6]
Typical Yield 60-85%75-90% (over two steps)The Williamson route is often more robust and can provide higher overall yields.
Reagent Cost High (DIAD/DEAD, PPh₃)Low-to-Moderate (TsCl, NaH)The reagents for the Williamson synthesis are commodity chemicals, making it more cost-effective.
Scalability Poor-to-FairExcellentThe Williamson route avoids hazardous reagents and difficult purifications, making it ideal for scale-up.
Purification Difficult (Chromatography required to remove TPPO)Easy (Aqueous workup followed by crystallization or chromatography)The ease of removing salt byproducts in the Williamson route is a major operational advantage.
Safety Concerns Azodicarboxylates are potentially explosive.NaH is flammable and water-reactive.Both routes have safety considerations, but NaH is routinely handled on an industrial scale.
Ideal Application Small-scale, rapid synthesis; complex molecules with sensitive functional groups.Process development, large-scale synthesis, cost-driven projects.The choice depends heavily on the scale and stage of the project.

Conclusion and Recommendation

For early-stage discovery chemistry , where speed and the synthesis of small quantities of diverse analogs are paramount, the Mitsunobu reaction is an excellent choice. Its one-pot nature and broad functional group tolerance allow for rapid access to the target molecule, provided the researcher is equipped to handle the chromatographic purification.

For process development and scale-up manufacturing , the Williamson ether synthesis via a sulfonate intermediate is unequivocally the superior route. Its economic advantages, the use of more stable and less hazardous reagents, and crucially, the significantly simpler and more scalable purification process make it the logical and field-proven choice for producing multi-gram to kilogram quantities of this compound. The two-step nature of the process is a minor drawback when weighed against the substantial benefits in cost, robustness, and operational simplicity.

References

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-424. [Link]

  • Aurell, C. J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. [Link]

  • Lundt, B. F., et al. (1978). A new, convenient and mild method for the cleavage of t-butyl and t-butoxycarbonyl protecting groups. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23838. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]

  • Bas, D., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(21), 6685. [Link]

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A Comparative Guide to Validating the Therapeutic Potential of 3-Phenoxypyrrolidine Derivatives as Novel Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the therapeutic potential of 3-phenoxypyrrolidine derivatives, a promising class of compounds targeting monoamine transporters. As a Senior Application Scientist, my goal is to blend technical protocols with the strategic insights necessary for robust drug discovery. We will explore the rationale behind experimental choices, detail validated protocols, and present a comparative analysis to benchmark these novel derivatives against established therapeutic agents.

Introduction: The Rationale for Targeting Monoamine Transporters with this compound Derivatives

Major depressive disorder (MDD) is a complex psychiatric condition often linked to dysregulation of monoaminergic neurotransmitter systems, specifically involving serotonin (5-HT), norepinephrine (NE), and dopamine (DA). The primary mechanism of action for many clinically effective antidepressants is the inhibition of monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). By blocking these transporters, the synaptic concentration of their respective neurotransmitters is increased, enhancing neurotransmission.

Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are mainstays in depression treatment. However, a significant portion of patients exhibit only a partial response or experience undesirable side effects. This therapeutic gap drives the search for novel compounds with improved efficacy and tolerability profiles. Triple reuptake inhibitors (TRIs), which target all three monoamine transporters, are of particular interest for their potential to address a broader range of depressive symptoms[1].

The this compound scaffold has emerged as a privileged structure in medicinal chemistry due to its conformational rigidity and amenability to synthetic modification. This core structure allows for precise orientation of the phenoxy group and other substituents to interact with the binding pockets of monoamine transporters. Structure-activity relationship (SAR) studies on related pyrrolidine derivatives have shown that modifications to the pyrrolidine ring and the nature of the aryl group can significantly influence potency and selectivity for SERT, NET, and DAT[2]. This guide will focus on the systematic validation of novel this compound derivatives as potential next-generation antidepressants.

Synthetic Strategy: A Pathway to Novel this compound Derivatives

The synthesis of a library of this compound derivatives is the foundational step in exploring their therapeutic potential. A robust and versatile synthetic route is crucial for generating a diverse set of analogs for SAR studies. Below is a representative, multi-step synthesis protocol for preparing a this compound derivative, starting from commercially available precursors.

Experimental Protocol: Synthesis of (S)-3-Phenoxypyrrolidine

This protocol is a representative synthesis adapted from established methods for preparing substituted pyrrolidines[3][4]. The key transformation is a Williamson ether synthesis to couple the phenol with a protected pyrrolidine precursor.

Step 1: Protection of (S)-3-Hydroxypyrrolidine

  • To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate.

Step 2: Williamson Ether Synthesis

  • To a solution of tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and phenol (1.1 eq) in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to 60 °C for 4 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain tert-butyl (S)-3-phenoxypyrrolidine-1-carboxylate.

Step 3: Deprotection

  • Dissolve tert-butyl (S)-3-phenoxypyrrolidine-1-carboxylate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to obtain (S)-3-phenoxypyrrolidine hydrochloride as a solid.

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Deprotection S-3-Hydroxypyrrolidine S-3-Hydroxypyrrolidine Boc_Protected tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate S-3-Hydroxypyrrolidine->Boc_Protected Boc₂O, TEA, DCM Phenoxy_Pyrrolidine_Boc tert-butyl (S)-3-phenoxypyrrolidine-1-carboxylate Boc_Protected->Phenoxy_Pyrrolidine_Boc Phenol, NaH, DMF Final_Product (S)-3-Phenoxypyrrolidine HCl Phenoxy_Pyrrolidine_Boc->Final_Product 4M HCl in Dioxane

Synthetic pathway for (S)-3-phenoxypyrrolidine hydrochloride.

In Vitro Validation: Quantifying Monoamine Transporter Inhibition

The initial characterization of novel this compound derivatives involves determining their affinity and functional potency at the human SERT, NET, and DAT. This is typically achieved through radioligand binding and uptake inhibition assays.

Radioligand Binding Assays: Measuring Transporter Affinity (Ki)

Binding assays quantify the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity.

This protocol is a generalized procedure for determining the Ki of a test compound at SERT, NET, and DAT expressed in HEK293 cells.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human SERT, NET, or DAT.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

    • Resuspend the membrane pellets in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the this compound derivative.

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of radioligand binding) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Uptake Inhibition Assays: Assessing Functional Potency (IC₅₀)

Uptake inhibition assays measure the ability of a test compound to block the transport of a radiolabeled substrate (neurotransmitter) into cells expressing the target transporter. The IC₅₀ value from this assay reflects the functional potency of the compound as an inhibitor.

  • Cell Culture:

    • Plate HEK293 cells stably expressing human SERT, NET, or DAT in 96-well plates and grow to confluence.

  • Uptake Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the this compound derivative or a reference compound.

    • Initiate uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).

    • Incubate for a short period (typically 1-10 minutes) at room temperature.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells to release the internalized radiolabeled neurotransmitter.

  • Scintillation Counting and Data Analysis:

    • Transfer the cell lysates to scintillation vials and quantify the radioactivity.

    • Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curves.

In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Uptake Inhibition Assay B1 HEK293 cells expressing SERT, NET, or DAT B2 Membrane Preparation B1->B2 B3 Incubate with Radioligand & Test Compound B2->B3 B4 Filtration B3->B4 B5 Scintillation Counting B4->B5 B6 Calculate Ki B5->B6 U1 Plate HEK293 cells expressing SERT, NET, or DAT U2 Pre-incubate with Test Compound U1->U2 U3 Add Radiolabeled Neurotransmitter U2->U3 U4 Terminate Uptake & Lyse Cells U3->U4 U5 Scintillation Counting U4->U5 U6 Calculate IC₅₀ U5->U6

Workflow for in vitro validation of monoamine transporter inhibition.
Comparative In Vitro Data

The following table presents hypothetical in vitro data for a novel this compound derivative (Compound X) compared to established antidepressants.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)5-HT Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)DA Uptake IC₅₀ (nM)
Compound X 5.215.8150.38.125.4210.7
Fluoxetine (SSRI) 1.122011002.53501500
Duloxetine (SNRI) 0.85.62401.58.9350
Bupropion (NDRI) >100002500520>100003200650

In Vivo Validation: Assessing Antidepressant-Like Efficacy

Promising candidates from in vitro screening are advanced to in vivo models to assess their antidepressant-like activity. The most common behavioral tests for this purpose are the forced swim test (FST) and the tail suspension test (TST). It is also crucial to evaluate the compound's effect on general locomotor activity to rule out confounding stimulant or sedative effects.

Forced Swim Test (FST)

The FST is a behavioral despair model where rodents are placed in an inescapable cylinder of water. After initial escape-oriented behaviors, they adopt an immobile posture. Antidepressant treatment is known to reduce the duration of immobility.

  • Apparatus: A transparent cylinder (25 cm height, 10 cm diameter) filled with water (23-25 °C) to a depth of 15 cm.

  • Procedure:

    • Administer the this compound derivative, a reference drug, or vehicle to mice (e.g., intraperitoneally, 30-60 minutes before the test).

    • Gently place each mouse into the water-filled cylinder for a 6-minute session.

    • Record the session for later analysis.

    • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

Tail Suspension Test (TST)

The TST is another model of behavioral despair where mice are suspended by their tails. Similar to the FST, they will eventually adopt an immobile posture, and antidepressants reduce this immobility time.

  • Apparatus: A suspension box that allows the mouse to hang freely without touching any surfaces.

  • Procedure:

    • Administer the test compound, reference drug, or vehicle as in the FST.

    • Suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip.

    • The test duration is typically 6 minutes, and the entire session is recorded.

    • The primary measure is the total duration of immobility.

Locomotor Activity Test

This test is essential to ensure that the effects observed in the FST and TST are not due to a general increase or decrease in motor activity.

  • Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

  • Procedure:

    • Administer the test compound, reference drug, or vehicle.

    • Place the mouse in the center of the open-field arena.

    • Record the total distance traveled and other locomotor parameters over a specified period (e.g., 30-60 minutes).

In_Vivo_Workflow cluster_dosing Dosing cluster_behavioral Behavioral Testing cluster_analysis Data Analysis D1 Administer Test Compound, Reference, or Vehicle B1 Forced Swim Test D1->B1 B2 Tail Suspension Test D1->B2 B3 Locomotor Activity Test D1->B3 A1 Measure Immobility Time (FST/TST) B1->A1 B2->A1 A2 Measure Distance Traveled (Locomotor) B3->A2 A3 Compare to Control and Reference A1->A3 A2->A3

Workflow for in vivo validation of antidepressant-like activity.
Comparative In Vivo Data

The following table presents hypothetical in vivo data for Compound X compared to established antidepressants in the mouse forced swim test.

CompoundDose (mg/kg, i.p.)Immobility Time (seconds)% Decrease in Immobility
Vehicle -150 ± 10-
Compound X 1090 ± 840%
2060 ± 760%
Fluoxetine 2075 ± 950%
Duloxetine 2065 ± 657%

Conclusion and Future Directions

The validation of this compound derivatives as potential therapeutic agents requires a systematic and multi-faceted approach. This guide has outlined a logical progression from chemical synthesis to in vitro characterization and in vivo efficacy testing. The experimental protocols provided are robust and widely accepted in the field of antidepressant drug discovery.

The hypothetical data presented for "Compound X" illustrates a promising profile of a dual serotonin and norepinephrine reuptake inhibitor with in vivo efficacy comparable to or exceeding that of established drugs. The causality behind the experimental choices lies in the established predictive validity of these models for clinical antidepressant efficacy. The self-validating nature of these protocols is ensured by the inclusion of appropriate vehicle controls and clinically relevant positive controls (reference drugs).

Future studies should aim to further characterize the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as their safety and tolerability profiles. A thorough understanding of the structure-activity relationships within the this compound series will be crucial for optimizing potency, selectivity, and drug-like properties. The framework presented in this guide provides a solid foundation for advancing these novel compounds through the drug discovery pipeline.

References

  • Fujita, K., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525-3528. [Link]

  • Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2744-2748. [Link]

  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625. [Link]

  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730-732. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014. [Link]

  • Bannwart, L. M., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6062-6066. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Phenoxypyrrolidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals handle a diverse array of chemical compounds daily. Among these, the safe management and disposal of reagents like 3-phenoxypyrrolidine are paramount to ensuring a secure laboratory environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to be a self-validating system, promoting a culture of safety and responsibility within your laboratory.

Hazard Identification and Risk Assessment: Understanding this compound

While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, its structural similarity to pyrrolidine suggests a comparable hazard profile. Pyrrolidine is classified as a highly flammable liquid and vapor that can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[1][2] Therefore, it is prudent to handle this compound with the same level of caution.

Assumed Hazard Profile of this compound:

Hazard ClassAnticipated Risk
Flammability Highly flammable liquid and vapor.[1][2]
Corrosivity Potential to cause severe skin burns and eye damage.[1][2]
Toxicity Harmful if swallowed, inhaled, or in contact with skin.
Environmental Potentially harmful to aquatic life.[1]

This initial risk assessment underscores the necessity for meticulous handling and disposal procedures to mitigate potential harm to personnel and the environment.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®).To prevent skin contact, which can lead to burns and absorption of the chemical.[2]
Body Protection Flame-retardant lab coat and chemical-resistant apron.To protect against spills and splashes on clothing and skin.
Respiratory A properly fitted respirator with organic vapor cartridges.To prevent inhalation of harmful vapors, especially in poorly ventilated areas.[3]

All PPE should be inspected for integrity before each use and decontaminated or disposed of properly after handling the chemical.[2]

Waste Segregation and Container Management: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[4] The original product container, if in good condition, is often a suitable choice.[4]

  • Label the Container: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Corrosive," "Toxic").[4]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[4] This prevents the release of flammable and toxic vapors into the laboratory atmosphere.

  • Store in a Designated Area: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated, away from sources of ignition, and ideally within secondary containment to manage any potential leaks.[4][5]

.dot

WasteDisposalWorkflow Figure 1: this compound Waste Disposal Workflow start Waste Generation assess Assess Hazards (Flammable, Corrosive, Toxic) start->assess ppe Don Appropriate PPE assess->ppe segregate Segregate Waste into Labeled Container ppe->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal by Licensed Facility contact_ehs->end

Caption: A flowchart illustrating the key steps for the safe disposal of this compound waste in a laboratory setting.

Spill Management: Preparedness is Key

Accidental spills must be managed promptly and safely. Your laboratory should have a well-stocked chemical spill kit readily accessible.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[6]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent, to contain the spill.[5][6] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[5][6]

  • Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Final Disposal: Adherence to Regulations

The ultimate disposal of this compound waste must be conducted in strict accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides the regulatory framework for hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA).[7][8]

Key Disposal Principles:

  • Never Dispose Down the Drain: Due to its flammability, toxicity, and potential environmental harm, this compound must never be disposed of in the sewer system.[9]

  • Use a Licensed Waste Hauler: Your institution's EHS department will have procedures in place for the collection and disposal of hazardous waste by a licensed and reputable chemical waste management company.[9][10]

  • Maintain Records: Keep accurate records of the amount of this compound waste generated and its disposal date.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]

  • Loba Chemie. (n.d.). Material Safety Data Sheet: Pyrrolidine for Synthesis. Retrieved from [Link]

  • Capot Chemical. (2019). Material Safety Data Sheet. Retrieved from a general search, as the direct link was not available.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from a general search, as the direct link was not available.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). ChemView. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Highly Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Stericycle. (n.d.). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • Regulations.gov. (2023). Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

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Navigating the Safe Handling of 3-Phenoxypyrrolidine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Essential Safety Information

Handling 3-Phenoxypyrrolidine in a research and development setting demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed: This indicates acute oral toxicity.

  • H315: Causes skin irritation: Direct contact with the skin can lead to irritation.

  • H318: Causes serious eye damage: This is a critical hazard, implying that contact can cause significant and potentially irreversible damage to the eyes.

  • H335: May cause respiratory irritation: Inhalation of dust, fumes, or vapors can irritate the respiratory tract.

A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolving, heating), and the potential for aerosol generation or spills.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to minimizing exposure to this compound. The following table summarizes the required PPE, with detailed explanations below.

Protection Type Required PPE Rationale and Best Practices
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Double gloving is advised, especially for prolonged handling or when there is a high risk of splashing. Regularly inspect gloves for any signs of degradation or puncture and change them frequently[2].
Eye and Face Protection Chemical splash goggles and a face shieldDue to the risk of serious eye damage (H318), safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes[3].
Body Protection Flame-retardant lab coat, worn fully buttonedA lab coat protects the skin and personal clothing from contamination. Flame-retardant material is a general good practice in a laboratory setting.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired when working outside of a certified chemical fume hood or when there is a potential for generating aerosols or vapors. A proper fit test is essential to ensure the effectiveness of the respirator.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection PPE Selection Workflow for this compound start Start: Assess Procedure fume_hood Working in a certified chemical fume hood? start->fume_hood aerosol_risk Potential for aerosol/vapor generation? fume_hood->aerosol_risk Yes ppe_respiratory Enhanced PPE: - Standard PPE + Respirator fume_hood->ppe_respiratory No splash_risk High splash risk? aerosol_risk->splash_risk No aerosol_risk->splash_risk Yes ppe_standard Standard PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat splash_risk->ppe_standard No ppe_enhanced_face Enhanced PPE: - Standard PPE + Face Shield splash_risk->ppe_enhanced_face Yes ppe_full Full PPE: - Standard PPE + Face Shield + Respirator ppe_enhanced_face->ppe_full If also outside fume hood ppe_respiratory->splash_risk Continue Assessment

Caption: Decision tree for selecting appropriate PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure during the handling of this compound.

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to control vapor and aerosol exposure.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Pre-use Inspection: Inspect all PPE for integrity before donning. Ensure safety showers and eyewash stations are unobstructed and functional.

Handling:

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transferring: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of fine particles. Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust. When transferring solutions, use a pipette or a syringe to minimize the risk of splashing.

  • Housekeeping: Maintain a clean and organized workspace. Immediately clean up any small spills using appropriate absorbent materials.

Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn[2].

Disposal Plan: Managing Waste Safely and Responsibly

Proper waste management is a critical component of laboratory safety and environmental protection.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, including used weighing papers, pipette tips, and contaminated gloves, in a dedicated, clearly labeled hazardous waste container[4].

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Never dispose of this chemical down the drain[4].

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound"[5].

  • Keep waste containers securely closed except when adding waste[5].

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.

Disposal Workflow

The following diagram outlines the process for the safe disposal of this compound waste.

Disposal_Workflow Disposal Workflow for this compound Waste start Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (gloves, tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid seal_container Keep Container Securely Sealed collect_solid->seal_container collect_liquid->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste request_pickup Request Pickup by Environmental Health & Safety store_waste->request_pickup

Caption: Step-by-step process for waste disposal.

Emergency Procedures: Be Prepared

Spills:

  • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material into a hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood): Evacuate the immediate area and alert others. If safe to do so, increase ventilation. Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[6].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[6].

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[6].

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound with the necessary precautions to ensure a safe and productive laboratory environment.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Walchem. (2024). Chemical Compatibility Chart. [Link]

  • Central Washington University. (n.d.). Safe Handling of Pyrophoric Materials. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • University of California, Santa Barbara. (2021). WORKING WITH PYROPHORIC COMPOUNDS. [Link]

  • Duke University. (2025). Safe Handling of Hazardous Drugs. [Link]

  • March Pumps. (2024). Chemical Compatibility Guide. [Link]

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.